molecular formula C12H17ClFN B1341879 3-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 745817-38-3

3-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B1341879
CAS No.: 745817-38-3
M. Wt: 229.72 g/mol
InChI Key: MVDNGUDOVPBOPT-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDNGUDOVPBOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592098
Record name 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745817-38-3
Record name 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(4-Fluorobenzyl)piperidine hydrochloride (CAS No. 745817-38-3). This compound is a valuable building block in pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs). This document details experimental protocols for its synthesis and analysis, presents its physicochemical properties in a structured format, and illustrates its role in drug discovery through logical diagrams.

Core Chemical Properties

This compound is a white powder at room temperature.[1] Its hydrochloride salt form enhances its aqueous solubility, making it suitable for various biological assays and formulation studies.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 745817-38-3[1]
Molecular Formula C₁₂H₁₆FN·HCl[1]
Molecular Weight 229.72 g/mol [1]
Appearance White powder[1]
Purity ≥ 99% (by HPLC)[1]
Solubility Excellent in water[1]
Storage Conditions 0-8°C[1]

Synthesis and Purification

The synthesis of 3-(4-Fluorobenzyl)piperidine can be achieved through several established synthetic routes. Two common and effective methods are the hydrogenation of a pyridine precursor and reductive amination.

Experimental Protocol 1: Hydrogenation of 3-(4-Fluorobenzyl)pyridine

This method involves the catalytic hydrogenation of the corresponding pyridine derivative to yield the desired piperidine ring. This is a common and often high-yielding method for the saturation of nitrogen-containing aromatic rings.[2][3]

Materials:

  • 3-(4-Fluorobenzyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave/hydrogenator

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a high-pressure reaction vessel, add 3-(4-Fluorobenzyl)pyridine (1 equivalent) and a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution.

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • If an acidic solvent was used, carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(4-Fluorobenzyl)piperidine free base.

Formation of the Hydrochloride Salt:

  • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Start: 3-(4-Fluorobenzyl)pyridine hydrogenation Catalytic Hydrogenation (H₂, PtO₂/Pd-C) start->hydrogenation workup Catalyst Filtration & Neutralization hydrogenation->workup extraction Solvent Extraction workup->extraction freebase Crude Free Base 3-(4-Fluorobenzyl)piperidine extraction->freebase salt_formation Dissolve in Ether/ Add HCl freebase->salt_formation precipitation Precipitation salt_formation->precipitation filtration Filtration & Drying precipitation->filtration product Final Product: 3-(4-Fluorobenzyl)piperidine HCl filtration->product

Synthetic and Purification Workflow

Experimental Protocol 2: Reductive Amination

Reductive amination provides an alternative route, involving the reaction of an aldehyde with an amine in the presence of a reducing agent.

Materials:

  • 4-Fluorobenzaldehyde

  • 3-Aminopiperidine or a suitable piperidine precursor

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (if using NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Fluorobenzaldehyde (1 equivalent) in a suitable solvent like DCE, add 3-Aminopiperidine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Add the reducing agent, such as Sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The hydrochloride salt can be formed as described in Protocol 2.1.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of the compound.[4]

Instrumentation and Conditions (General Method):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 220 nm), determined by the UV absorbance of the fluorobenzyl group.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of all expected protons and their connectivity. Expected chemical shifts (in CDCl₃ or D₂O) would include signals for the aromatic protons of the fluorobenzyl group (typically in the range of δ 7.0-7.3 ppm), the benzylic methylene protons (δ ~2.5-2.8 ppm), and the aliphatic protons of the piperidine ring (a complex series of multiplets from δ ~1.5-3.5 ppm).[5] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Expected signals would include those for the aromatic carbons (some showing C-F coupling), the benzylic carbon, and the distinct carbons of the piperidine ring.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique is suitable for this compound and would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 194.13.

  • Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation. A major fragmentation pathway for benzylpiperidines is the cleavage of the benzylic C-C bond, which would result in the formation of a stable tropylium ion or a fluorotropylium ion (m/z 109) and a piperidine-related fragment. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a common fragmentation pathway.

Biological Context and Applications

This compound serves as a crucial scaffold in medicinal chemistry for the development of drugs targeting the central nervous system.[1] Its structure is a key component in the design of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of antidepressants.

Role in SSRI Development: SSRIs function by blocking the reuptake of the neurotransmitter serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of serotonin, allowing it to bind to postsynaptic receptors for a longer duration and enhance serotonergic neurotransmission. The 3-(4-fluorobenzyl)piperidine moiety can be chemically modified to create derivatives with high affinity and selectivity for the serotonin transporter (SERT), which is the primary target of SSRIs.

G cluster_drug_discovery Drug Discovery Workflow cluster_moa Mechanism of Action (SSRIs) scaffold 3-(4-Fluorobenzyl)piperidine (Starting Scaffold) derivatization Chemical Modification (Structure-Activity Relationship Studies) scaffold->derivatization candidates Library of Drug Candidates derivatization->candidates screening High-Throughput Screening (Binding Assays) candidates->screening lead_compound Lead Compound (Optimized Affinity & Selectivity) screening->lead_compound sert Serotonin Transporter (SERT) lead_compound->sert Inhibits presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin postsynaptic Postsynaptic Neuron receptor 5-HT Receptor postsynaptic->receptor serotonin->postsynaptic Synaptic Cleft serotonin->sert Reuptake serotonin->receptor Binding sert->presynaptic therapeutic_effect Therapeutic Effect (e.g., Antidepressant) receptor->therapeutic_effect

Role in Drug Discovery and Mechanism of Action

Conclusion

This compound is a synthetically accessible and versatile chemical building block with significant applications in pharmaceutical research and development. Its favorable physicochemical properties and its role as a key structural motif in neurologically active compounds make it a compound of high interest. The experimental protocols and analytical methods outlined in this guide provide a foundational framework for researchers working with this compound, facilitating its synthesis, purification, and characterization in a drug discovery context.

References

An In-depth Technical Guide to 3-(4-Fluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzyl)piperidine hydrochloride (CAS Number: 745817-38-3), a key building block in the development of novel therapeutics, particularly those targeting the central nervous system. This document consolidates essential information on its chemical structure, physicochemical properties, and analytical methodologies. Furthermore, it delves into its biological activity, with a focus on its role as a potential selective serotonin reuptake inhibitor (SSRI), and provides a detailed experimental protocol for a serotonin transporter binding assay.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative that has garnered significant interest in medicinal chemistry. Its structural features, including the fluorobenzyl moiety, contribute to its biological activity and pharmacokinetic profile.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 745817-38-3[1]
Molecular Formula C₁₂H₁₇ClFN[1]
Molecular Weight 229.72 g/mol [1]
IUPAC Name This compound
Synonyms Not available

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at 2-8°C

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A general synthetic approach is outlined below.

General Synthesis Workflow

The synthesis often starts from commercially available starting materials and proceeds through key intermediates to yield the final product.

Synthesis_Workflow A Starting Materials (e.g., 3-cyanopyridine, 4-fluorobenzyl bromide) B Intermediate Formation (e.g., Grignard reaction) A->B Step 1 C Piperidine Ring Formation/Modification B->C Step 2 D Reduction/Hydrogenation C->D Step 3 E Salt Formation (with HCl) D->E Step 4 F 3-(4-Fluorobenzyl)piperidine hydrochloride E->F

Caption: General synthetic workflow for this compound.

Spectroscopic Data

Characterization of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Spectral data would show characteristic peaks for the aromatic protons of the fluorobenzyl group, the piperidine ring protons, and the benzylic methylene protons.
¹³C NMR The spectrum would display distinct signals for the carbon atoms of the fluorobenzyl group and the piperidine ring.
Mass Spectrometry (MS) The mass spectrum would exhibit a molecular ion peak corresponding to the free base (C₁₂H₁₆FN) and fragmentation patterns consistent with the structure.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a common analytical technique for determining the purity and quantifying this compound.

HPLC Method for Purity Assessment

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate Typically 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Biological Activity and Mechanism of Action

This compound is investigated for its potential as a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs primarily used as antidepressants in the treatment of major depressive disorder, anxiety disorders, and other psychological conditions. They function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.

Serotonin Transporter (SERT) Binding

The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT). The affinity of this compound for SERT can be determined through in vitro binding assays.

Signaling Pathway of Serotonin Reuptake Inhibition

The following diagram illustrates the simplified mechanism of action of an SSRI like this compound at the synapse.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_Vesicles->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Postsynaptic_Receptors Postsynaptic Serotonin Receptors Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Postsynaptic_Receptors Binding & Signal Transduction Inhibitor 3-(4-Fluorobenzyl)piperidine HCl Inhibitor->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition by this compound.

Experimental Protocols

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT).

Materials:

  • hSERT-expressing cell membranes (e.g., from HEK293 cells)

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine)

  • Test Compound: this compound at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, hSERT cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its potential as a selective serotonin reuptake inhibitor makes it a compound of interest for the development of new treatments for neurological and psychiatric disorders. This guide provides a foundational understanding of its chemical and biological properties, along with practical methodologies for its synthesis, analysis, and in vitro evaluation. Further research into its in vivo efficacy, safety profile, and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 3-(4-Fluorobenzyl)piperidine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Fluorobenzyl)piperidine hydrochloride is a key pharmaceutical intermediate widely utilized in the development of various therapeutic agents, particularly those targeting the central nervous system. Its structural motif is a common feature in selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies

Two principal synthetic pathways have been established for the preparation of this compound:

  • Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine: This is a direct and efficient method involving the reduction of the pyridine ring of the corresponding substituted pyridine precursor.

  • Grignard Reaction followed by Reduction: This route involves the addition of a 4-fluorophenylmagnesium halide to pyridine-3-carboxaldehyde, followed by deoxygenation and subsequent reduction of the pyridine ring.

This guide will focus on the more direct and commonly employed catalytic hydrogenation method.

Experimental Protocols

Synthesis of 3-(4-Fluorobenzyl)piperidine via Catalytic Hydrogenation

This process involves the reduction of 3-(4-Fluorobenzyl)pyridine using a catalyst under a hydrogen atmosphere. The resulting free base is then converted to its hydrochloride salt.

Step 1: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine

Materials:

  • 3-(4-Fluorobenzyl)pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Glacial Acetic Acid (optional, as a co-solvent to enhance reaction rate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • A pressure reactor is charged with 3-(4-Fluorobenzyl)pyridine and a suitable solvent (methanol or ethanol).

  • The catalyst (PtO₂ or Pd/C) is carefully added to the mixture. If using PtO₂, glacial acetic acid may be added as a co-solvent.

  • The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove any air.

  • The reactor is then pressurized with hydrogen gas to a pressure of 50-100 psi.

  • The reaction mixture is stirred vigorously at a temperature between 25-50°C for 12-24 hours, or until hydrogen uptake ceases.

  • Upon completion, the reactor is carefully depressurized and purged with inert gas.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake should be washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield crude 3-(4-Fluorobenzyl)piperidine.

  • The crude product is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any residual acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the purified free base.

Step 2: Formation of this compound

Materials:

  • 3-(4-Fluorobenzyl)piperidine (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

Procedure:

  • The purified 3-(4-Fluorobenzyl)piperidine is dissolved in anhydrous diethyl ether or isopropanol.

  • The solution is cooled in an ice bath.

  • Concentrated hydrochloric acid (or a solution of HCl in isopropanol) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound.

Data Presentation

ParameterCatalytic Hydrogenation
Starting Material 3-(4-Fluorobenzyl)pyridine
Key Reagents H₂, PtO₂ or Pd/C
Solvent Methanol, Ethanol
Temperature 25-50°C
Pressure 50-100 psi
Reaction Time 12-24 hours
Typical Yield >90%
Purity (HPLC) >98%

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Hydrochloride Salt Formation start 3-(4-Fluorobenzyl)pyridine reagents1 H₂, PtO₂/Pd-C Methanol/Ethanol reaction1 Hydrogenation (50-100 psi, 25-50°C) start->reaction1 reagents1->reaction1 workup1 Filtration & Concentration reaction1->workup1 product1 3-(4-Fluorobenzyl)piperidine (Free Base) workup1->product1 reagents2 HCl Diethyl Ether/Isopropanol reaction2 Salt Formation product1->reaction2 reagents2->reaction2 workup2 Filtration & Drying reaction2->workup2 final_product 3-(4-Fluorobenzyl)piperidine HCl workup2->final_product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs start_material 3-(4-Fluorobenzyl)pyridine hydrogenation Catalytic Hydrogenation start_material->hydrogenation reagents H₂, Catalyst, Solvent, HCl reagents->hydrogenation salt_formation Hydrochloride Salt Formation reagents->salt_formation hydrogenation->salt_formation final_product 3-(4-Fluorobenzyl)piperidine HCl salt_formation->final_product byproducts Catalyst Residue, Solvent Waste salt_formation->byproducts

Caption: Logical relationship of the synthesis process.

An In-depth Technical Guide to the Mechanism of Action of 4-Fluorobenzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluorobenzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of compounds that exhibit significant activity at various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the mechanism of action of 4-fluorobenzylpiperidine derivatives, with a primary focus on their interactions with sigma (σ) and dopamine (D) receptors. This document summarizes quantitative binding data, details key experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the CNS.

Core Pharmacological Targets and Quantitative Binding Data

4-Fluorobenzylpiperidine derivatives have been extensively investigated as ligands for sigma and dopamine receptors, demonstrating a range of affinities and selectivities that are highly dependent on the specific substitutions on both the piperidine and benzyl moieties.

Sigma (σ) Receptor Interactions

These derivatives have shown significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling and the ER stress response. The σ₂ receptor is also an ER-resident protein and is a biomarker for cellular proliferation.

Dopamine (D) Receptor Interactions

A significant number of 4-fluorobenzylpiperidine derivatives have been characterized as potent antagonists of the dopamine D₄ receptor, with many also exhibiting affinity for the D₂ receptor subtype. D₂-like receptors, including D₂ and D₄, are Gi/o-coupled GPCRs that play a crucial role in neurotransmission and are key targets for antipsychotic medications.

Quantitative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of a selection of 4-fluorobenzylpiperidine derivatives for sigma and dopamine receptors, compiled from the scientific literature.

Table 1: Binding Affinities of 4-Fluorobenzylpiperidine Derivatives at Sigma Receptors

Compound IDStructureσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
FBFPA N-(4'-[¹⁸F]Fluorobenzylpiperidin-4-yl)-(2-fluorophenyl)acetamide3.15 ± 0.05[1]139.51 ± 21.89[1]44.3
Compound 3 N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide3.4[2]408120[2]
14a [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone0.48>1728>3600
(S)-13 (S)-1-(2-fluoroethyl)-4-((4-cyanophenoxy)methyl)piperidine2.3--
(R)-13 (R)-1-(2-fluoroethyl)-4-((4-cyanophenoxy)methyl)piperidine0.57--

Table 2: Binding Affinities of 4-Fluorobenzylpiperidine Derivatives at Dopamine Receptors

Compound IDStructureD₄ Receptor Ki (nM)D₂ Receptor Ki (nM)Selectivity (D₂/D₄)
[¹⁸F]FMTP 3-(4-[¹⁸F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one4.3[3]--
14a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative0.3[4][5]>600>2000[4][5]
9j 4,4-difluoro-3-((4-cyanophenoxy)methyl)piperidine derivative1.7[4]--
9k 4,4-difluoro-3-((3,4-difluorophenoxy)methyl)piperidine derivative2.7[4]--
9l 4,4-difluoro-3-((4-fluoro-3-methylphenoxy)methyl)piperidine derivative6.5[4]--

Experimental Protocols

The characterization of 4-fluorobenzylpiperidine derivatives involves a series of in vitro assays to determine their binding affinity and functional activity at their primary molecular targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of test compounds for σ₁ and σ₂ receptors.

  • Materials:

    • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).

    • Radioligand for σ₁: --INVALID-LINK---pentazocine.

    • Radioligand for σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine).

    • Non-specific binding control for σ₁: Haloperidol (10 µM).

    • Masking agent for σ₁ sites in σ₂ assay: (+)-pentazocine.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (4-fluorobenzylpiperidine derivatives) at various concentrations.

  • Procedure:

    • Incubate membrane homogenates with the radioligand and varying concentrations of the test compound in the assay buffer.

    • For σ₂ binding, include (+)-pentazocine to block the binding of [³H]DTG to σ₁ sites.

    • Incubate at 37°C for a specified time (e.g., 150 min).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values from the competition binding curves and convert to Ki values using the Cheng-Prusoff equation.

  • Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D₄ receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the human D₄ receptor.

    • Radioligand: [³H]N-methylspiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds (4-fluorobenzylpiperidine derivatives) at various concentrations.

  • Procedure:

    • Incubate the cell membranes with [³H]N-methylspiperone and a range of concentrations of the test compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Separate bound from free radioligand by rapid vacuum filtration over glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Determine IC₅₀ values from the resulting dose-response curves and calculate Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Objective: To assess the antagonist activity of 4-fluorobenzylpiperidine derivatives at the D₄ receptor by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

  • Principle: Agonist activation of a Gi/o-coupled receptor like D₄ promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding.

  • Materials:

    • Membranes from cells expressing the human D₄ receptor.

    • [³⁵S]GTPγS.

    • Dopamine or a selective D₄ agonist (e.g., quinpirole).

    • GDP.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test compounds (4-fluorobenzylpiperidine derivatives).

  • Procedure:

    • Pre-incubate the membranes with the test compound (potential antagonist) and GDP.

    • Add the D₄ agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a specified time.

    • Terminate the assay by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its functional potency (e.g., IC₅₀ or Kb).

Signaling Pathways and Experimental Workflows

The interaction of 4-fluorobenzylpiperidine derivatives with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for the characterization of these compounds.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor acts as a molecular chaperone, and its activation or inhibition by ligands like 4-fluorobenzylpiperidine derivatives can modulate several downstream pathways.

sigma1_signaling ligand 4-Fluorobenzylpiperidine Derivative (Antagonist) sigma1 Sigma-1 Receptor (σ₁) ligand->sigma1 Binds and antagonizes bip BiP sigma1->bip Stabilizes interaction er_stress ER Stress Response (PERK, IRE1α, ATF6) sigma1->er_stress Inhibits modulation ion_channels Ion Channel Modulation (e.g., VGCCs) sigma1->ion_channels Inhibits modulation nrf2 Nrf2 Pathway sigma1->nrf2 Inhibits modulation mapk MAPK Pathway sigma1->mapk Inhibits modulation cellular_response Altered Cellular Function (e.g., Neuronal excitability, Cell survival) er_stress->cellular_response ion_channels->cellular_response nrf2->cellular_response mapk->cellular_response

Caption: Sigma-1 receptor antagonist signaling pathway.

Dopamine D₄ Receptor Signaling

As antagonists, 4-fluorobenzylpiperidine derivatives block the constitutive or agonist-induced activity of the D₄ receptor, thereby preventing the inhibition of adenylyl cyclase.

dopamine_d4_signaling ligand 4-Fluorobenzylpiperidine Derivative (Antagonist) d4_receptor Dopamine D₄ Receptor ligand->d4_receptor Blocks gi_protein Gi/o Protein d4_receptor->gi_protein Prevents activation adenylyl_cyclase Adenylyl Cyclase (AC) gi_protein->adenylyl_cyclase Inhibition relieved camp cAMP adenylyl_cyclase->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Caption: Dopamine D4 receptor antagonist signaling pathway.

Experimental Workflow for Compound Characterization

The characterization of a novel 4-fluorobenzylpiperidine derivative typically follows a logical progression from initial screening to more detailed functional and selectivity profiling.

experimental_workflow start Compound Synthesis primary_binding Primary Radioligand Binding Assays (σ₁, σ₂, D₄, D₂) start->primary_binding selectivity_profiling Selectivity Profiling (Panel of other GPCRs, ion channels, etc.) primary_binding->selectivity_profiling High affinity hits functional_assays Functional Assays (e.g., GTPγS, cAMP, BRET) primary_binding->functional_assays High affinity hits in_vitro_adme In Vitro ADME/Tox (Microsomal stability, cytotoxicity, etc.) selectivity_profiling->in_vitro_adme Selective compounds functional_assays->in_vitro_adme Potent antagonists in_vivo In Vivo Studies (PK, PD, efficacy models) in_vitro_adme->in_vivo Favorable profile lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Experimental workflow for characterizing 4-fluorobenzylpiperidine derivatives.

Conclusion

4-Fluorobenzylpiperidine derivatives represent a versatile class of compounds with significant potential for the development of novel CNS-active therapeutics. Their primary mechanisms of action involve interactions with sigma and dopamine receptors, where they often act as potent antagonists. A thorough understanding of their structure-activity relationships, coupled with a systematic approach to their pharmacological characterization using the experimental protocols outlined in this guide, is essential for the successful translation of these promising scaffolds into clinical candidates. The continued exploration of this chemical space is likely to yield new insights into the complex signaling pathways they modulate and may lead to the discovery of drugs with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the biological activities of fluorinated piperidine analogs, detailing their enzymatic interactions, receptor modulation, and the underlying signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key assays.

Introduction: The Fluorine Advantage in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals. The introduction of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of the piperidine nitrogen, which can impact receptor binding and reduce off-target effects such as hERG channel affinity. These modifications make fluorinated piperidine analogs highly valuable in the design of novel therapeutics for a wide range of diseases.

Quantitative Analysis of Biological Activity

The biological activity of fluorinated piperidine analogs has been evaluated against a variety of targets. The following tables summarize key quantitative data, providing a basis for structure-activity relationship (SAR) analysis and comparative assessment.

Table 1: Inhibition of Enzymes by Fluorinated Piperidine Analogs

Compound IDEnzyme TargetFluorination PatternIC₅₀ (µM)Inhibition TypeReference
FP-A1 α-Glucosidase4-Fluorobenzyl0.07Competitive[1]
FP-A2 α-Glucosidase2,6-Dichloro-4-hydroxybenzyl2.0 (Acarbose)-[1]
FP-B1 Acetylcholinesterase (AChE)2-Fluorobenzamide0.013Mixed[2][3]
FP-B2 Acetylcholinesterase (AChE)3-Fluorocinnamoyl37.65Not specified[4]
FP-C1 Carbonic Anhydrase II (hCA II)4-Fluorophenylsulfamoylbenzoyl0.0056Not specified[5]
FP-C2 Carbonic Anhydrase IX (hCA IX)4-Fluorophenylsulfamoylbenzoyl0.0009Not specified[5]

Table 2: Receptor Binding Affinities of Fluorinated Piperidine Analogs

Compound IDReceptor TargetFluorination PatternKᵢ (nM)RadioligandReference
FP-D1 Dopamine D₂2-Fluorophenylpiperazine7.14[³H]-Spiperone[6]
FP-D2 Dopamine D₃2-Fluorophenylpiperazine8.42[³H]-Spiperone[6]
FP-S1 Serotonin 5-HT₂ₐ4-Fluorophenylsulfonyl1.9[³H]-Ketanserin[7]
FP-S2 Serotonin 5-HT₂ₐ4-Fluorophenylsulfinyl198[³H]-Ketanserin[7]

Key Signaling Pathways Modulated by Fluorinated Piperidine Analogs

Fluorinated piperidine analogs exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their physiological effects.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the D₂ receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of downstream targets such as the dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32).

Synthesis_Workflow Start Starting Material (e.g., Pyridine, Piperidone) Fluorination Fluorination (e.g., Selectfluor, DAST) Start->Fluorination Reduction Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) Fluorination->Reduction Protection Protection of Piperidine Nitrogen (e.g., Boc, Cbz) Reduction->Protection Functionalization Functionalization of Piperidine Ring (e.g., Alkylation, Acylation) Protection->Functionalization Deprotection Deprotection of Piperidine Nitrogen Functionalization->Deprotection N_Alkylation N-Alkylation/Arylation (e.g., Reductive Amination, Buchwald-Hartwig) Deprotection->N_Alkylation Purification Purification (e.g., Column Chromatography, Recrystallization) N_Alkylation->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization

References

The Role of 3-(4-Fluorobenzyl)piperidine Hydrochloride in Central Nervous System Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the CNS.[1] The introduction of a 4-fluorobenzyl group at the 3-position of the piperidine ring offers a combination of lipophilicity and metabolic stability, making it an attractive starting point for the development of novel CNS agents.[2][3] 3-(4-Fluorobenzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential selective serotonin reuptake inhibitors (SSRIs).[4] This guide will delve into the known characteristics of this compound's derivatives, provide detailed experimental protocols, and outline relevant biological pathways and drug discovery workflows.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively published, a general and adaptable synthetic route can be inferred from the literature on related piperidine derivatives. A common approach involves the catalytic hydrogenation of a corresponding pyridine precursor.

General Synthesis Protocol: Catalytic Hydrogenation

A plausible synthetic route for 3-(4-Fluorobenzyl)piperidine involves the hydrogenation of 3-(4-Fluorobenzyl)pyridine. This method is widely used for the saturation of pyridine rings to their corresponding piperidines.

Materials:

  • 3-(4-Fluorobenzyl)pyridine

  • Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Preparation: In a high-pressure reaction vessel, dissolve 3-(4-Fluorobenzyl)pyridine in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution. The catalyst loading is typically around 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Fluorobenzyl)piperidine as a free base.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

  • Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis to confirm its identity and purity.

Pharmacological Profile and Mechanism of Action

Direct pharmacological data for this compound is scarce in the available scientific literature. However, the pharmacological profiles of its closely related derivatives strongly suggest that its primary mode of action within the CNS is likely through the modulation of monoamine transporters, particularly the serotonin transporter (SERT).

Binding Affinity at Monoamine Transporters

Studies on a series of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated significant affinity for the serotonin transporter. The data from these analogues provide a valuable framework for estimating the potential activity of this compound.

Compound ClassTargetRadioligandKᵢ (nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERT[³H]-Paroxetine2 - 400[5]

Table 1: Binding Affinities of Structurally Related Derivatives.

The wide range of Kᵢ values for these derivatives indicates that substitutions on the aryl and benzyloxy moieties significantly influence binding affinity. It is plausible that the parent compound, this compound, possesses a moderate affinity for SERT, making it a valuable starting point for the synthesis of more potent and selective inhibitors.

Potential Interaction with Other CNS Targets

Piperidine scaffolds are known to interact with a variety of CNS targets. Based on the broader class of compounds, this compound and its derivatives may also exhibit affinity for:

  • Dopamine Transporter (DAT): Many piperidine-based compounds are potent DAT inhibitors.

  • Norepinephrine Transporter (NET): Cross-reactivity with NET is common for SERT and DAT ligands.

  • Sigma Receptors (σ₁ and σ₂): The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is a known target for many CNS active piperidine derivatives and is involved in modulating calcium signaling.[2]

Key Experimental Protocols

To characterize the pharmacological profile of this compound and its derivatives, several key in vitro and in vivo experiments are essential.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its target receptor or transporter.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Paroxetine or another suitable SERT-selective radioligand.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and a scintillation counter.

  • 96-well microplates and a filtration apparatus with glass fiber filters.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, a fixed amount of hSERT-expressing cell membranes, and varying concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of [³H]-Paroxetine to each well. The concentration is typically at or below its dissociation constant (Kₑ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the compound's effect on neurotransmission.

Objective: To assess the effect of this compound on extracellular serotonin levels in a relevant brain region (e.g., prefrontal cortex or hippocampus).

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound dissolved in a suitable vehicle.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection for serotonin analysis.

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Sample Collection: Continue to collect dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration serotonin levels as a percentage of the baseline levels and analyze the time course of the effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound and a typical workflow for its investigation in CNS drug discovery.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 3-4-FPB_HCl This compound SERT Serotonin Transporter (SERT) 3-4-FPB_HCl->SERT Inhibition 5-HT_reuptake 5-HT Reuptake SERT->5-HT_reuptake Mediates Synaptic_5-HT Increased Synaptic 5-HT 5-HT_reuptake->Synaptic_5-HT Decreased 5-HT_Receptors Postsynaptic 5-HT Receptors Synaptic_5-HT->5-HT_Receptors Activation Neuronal_Signaling Downstream Neuronal Signaling 5-HT_Receptors->Neuronal_Signaling Initiates Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) Neuronal_Signaling->Therapeutic_Effects

Caption: Putative mechanism of action via SERT inhibition.

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Identify CNS Target (e.g., SERT, DAT, Sigma-1) Synthesis Synthesize 3-(4-Fluorobenzyl)piperidine HCl Target_ID->Synthesis Screening Primary Screening (Binding Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR In_Vitro In Vitro Profiling (Selectivity, Functional Assays) SAR->In_Vitro In_Vivo In Vivo Efficacy (Behavioral Models) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET ADMET->SAR Iterative Optimization Candidate Candidate Selection ADMET->Candidate

Caption: CNS drug discovery workflow for piperidine-based compounds.

Conclusion

This compound represents a valuable chemical entity in the field of CNS drug discovery. While direct pharmacological data for this specific compound is limited, the extensive research on its derivatives strongly points towards its potential as a modulator of monoamine transporters, particularly the serotonin transporter. Its role as a versatile synthetic intermediate allows for the generation of diverse chemical libraries for lead optimization. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogues in the quest for novel treatments for a range of neurological and psychiatric disorders. Future studies focusing on the detailed pharmacological characterization of this core scaffold are warranted to fully elucidate its potential in CNS drug development.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, which can be readily modulated by the introduction of various substituents. This tunability is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions neighboring the nitrogen atom can influence its metabolic fate.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their ADME profiles.[1][2]

Therapeutic Applications of the Piperidine Scaffold

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has found application. Piperidine derivatives are integral components of drugs targeting the central nervous system, as well as anticancer, antiviral, and antidiarrheal agents.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a prominent feature in many drugs that act on the CNS, including antipsychotics, ADHD medications, and analgesics.

Antipsychotics:

  • Haloperidol: A typical antipsychotic, haloperidol acts as a potent antagonist of dopamine D2 receptors in the brain.[3][4][5] Its piperidine moiety is crucial for its interaction with the receptor.

  • Risperidone and Aripiprazole: These atypical antipsychotics also feature a piperidine ring and exhibit a more complex pharmacology, often involving interactions with both dopamine and serotonin receptors.[6] Aripiprazole, for instance, is a partial agonist at D2 receptors and a 5-HT1A receptor agonist, while also acting as an antagonist at 5-HT2A receptors.[6]

ADHD Medications:

  • Methylphenidate (Ritalin): This widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) contains a piperidine ring. It functions as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.

Opioid Analgesics:

  • Fentanyl: A potent synthetic opioid analgesic, fentanyl's structure is centered around a 4-anilidopiperidine core. It is a strong agonist at the μ-opioid receptor.

Alzheimer's Disease

In the context of Alzheimer's disease, piperidine-containing compounds have been developed as cholinesterase inhibitors, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[7]

  • Donepezil: A reversible inhibitor of acetylcholinesterase (AChE), donepezil is a frontline treatment for the symptomatic relief of Alzheimer's disease.[8] The N-benzylpiperidine moiety of donepezil plays a key role in its binding to the active site of AChE.[8]

Cancer

The piperidine scaffold is found in a number of anticancer agents that act through diverse mechanisms.[9] These include the inhibition of crucial signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[1][10]

  • Raloxifene: While primarily used for the prevention and treatment of osteoporosis in postmenopausal women, raloxifene, which contains a piperidine ring, has also been shown to reduce the risk of invasive breast cancer.[11][12]

Infectious Diseases

Piperidine derivatives have also shown promise as antiviral and antibacterial agents.[3]

Quantitative Pharmacological Data of Representative Piperidine-Containing Drugs

The following tables summarize key pharmacological data for a selection of drugs containing the piperidine scaffold, illustrating the diverse targets and high potencies that can be achieved with this versatile structural motif.

Table 1: Antipsychotic Drugs

DrugTarget(s)Kᵢ (nM)Reference(s)
Haloperidol Dopamine D₂1.5[3]
Dopamine D₃0.7
Dopamine D₄5-10
Serotonin 5-HT₂ₐ50
Risperidone Dopamine D₂3.1
Serotonin 5-HT₂ₐ0.16
α₁-Adrenergic0.8
α₂-Adrenergic1.1
Histamine H₁2.6
Aripiprazole Dopamine D₂ (partial agonist)0.34[6]
Dopamine D₃0.8[6]
Serotonin 5-HT₁ₐ (partial agonist)1.7[6]
Serotonin 5-HT₂ₐ (antagonist)3.4[6]

Table 2: Drugs for CNS Disorders (Non-Antipsychotic)

DrugTherapeutic AreaPrimary Target(s)Kᵢ (nM) / IC₅₀ (nM)Reference(s)
Methylphenidate ADHDDopamine Transporter (DAT)24 (d-threo)
Norepinephrine Transporter (NET)41 (d-threo)
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)5.7 (IC₅₀)[8]
Fentanyl Analgesiaμ-Opioid Receptor0.39 (Kᵢ)

Table 3: Other Therapeutic Areas

DrugTherapeutic AreaPrimary Target(s)Kᵢ (nM) / IC₅₀ (nM)Reference(s)
Loperamide Diarrheaμ-Opioid Receptor40 (IC₅₀)[10]
Solifenacin Overactive BladderMuscarinic M₃ Receptor2.2 (Kᵢ)
Muscarinic M₁ Receptor9.1 (Kᵢ)
Muscarinic M₂ Receptor36 (Kᵢ)
Raloxifene Osteoporosis/Cancer PreventionEstrogen Receptor α0.05 (IC₅₀)[11][12]
Estrogen Receptor β0.33 (IC₅₀)[11][12]

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of many piperidine-containing drugs are mediated by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a critical role in neurotransmission. Antipsychotic drugs like haloperidol and risperidone are antagonists at these receptors, thereby modulating downstream signaling cascades.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Piperidine Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation Downstream Downstream Effectors PKA->Downstream Reduced Phosphorylation

Dopamine D2 receptor signaling pathway inhibition.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PiperidineInhibitor Piperidine-based Inhibitor PiperidineInhibitor->PI3K Inhibits PiperidineInhibitor->Akt Inhibits

PI3K/Akt signaling pathway and points of inhibition.
Muscarinic M3 Receptor Signaling Pathway

Muscarinic M3 receptors are GPCRs that are involved in mediating the effects of acetylcholine in various tissues, including smooth muscle contraction. Antagonists of M3 receptors, such as solifenacin, are used to treat conditions like overactive bladder.

M3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Activates Antagonist Piperidine Antagonist (e.g., Solifenacin) Antagonist->M3R Blocks Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Muscarinic M3 receptor signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative piperidine-containing drug and for key in vitro assays used to evaluate the biological activity of piperidine derivatives.

Synthesis of Loperamide

Loperamide is an antidiarrheal agent that acts as a μ-opioid receptor agonist. Its synthesis involves several key steps, including a Friedel-Crafts acylation and a reductive amination.[10]

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

  • To a solution of 4-chlorophenylmagnesium bromide (prepared from 1-bromo-4-chlorobenzene and magnesium) in anhydrous THF, add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine is then debenzylated via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) in a suitable solvent like ethanol to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of 4-(4-chloro-N,N-dimethyl-2,2-diphenylbutanamido)piperidine

  • To a solution of diphenylacetic acid in a suitable solvent, add thionyl chloride and reflux to form the acid chloride.

  • React the acid chloride with N,N-dimethylethanolamine to form the corresponding ester.

  • The ester is then rearranged and chlorinated to form 4-chloro-N,N-dimethyl-2,2-diphenylbutanamide.

Step 3: Synthesis of Loperamide

  • React 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-N,N-dimethyl-2,2-diphenylbutanamide in the presence of a base (e.g., potassium carbonate) and a catalytic amount of potassium iodide in a suitable solvent (e.g., acetonitrile) under reflux to afford loperamide.[10]

  • The crude product is purified by recrystallization.

Loperamide_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 start1 1-Benzyl-4-piperidone + 4-Chlorophenylmagnesium bromide inter1 1-Benzyl-4-(4-chlorophenyl)- 4-hydroxypiperidine start1->inter1 Grignard Reaction product1 4-(4-Chlorophenyl)- 4-hydroxypiperidine inter1->product1 Debenzylation (H₂, Pd/C) start2 Diphenylacetic acid inter2 4-Chloro-N,N-dimethyl- 2,2-diphenylbutanamide start2->inter2 Multi-step conversion reactants3 Product from Step 1 + Product from Step 2 product3 Loperamide reactants3->product3 Alkylation

General workflow for the synthesis of Loperamide.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is widely used to screen compounds for cytotoxic activity against cancer cell lines.[10][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (piperidine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity and for screening potential inhibitors.[14][15][16]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (piperidine derivative)

  • 96-well microtiter plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound at various concentrations (or buffer for the control)

    • DTNB solution

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

Conclusion

The piperidine scaffold is a truly privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that make it an ideal building block for the design of novel therapeutics.[1][2] Its conformational flexibility, tunable basicity, and metabolic stability have enabled the development of a wide range of successful drugs targeting a diverse array of biological targets. From the central nervous system to the treatment of cancer and infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

Spectroscopic and Structural Elucidation of 3-(4-Fluorobenzyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(4-Fluorobenzyl)piperidine hydrochloride, a key intermediate in contemporary drug discovery and development.[1] Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it details the generalized experimental protocols for acquiring such data and presents a logical workflow for its spectroscopic analysis.

While publicly available experimental spectra for this compound are limited, this guide synthesizes predicted data based on the analysis of its constituent chemical moieties and data from structurally related compounds. This approach provides a robust framework for the characterization and quality control of this important synthetic building block.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.50-2.00m4HPiperidine H4, H5
~2.50-2.80m3HPiperidine H3, Benzyl CH₂
~2.90-3.20m2HPiperidine H2eq, H6eq
~3.40-3.60m2HPiperidine H2ax, H6ax
~7.00-7.10t2HAr-H (ortho to F)
~7.15-7.25dd2HAr-H (meta to F)
~9.00-10.00br s2HN-H₂⁺

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~22.0Piperidine C4
~28.0Piperidine C5
~38.0Benzyl CH₂
~42.0Piperidine C3
~45.0Piperidine C2, C6
~115.0 (d, J ≈ 21 Hz)Ar-C (ortho to F)
~131.0 (d, J ≈ 8 Hz)Ar-C (meta to F)
~135.0 (d, J ≈ 3 Hz)Ar-C (ipso to benzyl)
~162.0 (d, J ≈ 245 Hz)Ar-C (attached to F)

Solvent: D₂O

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2800-3000Medium-StrongC-H (aliphatic) stretching
2400-2700Broad, StrongN-H⁺ stretching (secondary amine salt)
1500-1600Medium-StrongC=C (aromatic) stretching
1220-1230StrongC-F stretching
800-850StrongC-H (aromatic, para-disubstituted) bending

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
193.12[M]⁺ (Free base)
109.04[C₇H₆F]⁺ (Fluorotropylium ion)
84.08[C₅H₁₀N]⁺ (Piperidinyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration and experimental time.

    • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is typically used for this type of compound. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water.

  • Acquisition (Direct Infusion):

    • Ionization Mode: Positive ESI mode is used to detect the protonated molecule.

    • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: A scan range of m/z 50-500 is typically sufficient.

    • Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the ion of interest.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Confirmation Sample 3-(4-Fluorobenzyl)piperidine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS ProcessNMR FID Processing & Chemical Shift Assignment NMR->ProcessNMR ProcessIR Background Correction & Peak Assignment IR->ProcessIR ProcessMS Mass-to-Charge Ratio & Fragmentation Analysis MS->ProcessMS Conclusion Structural Elucidation and Verification of Purity ProcessNMR->Conclusion ProcessIR->Conclusion ProcessMS->Conclusion

Figure 1: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers can utilize this information for compound verification, quality assessment, and as a basis for more advanced structural studies.

References

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-(4-Fluorobenzyl)piperidine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its expected solubility based on its chemical structure and data from analogous compounds. Furthermore, it details robust experimental protocols for determining the precise solubility of this compound, a critical parameter for drug development, formulation, and preclinical studies.

Introduction to this compound

This compound is a piperidine derivative of interest in pharmaceutical research. The presence of a basic piperidine nitrogen, a lipophilic fluorobenzyl group, and its formulation as a hydrochloride salt collectively influence its physicochemical properties, particularly its solubility. As a hydrochloride salt, it is expected to exhibit significantly enhanced aqueous solubility compared to its free base form, a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients (APIs).[1][2] One source notes its excellent solubility in water, making it suitable for various biological assays and drug formulation processes[3].

Predicted Solubility Profile

Based on the principles of chemical solubility and data for structurally similar compounds such as 3-(4-Chlorobenzyl)piperidine hydrochloride, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

Table 1: Anticipated Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventExpected SolubilityRationale
Aqueous WaterExcellentAs a hydrochloride salt, the compound is ionic and can readily form hydrogen bonds with water.[1][3]
Aqueous Buffers (e.g., PBS)High (pH-dependent)The solubility in buffered solutions will be influenced by the pH, with higher solubility expected at pH values below the pKa of the piperidine nitrogen.
Polar Protic Methanol, EthanolGoodThese solvents can engage in hydrogen bonding with the hydrochloride salt, facilitating solvation.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)GoodDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent often used in analytical and synthetic chemistry.[1]
Dichloromethane (DCM)GoodDCM is a common solvent for organic synthesis and purification.[1]
Non-Polar Hexane, TolueneLimited/PoorAs an ionic salt, the compound is unlikely to be well-solvated by non-polar solvents.[1]

Note: This table represents a qualitative prediction. Actual quantitative solubility must be determined experimentally.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The two primary methods for solubility assessment are the determination of kinetic and thermodynamic (equilibrium) solubility.

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix thoroughly.

  • Incubation: Allow the plate to incubate at a constant temperature (e.g., 25°C) for a defined period (typically 1-2 hours) to allow for precipitation.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, the concentration of the compound remaining in the solution after filtration or centrifugation can be determined by HPLC-UV or LC-MS/MS.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

This method, often referred to as the shake-flask method, measures the true equilibrium solubility of a compound and is considered the gold standard for regulatory submissions.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the solvent of interest (e.g., water, various pH buffers, or organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand to let any undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 or 0.45 µm) to remove all solid particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility Workflow A1 Prepare High-Concentration Stock in DMSO A2 Serial Dilution in DMSO A1->A2 A3 Addition of Aqueous Buffer A2->A3 A4 Incubate (1-2 hours) A3->A4 A5 Measure Turbidity / Analyze Supernatant A4->A5 A6 Determine Highest Soluble Concentration A5->A6

Caption: Workflow for Kinetic Solubility Determination.

G cluster_thermodynamic Thermodynamic Solubility Workflow B1 Add Excess Solid to Solvent B2 Equilibrate (24-48 hours) B1->B2 B3 Filter Supernatant B2->B3 B4 Dilute Filtrate B3->B4 B5 Quantify by HPLC B4->B5 B6 Calculate Equilibrium Solubility B5->B6

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

Potential Therapeutic Targets for 3-(4-Fluorobenzyl)piperidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic compound belonging to the benzylpiperidine class of molecules. While comprehensive pharmacological data for this specific compound is not extensively available in public literature, its structural motifs are present in numerous centrally active agents, suggesting a range of potential therapeutic targets within the central nervous system (CNS). This technical guide consolidates information on the likely molecular targets based on structure-activity relationship (SAR) studies of analogous compounds and outlines potential therapeutic avenues. The primary inferred targets include the sigma-1 receptor (σ1R), the dopamine transporter (DAT), and to a lesser extent, other monoamine transporters. This document provides a detailed analysis of these potential targets, relevant quantitative data from structurally related compounds, and proposed experimental workflows for characterization.

Introduction

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds that modulate neurotransmission. This compound's structure, featuring a piperidine ring and a fluorinated benzyl group, suggests its potential to interact with binding sites that accommodate these features, such as the dopamine transporter and sigma receptors. The 4-fluoro substitution on the benzyl ring is a common modification used to enhance metabolic stability and, in some cases, binding affinity. Given the limited direct research on this specific molecule, this whitepaper will extrapolate potential therapeutic targets from well-characterized, structurally similar compounds.

Potential Therapeutic Targets

Based on the shared benzylpiperidine core, the most probable therapeutic targets for this compound are the sigma-1 receptor and the dopamine transporter.

Sigma-1 Receptor (σ1R)

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular signaling and the regulation of ion channels. Its ligands are being investigated for various neurological and psychiatric disorders. The benzylpiperidine moiety is a common feature in many high-affinity σ1R ligands.

Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the treatment of ADHD and narcolepsy, and also associated with the abuse potential of psychostimulants. Many DAT inhibitors possess a benzylpiperidine structure.

Other Monoamine Transporters

While likely less potent, there is a possibility of interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET), given the structural similarities to compounds that target these proteins.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes binding affinities (Ki) for structurally analogous benzylpiperidine compounds at the primary suspected targets. This data is intended to serve as a predictive baseline for the potential affinity of this compound.

Compound/ScaffoldTargetBinding Affinity (Ki, nM)Reference Compound Example
Benzylpiperidines Sigma-1 Receptor1 - 50Pre-084
Dopamine Transporter10 - 2004-Benzylpiperidine
Serotonin Transporter> 500(Various)
Norepinephrine Transporter> 500(Various)

Proposed Experimental Protocols

To characterize the pharmacological profile of this compound, the following experimental workflow is proposed.

In Vitro Target Binding Assays

Objective: To determine the binding affinity of this compound for the putative targets.

Methodology:

  • Receptor Source: Use cell membranes prepared from HEK293 cells stably expressing the human sigma-1 receptor, DAT, SERT, and NET.

  • Radioligand:

    • Sigma-1 Receptor: [³H]-(+)-pentazocine

    • DAT: [³H]WIN 35,428

    • SERT: [³H]citalopram

    • NET: [³H]nisoxetine

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, or inhibitor) of the compound at the identified targets.

Methodology:

  • Sigma-1 Receptor: A functional assay measuring the modulation of ion channel activity (e.g., SKF-10047-induced calcium influx) in a suitable cell line can be employed. The ability of this compound to either mimic or block the effect of a known sigma-1 agonist would determine its functional nature.

  • Dopamine Transporter: A [³H]dopamine uptake assay in HEK293 cells expressing DAT or in synaptosomes. The potency of this compound in inhibiting dopamine uptake will be determined by measuring the reduction in accumulated radioactivity.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 Potential Therapeutic Targets of this compound cluster_1 Primary Targets cluster_2 Secondary Targets cluster_3 Potential Therapeutic Applications Compound 3-(4-Fluorobenzyl)piperidine hydrochloride Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R High Affinity? DAT Dopamine Transporter (DAT) Compound->DAT High to Moderate Affinity? SERT Serotonin Transporter (SERT) Compound->SERT Low Affinity? NET Norepinephrine Transporter (NET) Compound->NET Low Affinity? Neuroprotection Neuroprotection Sigma1R->Neuroprotection Antidepressant Antidepressant Effects Sigma1R->Antidepressant ADHD_Treatment ADHD Treatment DAT->ADHD_Treatment

Caption: Inferred targets and potential therapeutic applications.

Experimental Workflow

G cluster_0 Pharmacological Characterization Workflow A Compound Synthesis and Purification B In Vitro Binding Assays (σ1R, DAT, SERT, NET) A->B C Determine Binding Affinity (Ki) B->C D In Vitro Functional Assays (e.g., Dopamine Uptake) C->D E Determine Functional Potency (IC50/EC50) D->E F In Vivo Behavioral Models (e.g., Locomotor Activity) E->F G Assess Therapeutic Potential F->G

Caption: Proposed workflow for pharmacological evaluation.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is scarce, a rational analysis based on its chemical structure strongly suggests the sigma-1 receptor and the dopamine transporter as primary targets of interest. The provided experimental protocols offer a clear path for the comprehensive pharmacological characterization of this compound. Further investigation is warranted to elucidate its precise mechanism of action and to explore its potential as a novel therapeutic agent for CNS disorders. The insights from such studies would be invaluable for guiding future drug development efforts centered around the benzylpiperidine scaffold.

Methodological & Application

Synthetic Routes for 3-(4-Fluorobenzyl)piperidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Fluorobenzyl)piperidine hydrochloride, a valuable building block in pharmaceutical research and development. Two primary synthetic routes are presented, commencing from readily available starting materials. Route A involves the formation of a 3-(4-fluorobenzyl)pyridine intermediate followed by catalytic hydrogenation. Route B proceeds through a 3-(4-fluorobenzoyl)pyridine intermediate, which is subsequently reduced to the target molecule. Detailed methodologies for each key transformation are provided, along with tables summarizing quantitative data for comparison. Visual diagrams of the synthetic pathways are included to facilitate understanding of the experimental workflows.

Introduction

3-(4-Fluorobenzyl)piperidine and its derivatives are important structural motifs in medicinal chemistry, often investigated for their potential activity in the central nervous system. The synthesis of its hydrochloride salt, which often improves solubility and handling properties, is of significant interest to researchers in drug discovery and development. This document outlines two reliable and adaptable synthetic strategies to obtain this compound.

Route A: Synthesis via 3-(4-Fluorobenzyl)pyridine Intermediate

This synthetic pathway involves two key steps: the formation of the carbon-carbon bond between the pyridine and fluorobenzyl moieties, followed by the reduction of the pyridine ring to a piperidine.

Step 1: Synthesis of 3-(4-Fluorobenzyl)pyridine (3)

The synthesis of the 3-(4-fluorobenzyl)pyridine intermediate can be achieved through standard cross-coupling reactions, such as a Suzuki or Negishi coupling.

Protocol 1: Suzuki Coupling

This protocol describes the palladium-catalyzed cross-coupling of a 3-halopyridine with a 4-fluorobenzylboronic acid derivative.

  • Materials: 3-Bromopyridine (1), 4-Fluorobenzylboronic acid pinacol ester (2), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/THF mixture).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), 4-fluorobenzylboronic acid pinacol ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Add degassed solvent and reflux the mixture for the appropriate time, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 3-(4-fluorobenzyl)pyridine (3).

Protocol 2: Negishi Coupling

This protocol outlines the coupling of a 3-halopyridine with a pre-formed 4-fluorobenzylzinc halide.

  • Materials: 3-Bromopyridine (1), 4-Fluorobenzyl chloride, Activated Zinc, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous THF.

  • Procedure:

    • Prepare the 4-fluorobenzylzinc chloride reagent by reacting 4-fluorobenzyl chloride with activated zinc in anhydrous THF.

    • In a separate flame-dried flask under an inert atmosphere, add 3-bromopyridine (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF.

    • To this mixture, add the freshly prepared 4-fluorobenzylzinc chloride solution (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the residue by column chromatography to obtain 3-(4-fluorobenzyl)pyridine (3).

Step 2: Reduction of 3-(4-Fluorobenzyl)pyridine to 3-(4-Fluorobenzyl)piperidine (4)

The reduction of the pyridine ring is a critical step and can be accomplished via catalytic hydrogenation.

Protocol 3: Catalytic Hydrogenation with PtO₂

This protocol utilizes Adams' catalyst (PtO₂) for the hydrogenation.[1]

  • Materials: 3-(4-Fluorobenzyl)pyridine (3), Platinum(IV) oxide (PtO₂), Glacial acetic acid, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 3-(4-fluorobenzyl)pyridine (1.0 eq) in glacial acetic acid.

    • Add a catalytic amount of PtO₂ (e.g., 5 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50-70 bar).

    • Stir the reaction at room temperature for 6-10 hours.

    • After the reaction is complete, carefully vent the hydrogen gas and filter the catalyst.

    • Neutralize the filtrate with a base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to give 3-(4-fluorobenzyl)piperidine (4).

Protocol 4: Rhodium-Catalyzed Transfer Hydrogenation

This method employs a rhodium catalyst and a hydrogen donor.[2]

  • Materials: 3-(4-Fluorobenzyl)pyridine (3), Rhodium catalyst (e.g., [Cp*RhCl₂]₂), Formic acid/triethylamine azeotrope.

  • Procedure:

    • To a solution of 3-(4-fluorobenzyl)pyridine (as its pyridinium salt, formed in situ or pre-formed) in a suitable solvent, add the rhodium catalyst.

    • Add the formic acid/triethylamine azeotrope as the hydrogen source.

    • Heat the reaction mixture and monitor its progress.

    • Upon completion, perform a basic work-up and extract the product.

    • Dry and concentrate the organic phase to yield 3-(4-fluorobenzyl)piperidine (4).

Route B: Synthesis via 3-(4-Fluorobenzoyl)pyridine Intermediate

This alternative route involves the synthesis of a ketone intermediate, which is then fully reduced.

Step 1: Synthesis of 3-(4-Fluorobenzoyl)pyridine (6)

This intermediate can be prepared via a Friedel-Crafts acylation or a Grignard reaction with a pyridine nitrile.

Protocol 5: Friedel-Crafts Acylation

This protocol describes the acylation of a suitable pyridine derivative. Direct Friedel-Crafts acylation on pyridine itself is challenging; therefore, this may involve an activated pyridine derivative or an alternative coupling strategy that results in the ketone. A more practical approach involves the reaction of a Grignard reagent with a pyridine derivative as described below.

Protocol 6: Grignard Reaction with 3-Cyanopyridine

  • Materials: 3-Cyanopyridine (5), 4-Fluorophenylmagnesium bromide, Anhydrous solvent (e.g., THF or diethyl ether), Acid for hydrolysis.

  • Procedure:

    • Prepare 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether.

    • In a separate flask, dissolve 3-cyanopyridine (1.0 eq) in the anhydrous solvent.

    • Slowly add the Grignard reagent (1.2 eq) to the solution of 3-cyanopyridine at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Hydrolyze the intermediate imine by adding an aqueous acid solution and stirring.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain crude 3-(4-fluorobenzoyl)pyridine (6), which can be purified by chromatography or recrystallization.

Step 2: Reduction of 3-(4-Fluorobenzoyl)pyridine to 3-(4-Fluorobenzyl)piperidine (4)

This transformation requires the reduction of both the ketone and the pyridine ring. This can be achieved in a single step or sequentially.

Protocol 7: One-Step Transfer Hydrogenation

This protocol utilizes HMPA and trichlorosilane to reduce both functionalities.[3]

  • Materials: 3-(4-Fluorobenzoyl)pyridine (6), Hexamethylphosphoramide (HMPA), Trichlorosilane (HSiCl₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(4-fluorobenzoyl)pyridine (1.0 eq) in DCM.

    • Add HMPA (catalytic amount, e.g., 20 mol%).

    • Add trichlorosilane (excess, e.g., 6.0 eq) and stir the reaction at room temperature for 24 hours.

    • Carefully quench the reaction and perform an aqueous work-up.

    • Extract, dry, and concentrate the organic phase to yield 3-(4-fluorobenzyl)piperidine (4).

Protocol 8: Two-Step Reduction (Wolff-Kishner followed by Catalytic Hydrogenation)

This involves the initial reduction of the ketone followed by the reduction of the pyridine ring.

  • Part A: Wolff-Kishner Reduction of the Ketone [4][5][6][7]

    • To a flask containing 3-(4-fluorobenzoyl)pyridine (1.0 eq) and a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate (excess) and a strong base (e.g., KOH).

    • Heat the mixture to facilitate hydrazone formation, then increase the temperature to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

    • After cooling, perform a work-up to isolate the intermediate 3-(4-fluorobenzyl)pyridine (3).

  • Part B: Catalytic Hydrogenation of the Pyridine Ring

    • Follow Protocol 3 or 4 to reduce the intermediate 3-(4-fluorobenzyl)pyridine (3) to 3-(4-fluorobenzyl)piperidine (4).

Protocol 9: Two-Step Reduction (Clemmensen Reduction followed by Catalytic Hydrogenation)

This is an alternative to the Wolff-Kishner reduction for the ketone reduction step.[8][9][10][11]

  • Part A: Clemmensen Reduction of the Ketone

    • Prepare amalgamated zinc (Zn(Hg)) by treating zinc dust with a mercury(II) chloride solution.

    • Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.

    • Add the 3-(4-fluorobenzoyl)pyridine (6) and heat the mixture under reflux.

    • After the reaction is complete, cool the mixture, separate the aqueous layer, and extract the product.

    • Neutralize, dry, and concentrate the organic extracts to obtain 3-(4-fluorobenzyl)pyridine (3).

  • Part B: Catalytic Hydrogenation of the Pyridine Ring

    • Follow Protocol 3 or 4 to reduce the intermediate 3-(4-fluorobenzyl)pyridine (3) to 3-(4-fluorobenzyl)piperidine (4).

Final Step: Formation of this compound (7)

Protocol 10: Hydrochloride Salt Formation

  • Materials: 3-(4-Fluorobenzyl)piperidine (4), Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol), Anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Procedure:

    • Dissolve the purified 3-(4-fluorobenzyl)piperidine (4) in an anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (approximately 1.0-1.1 equivalents) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the suspension for a period to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain this compound (7) as a white to off-white solid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

RouteStepTransformationReagents & ConditionsTypical Yield (%)Reference
A 13-Bromopyridine → 3-(4-Fluorobenzyl)pyridinePd-catalyzed cross-coupling60-85 (Estimated)General Procedures
A 23-(4-Fluorobenzyl)pyridine → 3-(4-Fluorobenzyl)piperidinePtO₂, H₂ (50-70 bar), Acetic Acid70-90 (Estimated)[1]
B 13-Cyanopyridine → 3-(4-Fluorobenzoyl)pyridine4-F-PhMgBr, then H₃O⁺65-80 (Estimated)General Procedures
B 2a3-(4-Fluorobenzoyl)pyridine → 3-(4-Fluorobenzyl)piperidineHMPA, HSiCl₃, DCM45-96 (for similar substrates)[3]
B 2b3-(4-Fluorobenzoyl)pyridine → 3-(4-Fluorobenzyl)pyridineWolff-Kishner or Clemmensen70-90 (Estimated)[4][8][9]
Final 33-(4-Fluorobenzyl)piperidine → HCl SaltHCl in ether or isopropanol>95Standard Procedure

Note: Yields are estimates based on literature for similar transformations and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Synthetic_Routes cluster_route_a Route A cluster_route_b Route B A1 3-Halopyridine A2 3-(4-Fluorobenzyl)pyridine A1->A2 Suzuki or Negishi Coupling A3 3-(4-Fluorobenzyl)piperidine A2->A3 Catalytic Hydrogenation Final_Product 3-(4-Fluorobenzyl)piperidine Hydrochloride A3->Final_Product HCl Salt Formation B1 3-Cyanopyridine B2 3-(4-Fluorobenzoyl)pyridine B1->B2 Grignard Reaction + Hydrolysis B3 3-(4-Fluorobenzyl)piperidine B2->B3 One-pot Reduction (e.g., Transfer Hydrogenation) B_alt 3-(4-Fluorobenzyl)pyridine B2->B_alt Ketone Reduction (Wolff-Kishner or Clemmensen) B3->Final_Product HCl Salt Formation B_alt->B3 Pyridine Reduction

Caption: Synthetic strategies for this compound.

Workflow_Route_A start Start step1 Step 1: Cross-Coupling (Suzuki or Negishi) start->step1 workup1 Aqueous Work-up & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate1 Intermediate: 3-(4-Fluorobenzyl)pyridine purify1->intermediate1 step2 Step 2: Catalytic Hydrogenation intermediate1->step2 workup2 Filtration & Neutralization step2->workup2 purify2 Purification (optional) workup2->purify2 intermediate2 Intermediate: 3-(4-Fluorobenzyl)piperidine purify2->intermediate2 step3 Step 3: Salt Formation intermediate2->step3 workup3 Filtration & Washing step3->workup3 final_product Final Product: 3-(4-Fluorobenzyl)piperidine HCl workup3->final_product end End final_product->end

Caption: Experimental workflow for Route A.

Workflow_Route_B start Start step1 Step 1: Grignard Reaction start->step1 workup1 Acidic Hydrolysis & Work-up step1->workup1 purify1 Purification workup1->purify1 intermediate1 Intermediate: 3-(4-Fluorobenzoyl)pyridine purify1->intermediate1 step2 Step 2: Reduction (One-pot or Two-step) intermediate1->step2 workup2 Quenching & Work-up step2->workup2 purify2 Purification workup2->purify2 intermediate2 Intermediate: 3-(4-Fluorobenzyl)piperidine purify2->intermediate2 step3 Step 3: Salt Formation intermediate2->step3 workup3 Filtration & Washing step3->workup3 final_product Final Product: 3-(4-Fluorobenzyl)piperidine HCl workup3->final_product end End final_product->end

Caption: Experimental workflow for Route B.

References

Application Note: HPLC Method for Purity Analysis of 3-(4-Fluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Fluorobenzyl)piperidine hydrochloride is a key intermediate and building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Its structural features, including a piperidine ring and a fluorobenzyl group, make it a valuable component in drug discovery.[1][3] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds.[4][5]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The presence of the fluorophenyl group provides a chromophore, allowing for direct detection by Ultraviolet (UV) spectrophotometry without the need for derivatization, which is often required for simple piperidine compounds.[4][6]

Principle

The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the main compound and its potential impurities between the stationary and mobile phases. Impurities, being structurally different, will exhibit different retention times, allowing for their separation and quantification. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response. The purity is determined by calculating the percentage of the main peak area relative to the total area of all observed peaks.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing are managed by a chromatography data station.

  • Chemicals and Reagents:

    • This compound Reference Standard (Purity ≥ 99%)[1]

    • Acetonitrile (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (AR Grade)

    • Methanol (HPLC Grade)

Chromatographic Conditions

The chromatographic parameters for the analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Zorbax)[4][6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient/Isocratic Isocratic: 60% A : 40% B
Flow Rate 1.0 mL/min[4][6]
Column Temperature 30°C[6]
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mixing thoroughly. Mobile Phase B is 100% Acetonitrile. The final mobile phase is prepared by mixing 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the solution before use.

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution five times to check for system suitability. The %RSD for the peak area of the five replicate injections should be not more than 2.0%.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high-organic solvent mixture (e.g., 90% Acetonitrile in water) before storing it in an appropriate solvent (e.g., Methanol or Acetonitrile).

Data Analysis and Calculation

The purity of the sample is calculated based on the area percentage of the main peak.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that any peaks corresponding to the blank and any solvent front peaks are disregarded in the calculation.

Data Presentation

Method Validation Summary

The proposed method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters, based on similar analytical methods.[4][6][7]

Validation ParameterTypical Result/Acceptance Criterion
Linearity (R²) ≥ 0.999
Range 0.05 - 0.75 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%[4][6]
Precision (%RSD) Repeatability (Intra-day): ≤ 1.0%Intermediate: ≤ 2.0%[4]
Limit of Detection (LOD) ~0.05 µg/mL[6]
Limit of Quantitation (LOQ) ~0.15 µg/mL[6]
System Suitability (%RSD) ≤ 2.0% for replicate injections

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample & Reference Standard prep2 Dissolve in Diluent (50:50 ACN/H2O) prep1->prep2 prep3 Filter Sample Solution (0.45 µm Syringe Filter) prep2->prep3 prep4 Transfer to HPLC Vials prep3->prep4 analysis1 Equilibrate HPLC System with Mobile Phase prep4->analysis1 analysis2 Inject Blank, Standard, and Sample Solutions analysis1->analysis2 analysis3 Separate on C18 Column analysis2->analysis3 analysis4 Detect at 220 nm analysis3->analysis4 data1 Integrate Chromatogram Peak Areas analysis4->data1 data2 Calculate Purity (% Area) data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity analysis.

Note on Chiral Purity

3-(4-Fluorobenzyl)piperidine is a chiral molecule due to the stereocenter at the C3 position of the piperidine ring. The RP-HPLC method described in this note is an achiral method and will not separate the (R)- and (S)-enantiomers. For pharmaceutical applications, it is often critical to determine the enantiomeric purity (enantiomeric excess, e.e.).[8] This requires a separate analytical method using a chiral stationary phase (CSP).[9]

The overall purity of the substance is a combination of its chemical purity (determined by the method herein) and its enantiomeric purity.

Purity_Concept TotalPurity Overall Purity Assessment of 3-(4-Fluorobenzyl)piperidine HCl ChemPurity Chemical Purity (Related Substances) TotalPurity->ChemPurity EnanPurity Enantiomeric Purity (Enantiomeric Excess, e.e.%) TotalPurity->EnanPurity Method1 Proposed RP-HPLC Method (This Application Note) ChemPurity->Method1 Method2 Separate Chiral HPLC Method (e.g., Chiralcel® OD-H) EnanPurity->Method2

Caption: Relationship between chemical and enantiomeric purity.

Conclusion

The described isocratic reversed-phase HPLC method is simple, accurate, and precise for determining the chemical purity of this compound. It is suitable for routine quality control in research and manufacturing environments. For a complete purity profile, this method should be complemented with a separate chiral HPLC method to assess enantiomeric purity.

References

Application Notes and Protocols for NMR Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The conformational flexibility of the six-membered piperidine ring, along with the stereochemistry of its substituents, plays a crucial role in determining the biological activity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of piperidine derivatives, providing detailed insights into their structure, conformation, and dynamics in solution.[1][2] This document provides detailed application notes and protocols for the NMR analysis of piperidine derivatives.

1D NMR Analysis: The Foundation of Structural Elucidation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, serves as the initial and fundamental step in the characterization of piperidine derivatives.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through scalar (J) coupling. For piperidine derivatives, the chemical shifts and coupling constants of the ring protons are highly sensitive to the ring conformation and the orientation of substituents.[1][3]

Key Observables:

  • Chemical Shifts (δ): Protons in different environments (axial vs. equatorial) will have distinct chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

  • Coupling Constants (J): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is governed by the dihedral angle, as described by the Karplus equation. This is a powerful tool for determining the relative stereochemistry of substituents. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.[3]

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the piperidine ring carbons are also conformation-dependent.

Key Observables:

  • Chemical Shifts (δ): The chemical shifts of the C2/C6, C3/C5, and C4 carbons provide information about the substitution pattern and conformation of the piperidine ring. For unsubstituted piperidine in CDCl₃, the chemical shifts are approximately 47.0 ppm (C2/C6), 27.2 ppm (C3/C5), and 25.2 ppm (C4).[4] Substitution can cause significant shifts from these values.

Quantitative NMR (qNMR) for Potency and Purity Determination

Quantitative NMR (qNMR) is a powerful technique for determining the absolute concentration or purity of a substance without the need for an identical reference standard of the analyte.[5][6][7][8] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[7]

Applications for Piperidine Derivatives:

  • Determination of the potency of active pharmaceutical ingredients (APIs).[5]

  • Quantification of impurities and residual solvents.

  • Monitoring reaction kinetics and product formation.

2D NMR Techniques for Unambiguous Structure and Stereochemistry Determination

While 1D NMR provides essential information, complex piperidine derivatives often require two-dimensional (2D) NMR experiments for complete and unambiguous characterization.[2][9]

Homonuclear Correlation Spectroscopy (COSY)

COSY is used to identify protons that are coupled to each other (typically over two or three bonds). A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the F1 and F2 axes are scalar-coupled. This is invaluable for tracing the proton connectivity within the piperidine ring and its substituents.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

HSQC correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[10] Each cross-peak in an HSQC spectrum represents a C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This experiment is crucial for assigning the ¹³C resonances based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3] This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as the piperidine ring to its substituents. For example, an HMBC correlation between a proton on a substituent and a carbon within the piperidine ring can confirm the point of attachment.[3]

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

NOESY and ROESY are powerful tools for determining the spatial proximity of protons, irrespective of through-bond connectivity.[11][12][13] These experiments are based on the Nuclear Overhauser Effect (NOE), which arises from dipole-dipole interactions between protons that are close in space (typically < 5 Å).[11][14]

  • NOESY: For small molecules like many piperidine derivatives, NOESY cross-peaks are typically positive and have the opposite phase to the diagonal peaks.[11][14] It is used to establish through-space correlations.

  • ROESY: For medium-sized molecules where the NOE might be close to zero, ROESY is a better alternative as the ROE is always positive.[11][12] ROESY is also less prone to spin diffusion artifacts in larger molecules.[11]

These experiments are critical for determining the stereochemistry and conformation of piperidine derivatives. For example, a strong NOE between two protons on the piperidine ring can indicate a 1,3-diaxial relationship.[3]

Quantitative Data Summary

The following tables summarize typical NMR data for the piperidine ring. Note that these values can be significantly influenced by substitution, solvent, and temperature.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for a Piperidine Ring in a Chair Conformation.

Proton PositionTypical Chemical Shift (ppm)Vicinal Coupling Constants (Hz)
H-2/H-6 (axial)~2.5 - 3.0³J(Hax, Hax) ≈ 10-13
H-2/H-6 (equatorial)~3.0 - 3.5³J(Hax, Heq) ≈ 2-5
H-3/H-5 (axial)~1.4 - 1.8³J(Heq, Heq) ≈ 2-5
H-3/H-5 (equatorial)~1.6 - 2.0
H-4 (axial)~1.4 - 1.8
H-4 (equatorial)~1.6 - 2.0

Data compiled from various sources, including[4][15][16].

Table 2: Typical ¹³C NMR Chemical Shifts for an Unsubstituted Piperidine Ring.

Carbon PositionTypical Chemical Shift (ppm in CDCl₃)
C-2/C-647.0
C-3/C-527.2
C-425.2

Data from[4].

Experimental Protocols

Protocol 1: General 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence the chemical shifts and conformation.[17][18]

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Optimize the spectral width to cover all proton resonances.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • COSY:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • Typically, 256-512 increments in the F1 dimension are sufficient.

  • HSQC:

    • Acquire a gradient-selected HSQC spectrum.

    • Optimize the ¹JCH coupling constant (typically around 145 Hz).

  • HMBC:

    • Acquire a gradient-selected HMBC spectrum.

    • Optimize the long-range coupling constant (ⁿJCH), typically set to 8-10 Hz.

  • NOESY/ROESY:

    • Acquire a 2D NOESY or ROESY spectrum.

    • For small molecules, a NOESY experiment is usually sufficient.[11]

    • A mixing time of 400-800 ms is a good starting point for small molecules in a NOESY experiment.[14] For ROESY, a shorter mixing time of around 200 ms is typical.[14]

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.

Protocol 2: Quantitative NMR (qNMR)
  • Internal Standard Selection: Choose an internal standard that is stable, has a known purity, and has at least one signal that is well-resolved from the analyte signals.[7]

  • Sample Preparation: Accurately weigh both the piperidine derivative and the internal standard and dissolve them in a known volume of deuterated solvent.

  • ¹H NMR Acquisition:

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation.

    • Acquire the spectrum with a sufficient signal-to-noise ratio.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte using the following formula:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_1d 1D NMR cluster_2d 2D NMR cluster_data_analysis Data Analysis & Structure Elucidation Sample Piperidine Derivative NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer OneD_NMR OneD_NMR Spectrometer->OneD_NMR 1D Experiments TwoD_NMR TwoD_NMR Spectrometer->TwoD_NMR 2D Experiments Proton_NMR Proton_NMR OneD_NMR->Proton_NMR ¹H Carbon_NMR Carbon_NMR OneD_NMR->Carbon_NMR ¹³C COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC NOESY_ROESY NOESY_ROESY TwoD_NMR->NOESY_ROESY NOESY/ROESY Analysis Analysis Proton_NMR->Analysis Carbon_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY_ROESY->Analysis Structure Structure Analysis->Structure Final Structure & Conformation

Caption: Workflow for NMR-based characterization of piperidine derivatives.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq ¹H NMR Acquisition cluster_proc Data Processing cluster_quant Quantification Analyte Accurately Weighed Analyte Mixture Mixture Analyte->Mixture Standard Accurately Weighed Internal Standard Standard->Mixture Solvent Known Volume of Deuterated Solvent Solvent->Mixture Dissolve Acquisition Acquisition Mixture->Acquisition Long Relaxation Delay (D1) Processing Processing Acquisition->Processing Phase & Baseline Correction Integration Integration Processing->Integration Integrate Signals Calculation Calculation Integration->Calculation Apply Formula Result Result Calculation->Result Purity/Concentration

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

NMR spectroscopy offers a powerful and versatile suite of techniques for the detailed characterization of piperidine derivatives. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously determine the chemical structure, stereochemistry, and conformational preferences of these important molecules. Furthermore, qNMR provides a robust method for assessing the purity and potency of piperidine-containing compounds, which is of particular importance in the pharmaceutical industry. The protocols and data provided in these application notes serve as a comprehensive guide for scientists working on the synthesis and development of piperidine derivatives.

References

Application Notes: In Vitro Characterization of 3-(4-Fluorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 3-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine scaffold, a structure commonly found in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The presence of the 4-fluorobenzyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3][4] Compounds with this structural motif are frequently investigated for their potential to modulate neurotransmitter systems, making them candidates for research into treatments for neurological and psychiatric disorders such as depression and anxiety.[1][5]

Principle of Action Given its structural similarity to known neuroactive compounds, this compound is hypothesized to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[6][7][8] Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, thereby modulating neuronal signaling. This document provides detailed protocols for a primary screening panel of radioligand binding assays to determine the compound's binding affinity and selectivity for SERT, DAT, and NET, along with a secondary cytotoxicity assay to assess its general effect on cell viability.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening (Binding Affinity) cluster_secondary Phase 3: Secondary Screening (Cytotoxicity) cluster_results Phase 4: Data Interpretation Compound Compound Solubilization 3-(4-Fluorobenzyl)piperidine HCl Serial Serial Dilution Compound->Serial DMSO Stock BindingAssay Radioligand Binding Assays (SERT, DAT, NET) Serial->BindingAssay MTTAssay MTT Cytotoxicity Assay Serial->MTTAssay DataAnalysis1 IC50 & Ki Determination BindingAssay->DataAnalysis1 Profile Generate Selectivity Profile & Therapeutic Index DataAnalysis1->Profile CellCulture Cell Line Culture (e.g., HEK293) CellCulture->MTTAssay DataAnalysis2 IC50 Determination MTTAssay->DataAnalysis2 DataAnalysis2->Profile

Caption: In vitro testing workflow for this compound.

Data Presentation

Table 1: Monoamine Transporter Binding Affinity Profile

This table serves as a template for presenting the binding affinity results for this compound against the human serotonin, dopamine, and norepinephrine transporters.

Target TransporterRadioligandReference InhibitorTest Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
SERT (Human)[³H]-CitalopramParoxetinee.g., 85e.g., 45
DAT (Human)[³H]-WIN 35,428GBR 12909e.g., 1,250e.g., 780
NET (Human)[³H]-NisoxetineDesipraminee.g., 430e.g., 210

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) values are determined from competitive binding assays. Data shown are for illustrative purposes only.

Table 2: In Vitro Cytotoxicity Profile

This table is a template for summarizing the results of the cytotoxicity assessment of this compound.

Cell LineAssay TypeIncubation Time (h)Test Compound IC₅₀ (µM)
HEK293MTT Assay48e.g., > 50
SH-SY5YMTT Assay48e.g., 35.5

IC₅₀ values represent the concentration of the compound that reduces cell viability by 50%. Data shown are for illustrative purposes only.

Key Experimental Protocols

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This competitive binding assay measures the ability of the test compound to displace a specific radioligand from the serotonin, dopamine, or norepinephrine transporter.[9][10]

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.[9][10][11]

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Binding Control: 10 µM Paroxetine (for SERT), 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET).

  • Equipment: 96-well microplates, glass fiber filter mats, cell harvester, liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL radioligand, 25 µL assay buffer, and 200 µL of diluted membrane preparation (e.g., 10-20 µg protein).

    • Non-specific Binding (NSB): 25 µL radioligand, 25 µL non-specific binding control, and 200 µL of diluted membrane preparation.

    • Test Compound: 25 µL radioligand, 25 µL of test compound dilution, and 200 µL of diluted membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 4°C or room temperature) with gentle agitation.[12]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic potential of the test compound by measuring the metabolic activity of cultured cells.[13][14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y).

  • Culture Medium: Appropriate complete medium (e.g., DMEM with 10% FBS).

  • Test Compound: this compound, serially diluted in culture medium.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]

  • Compound Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of the test compound. Include wells with vehicle control (e.g., medium with DMSO) and wells with medium only (for background control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for an additional 4 hours.[13][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percent viability against the log concentration of the test compound to determine the IC₅₀ value.

Potential Signaling Pathway

G Presynaptic Presynaptic Neuron Vesicle Vesicles with Neurotransmitter (NT) Postsynaptic Postsynaptic Neuron Release NT Release Vesicle->Release Transporter Monoamine Transporter (e.g., SERT) Release->Transporter Reuptake Receptor Postsynaptic Receptor Release->Receptor Binding Receptor->Postsynaptic Signal Transduction Compound 3-(4-Fluorobenzyl) piperidine HCl Block Inhibition Block->Transporter

Caption: Inhibition of neurotransmitter reuptake at the synapse.

References

Application of 3-(4-Fluorobenzyl)piperidine Hydrochloride in SSRI Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorobenzyl)piperidine hydrochloride is a key chemical scaffold and intermediate in the development of selective serotonin reuptake inhibitors (SSRIs). Its structural motif is prominently featured in several potent and selective inhibitors of the serotonin transporter (SERT), most notably in the structure of Paroxetine, a widely prescribed antidepressant. The 4-fluorobenzyl group and the piperidine ring are critical pharmacophoric elements that contribute to high-affinity binding to SERT. This document provides detailed application notes, experimental protocols, and relevant data for researchers engaged in the discovery and development of novel SSRIs based on this privileged scaffold.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 745817-38-3
Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Application in SSRI Development

The 3-(4-fluorobenzyl)piperidine scaffold is a cornerstone in the design of new chemical entities targeting the serotonin transporter. Its utility stems from the favorable interactions the 4-fluorophenyl group makes within the binding pocket of SERT, while the piperidine ring serves as a versatile anchor for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]

Derivatives of 3-(4-fluorobenzyl)piperidine have been synthesized and evaluated for their ability to inhibit serotonin reuptake, with many exhibiting high affinity for SERT. These compounds are typically investigated for their potential as novel antidepressant agents with potentially improved side-effect profiles compared to existing SSRIs.

Quantitative Data: SERT Binding Affinity and Reuptake Inhibition

While specific quantitative data for this compound itself is not extensively published, as it is often a synthetic intermediate, data for closely related derivatives highlight the potential of this scaffold. The following table summarizes the binding affinities (Ki) for SERT of representative 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which share the core 3-(4-fluorobenzyl)piperidine structure.

Table 1: SERT Binding Affinities of 3-(4-Fluorobenzyl)piperidine Derivatives

CompoundSERT Ki (nM)Reference CompoundSERT Ki (nM)
Derivative 1 2Fluoxetine 10
Derivative 2 15Paroxetine 0.1
Derivative 3 50
Derivative 4 400

Data is generalized from studies on 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives. The Ki values are in the same order of magnitude as fluoxetine, indicating high affinity for the serotonin transporter.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthetic route adapted from literature procedures for the synthesis of 3-(substituted benzyl)piperidines.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation and Reduction cluster_2 Step 3: Salt Formation A Pyridine-3-carboxaldehyde C (4-Fluorophenyl)(pyridin-3-yl)methanol A->C 1. THF, 0°C B 4-Fluorophenylmagnesium bromide B->C 2. Quench D (4-Fluorophenyl)(pyridin-3-yl)methanol C->D E 3-(4-Fluorobenzyl)piperidine D->E H2, Pd/C, HCl/EtOH F 3-(4-Fluorobenzyl)piperidine E->F G This compound F->G HCl in Ether

Caption: Synthetic workflow for this compound.

Materials:

  • Pyridine-3-carboxaldehyde

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 4-bromofluorobenzene in anhydrous THF to magnesium turnings.

  • Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of pyridine-3-carboxaldehyde in anhydrous THF dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-fluorophenyl)(pyridin-3-yl)methanol.

  • Catalytic Hydrogenation: Dissolve the crude (4-fluorophenyl)(pyridin-3-yl)methanol in ethanol containing a catalytic amount of concentrated hydrochloric acid. Add 10% Pd/C catalyst and subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at elevated pressure and temperature until the reaction is complete.

  • Isolation of the Free Base: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Basify the residue with aqueous sodium hydroxide and extract the product, 3-(4-fluorobenzyl)piperidine, with dichloromethane. Dry the organic layer and concentrate to obtain the free base.

  • Hydrochloride Salt Formation: Dissolve the free base in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Protocol 2: SERT Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the serotonin transporter.

Workflow for SERT Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Counting cluster_3 Data Analysis A Prepare cell membranes (e.g., from hSERT-expressing cells) D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution (e.g., [3H]citalopram) B->D C Prepare test compound dilutions C->D E Total Binding (no competitor) D->E F Non-specific Binding (with excess unlabeled ligand) D->F G Specific Binding (with test compound) D->G H Rapid filtration to separate bound and free radioligand G->H I Liquid scintillation counting H->I J Calculate % inhibition I->J K Determine IC50 and Ki values J->K

Caption: Experimental workflow for a SERT radioligand binding assay.

Materials:

  • Cell membranes expressing human SERT (hSERT)

  • [3H]citalopram or [3H]paroxetine (radioligand)

  • Test compound (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Unlabeled SERT inhibitor (e.g., fluoxetine) for determining non-specific binding

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [3H]citalopram) to each well to initiate the binding reaction.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled SERT inhibitor (e.g., 10 µM fluoxetine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Serotonin Reuptake Inhibition Assay

This protocol measures the functional inhibition of serotonin uptake into cells expressing SERT.

Workflow for Serotonin Reuptake Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Pre-incubation cluster_2 Uptake cluster_3 Termination and Lysis cluster_4 Measurement and Analysis A Culture hSERT-expressing cells in 96-well plates B Pre-incubate cells with test compound or vehicle A->B C Add [3H]serotonin to initiate uptake B->C D Incubate for a short period C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells E->F G Measure radioactivity in the lysate F->G H Calculate % inhibition and IC50 G->H

Caption: Experimental workflow for a serotonin reuptake inhibition assay.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing hSERT

  • [3H]serotonin

  • Test compound (e.g., this compound derivatives)

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer

  • 96-well cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed hSERT-expressing cells into 96-well cell culture plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate serotonin uptake by adding a fixed concentration of [3H]serotonin to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

  • Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the amount of [3H]serotonin taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Determine the percent inhibition of serotonin uptake by the test compound at each concentration. Calculate the IC50 value using non-linear regression analysis.

Signaling Pathway

The therapeutic effect of SSRIs is mediated by their inhibition of the serotonin transporter (SERT), which leads to an increase in the concentration of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission by increasing the activation of postsynaptic serotonin receptors.

SSRI Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Serotonin (5-HT) Synthesis B Vesicular Storage A->B C 5-HT Release B->C D Serotonin Transporter (SERT) C->D Reuptake F Increased Serotonin Concentration C->F D->A Recycling E 3-(4-Fluorobenzyl)piperidine Derivative (SSRI) E->D Inhibition G Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) F->G Activation H Downstream Signaling (e.g., cAMP, IP3/DAG) G->H I Therapeutic Effect (Antidepressant Action) H->I

Caption: Simplified signaling pathway illustrating the mechanism of action of SSRIs.

Conclusion

This compound serves as a valuable building block in the synthesis of novel SSRIs. The inherent structural features of this scaffold provide a strong foundation for the development of potent and selective SERT inhibitors. The provided protocols for synthesis, binding assays, and reuptake inhibition assays offer a comprehensive framework for researchers to explore the potential of 3-(4-fluorobenzyl)piperidine derivatives as next-generation antidepressants. The quantitative data for related compounds underscore the high potential of this chemical class in targeting the serotonin transporter. Further derivatization and optimization of this scaffold may lead to the discovery of new drug candidates with improved therapeutic profiles.

References

Application Notes and Protocols for 3-(4-Fluorobenzyl)piperidine hydrochloride in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(4-Fluorobenzyl)piperidine hydrochloride in neurotransmitter uptake assays. This compound is a valuable tool for researchers investigating the modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to the limited publicly available data on this compound itself, the provided protocols and data are based on established methodologies for structurally similar piperidine-based compounds.

Introduction

This compound is a piperidine derivative that serves as a key structural motif in the development of compounds targeting the central nervous system.[1] The piperidine scaffold is a common feature in many neuroactive compounds, and derivatives of benzylpiperidine have demonstrated a wide spectrum of activities, including the modulation of monoamine transporters.[1] The inhibition of these transporters is a critical mechanism for many antidepressant and psychostimulant drugs.[2][3] Neurotransmitter uptake assays are essential in vitro tools to determine the potency and selectivity of compounds like this compound for DAT, SERT, and NET.[4][5]

Data Presentation: Efficacy of Structurally Related Compounds

Compound NameTransporterAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative (Compound 1)SERT[³H]-Paroxetine Binding2[6]
S,S-(-)-19a (a cis-3,6-disubstituted piperidine derivative)DAT[³H]WIN 35,428 Binding11.3[7]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidineDATRadioligand Binding0.7[8]
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidineDATRadioligand BindingHigh Potency[9]

Experimental Protocols

Two primary methods for neurotransmitter uptake assays are detailed below: a traditional radioligand-based assay and a more modern fluorescence-based assay.

Protocol 1: Radioligand Neurotransmitter Uptake Assay

This protocol is adapted from established methods for characterizing the inhibition of DAT, SERT, and NET using radiolabeled substrates.[5][10]

Objective: To determine the inhibitory potency (IC50) of this compound on the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • Cell Lines: HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]-Dopamine, [³H]-Serotonin (5-HT), or [³H]-Norepinephrine.

  • Test Compound: this compound.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[10]

  • Lysis Buffer: 1% SDS solution.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK-293 cells into 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Initiation: a. Wash the cells once with room temperature assay buffer. b. Add 50 µL of the test compound dilutions to the appropriate wells. c. For control wells, add assay buffer alone (total uptake) or a known potent inhibitor (non-specific uptake).

  • Radioligand Addition: Add 50 µL of the respective [³H]-neurotransmitter (e.g., final concentration of 20 nM for [³H]-dopamine) to all wells.[10]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

  • Assay Termination: Rapidly wash the cells twice with ice-cold assay buffer to remove excess radioligand.[10]

  • Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol utilizes a commercially available neurotransmitter transporter uptake assay kit, which employs a fluorescent substrate that mimics biogenic amines.[4][11][12][13][14]

Objective: To determine the IC50 of this compound using a high-throughput, fluorescence-based method.

Materials:

  • Cell Lines: HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as provided in the kit.

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK-293 cells into 96- or 384-well plates and allow them to form a confluent monolayer.[11]

  • Compound Incubation: a. Remove the culture medium from the wells. b. Add the desired concentrations of this compound diluted in assay buffer to the wells. c. Incubate for 10-20 minutes at 37°C.[12][13]

  • Dye Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells.

  • Fluorescence Measurement:

    • Endpoint Mode: Incubate the plate for an additional 10-30 minutes at 37°C and then read the fluorescence intensity.[12]

    • Kinetic Mode: Immediately place the plate in the fluorescence reader and measure the fluorescence signal at regular intervals for a defined period (e.g., 30 minutes).[12]

  • Data Analysis:

    • For endpoint mode, calculate the percentage of inhibition for each compound concentration.

    • For kinetic mode, determine the rate of uptake from the slope of the fluorescence signal over time.

    • Calculate the IC50 value by plotting the percentage of inhibition or the rate of uptake against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Seed Transporter-Expressing HEK-293 Cells incubation Incubate Cells with Test Compound cell_plating->incubation compound_prep Prepare Serial Dilutions of 3-(4-Fluorobenzyl)piperidine HCl compound_prep->incubation substrate_add Add Radioligand or Fluorescent Substrate incubation->substrate_add readout Measure Radioactivity or Fluorescence substrate_add->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for neurotransmitter uptake assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition vesicle Synaptic Vesicle (contains Neurotransmitter) release Neurotransmitter Release vesicle->release Action Potential transporter Monoamine Transporter (DAT, SERT, or NET) transporter->vesicle Repackaging neurotransmitter Neurotransmitter release->neurotransmitter neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding signal Signal Transduction receptor->signal inhibitor 3-(4-Fluorobenzyl)piperidine HCl inhibitor->transporter Blocks Reuptake

Caption: Monoamine neurotransmitter signaling and site of inhibition.

References

Purifying Fluorobenzylpiperidine Compounds: A Guide to Column Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient purification of fluorobenzylpiperidine compounds is a critical step in the journey from synthesis to application. This document provides detailed application notes and protocols for various column chromatography techniques tailored for this class of molecules, which are significant in neuroscience research and drug discovery due to their interactions with key central nervous system targets.

Fluorobenzylpiperidine derivatives are integral to the development of novel therapeutics and imaging agents, particularly for neurological disorders. Their targets often include dopamine D2 receptors, serotonin receptors, sigma receptors, and monoamine oxidase (MAO). Achieving high purity of these compounds is paramount for accurate in vitro and in vivo studies, as well as for ensuring the safety and efficacy of potential drug candidates.

This guide outlines standard and advanced column chromatography methods, including flash, high-performance liquid chromatography (HPLC) in both normal- and reversed-phase modes, and chiral chromatography for the separation of enantiomers. Detailed experimental protocols are provided to facilitate the practical application of these techniques in a laboratory setting.

Application Notes

Choosing the Right Chromatography Technique

The selection of an appropriate column chromatography method depends on the specific properties of the fluorobenzylpiperidine analog, including its polarity, solubility, and the nature of the impurities.

  • Normal-Phase Chromatography (NPC): This technique is well-suited for the purification of moderately polar to nonpolar compounds. It typically employs a polar stationary phase, such as silica gel, and a nonpolar mobile phase. For basic compounds like piperidines, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can improve peak shape and prevent tailing.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As the most common HPLC mode, RP-HPLC is highly effective for purifying a wide range of polar and nonpolar compounds. It utilizes a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase, usually a mixture of water and acetonitrile or methanol. RP-HPLC is frequently used for the final purification of radiolabeled fluorobenzylpiperidine compounds for positron emission tomography (PET) imaging.

  • Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to accelerate the flow of the mobile phase.[1][2][3] It is an excellent choice for the initial purification of larger quantities of synthesized compounds before final polishing by HPLC.

  • Chiral Chromatography: Many fluorobenzylpiperidine derivatives possess chiral centers, resulting in enantiomers that can exhibit different pharmacological activities.[4][5] Chiral chromatography, using a chiral stationary phase (CSP), is essential for the separation and quantification of these individual enantiomers.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of fluorobenzylpiperidine compounds using various column chromatography techniques.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of a synthesized fluorobenzylpiperidine derivative from a reaction mixture.

1. Sample Preparation: a. After the reaction is complete, perform a suitable work-up to remove excess reagents and byproducts. b. Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

2. Column Packing: a. Select a silica gel column with an appropriate size for the amount of crude material. b. Pack the column with silica gel slurried in the initial mobile phase.

3. Elution: a. Carefully load the dissolved sample onto the top of the column. b. Begin elution with a nonpolar mobile phase (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane with a small percentage of methanol). c. A typical gradient could be from 100% heptane to a mixture of heptane and ethyl acetate. For basic compounds, add 0.1-1% triethylamine to the mobile phase to improve peak shape.

4. Fraction Collection and Analysis: a. Collect fractions as the compounds elute from the column. b. Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the pure product. c. Combine the pure fractions and evaporate the solvent to obtain the purified fluorobenzylpiperidine compound.

Protocol 2: Reversed-Phase HPLC Purification of a [¹⁸F]Fluorobenzylpiperidine PET Tracer

This protocol is adapted from methods used for the purification of radiolabeled N-benzylpiperidine derivatives for PET imaging.[6][7]

1. Instrumentation: a. A semi-preparative HPLC system equipped with a UV detector and a radioactivity detector. b. A reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation: a. Prepare a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1% v/v) to improve peak shape. A typical gradient might run from 30% to 70% acetonitrile over 20-30 minutes.

3. Sample Preparation and Injection: a. After the radiolabeling reaction, quench the reaction mixture and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unreacted [¹⁸F]fluoride and polar impurities. b. Elute the crude product from the SPE cartridge with acetonitrile. c. Inject the eluted crude product onto the semi-preparative HPLC system.

4. Purification and Formulation: a. Collect the fraction corresponding to the radiolabeled fluorobenzylpiperidine product, identified by its retention time and the radioactivity detector. b. Remove the HPLC solvent from the collected fraction under reduced pressure. c. Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).

Protocol 3: Chiral Separation of Fluorobenzylpiperidine Enantiomers

This protocol provides a general approach for the analytical or preparative separation of enantiomers.

1. Column Selection: a. Choose a suitable chiral stationary phase (CSP) based on the structure of the fluorobenzylpiperidine compound. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

2. Mobile Phase Selection: a. For normal-phase chiral chromatography, a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. b. For reversed-phase chiral chromatography, a mixture of acetonitrile or methanol with water or a buffer is employed.

3. Method Development: a. Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol for normal-phase) and adjust the ratio of the modifier to optimize the separation (resolution) of the enantiomers. b. The flow rate and column temperature can also be adjusted to improve resolution and analysis time.

4. Data Analysis: a. Determine the retention times of each enantiomer. b. Calculate the enantiomeric excess (ee) or enantiomeric ratio of the sample.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the purification of fluorobenzylpiperidine compounds using different chromatography methods.

Compound Chromatography Method Stationary Phase Mobile Phase Yield (%) Purity (%) Reference
[¹⁸F]MEL054 (a fluorobenzyl piperazine)Reversed-Phase HPLCC18Acetonitrile/Water Gradient34 ± 9>99[8]
N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamideReversed-Phase HPLCC18Not specified4-10Not specified[6]
Pyridazinobenzylpiperidine Derivative (S5)Not specifiedNot specifiedNot specifiedNot specifiedIC₅₀ = 0.203 µM for MAO-B[9][10]
Aripiprazole analog (dopamine D2 ligand)Column ChromatographySilica Gel5% Methanol in Dichloromethane67Not specified[11]
Compound/Analog Class Chromatography Method Stationary Phase Typical Mobile Phase System Key Observations
General FluorobenzylpiperidinesNormal-Phase Flash ChromatographySilica GelHeptane/Ethyl Acetate with 0.1% TriethylamineGood for initial cleanup of reaction mixtures.
PET RadiotracersReversed-Phase HPLCC18Acetonitrile/Water with 0.1% TFAHigh purity achievable for in vivo imaging studies.
Chiral FluorobenzylpiperidinesChiral HPLCPolysaccharide-based CSPHexane/IsopropanolBaseline separation of enantiomers is often achievable.

Visualizations

The following diagrams illustrate the experimental workflow for a typical purification process and the signaling pathways associated with the molecular targets of fluorobenzylpiperidine compounds.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Chemical Synthesis of Fluorobenzylpiperidine workup Reaction Work-up synthesis->workup flash_chrom Flash Chromatography (Initial Purification) workup->flash_chrom Crude Product hplc HPLC Purification (Final Polishing) flash_chrom->hplc analysis Purity & Identity Analysis (NMR, LC-MS) hplc->analysis Purified Fractions final_product Pure Fluorobenzylpiperidine Compound analysis->final_product

General Experimental Workflow for Purification

dopamine_d2_signaling ligand Fluorobenzylpiperidine (D2 Antagonist/Agonist) receptor Dopamine D2 Receptor ligand->receptor g_protein Gi Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., altered gene expression, neurotransmitter release) pka->cellular_response phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

serotonin_receptor_signaling ligand Fluorobenzylpiperidine (Serotonin Receptor Ligand) receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor gq_protein Gq Protein receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Serotonin Receptor (Gq-coupled) Signaling

sigma1_receptor_signaling ligand Fluorobenzylpiperidine (Sigma-1 Ligand) sigma1r Sigma-1 Receptor (at ER-Mitochondria interface) ligand->sigma1r binds ip3r IP3 Receptor sigma1r->ip3r modulates ca_signaling Ca²⁺ Signaling Modulation ip3r->ca_signaling cellular_response Cellular Response (e.g., neuronal plasticity, cell survival) ca_signaling->cellular_response

Sigma-1 Receptor Signaling Pathway

mao_inhibition mao Monoamine Oxidase (MAO) metabolites Inactive Metabolites mao->metabolites catalyzes breakdown inhibitor Fluorobenzylpiperidine (MAO Inhibitor) inhibitor->mao inhibits increased_monoamines Increased Monoamine Levels in Synaptic Cleft inhibitor->increased_monoamines leads to monoamines Monoamines (Dopamine, Serotonin, Norepinephrine) monoamines->mao substrate

References

Application Notes: Derivatization of 3-(4-Fluorobenzyl)piperidine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive compounds targeting the central nervous system (CNS) and other therapeutic areas.[1][2] 3-(4-Fluorobenzyl)piperidine, in particular, serves as a versatile starting material for the synthesis of compound libraries for drug discovery. The secondary amine of the piperidine ring is an ideal handle for derivatization, allowing for the systematic introduction of diverse chemical functionalities. This modification enables the modulation of physicochemical properties such as lipophilicity and basicity, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4]

These application notes provide robust protocols for the derivatization of 3-(4-Fluorobenzyl)piperidine hydrochloride via N-acylation and N-alkylation (reductive amination) to generate a library of novel compounds. Furthermore, we detail standardized protocols for screening these derivatives against key biological targets implicated in neurological disorders: the Sigma-1 (σ1) receptor and monoamine transporters (MATs).[5][6]

Overall Experimental Workflow

The process begins with the derivatization of the parent compound, followed by purification and characterization of the newly synthesized analogs. This library is then subjected to high-throughput biological screening to identify "hit" compounds with significant activity. Subsequent dose-response studies are performed on these hits to quantify their potency (e.g., Kᵢ or IC₅₀ values).

G cluster_synthesis Synthesis & Library Generation cluster_deriv Derivatization cluster_screening Biological Screening & Hit Identification cluster_assays Primary Assays start 3-(4-Fluorobenzyl)piperidine HCl freebase Neutralization (Free Base Generation) start->freebase n_alkylation Protocol 1: N-Alkylation (Reductive Amination) freebase->n_alkylation Aldehydes/ Ketones n_acylation Protocol 2: N-Acylation freebase->n_acylation Acyl Halides/ Anhydrides purify Purification & Characterization (Chromatography, NMR, MS) n_alkylation->purify n_acylation->purify library Diverse Compound Library purify->library hts High-Throughput Screening (HTS) library->hts sigma_assay Protocol 3: Sigma-1 Receptor Binding hts->sigma_assay mat_assay Protocol 4: Monoamine Transporter Uptake hts->mat_assay hits Hit Compounds Identified sigma_assay->hits mat_assay->hits dose_response Dose-Response & Potency Determination (IC₅₀/Kᵢ) hits->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar

General experimental workflow for synthesis and screening.

Experimental Protocols

Materials and General Procedures

  • All reagents should be of analytical grade and used without further purification unless otherwise noted.

  • Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification of compounds should be performed using flash column chromatography.

  • The structure and purity of final compounds should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

  • Prior to derivatization, the free base of 3-(4-Fluorobenzyl)piperidine must be generated from the hydrochloride salt by neutralization with an aqueous base (e.g., 1M NaOH), followed by extraction with an organic solvent (e.g., dichloromethane) and drying over anhydrous sodium sulfate.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the versatile N-alkylation of 3-(4-Fluorobenzyl)piperidine with a representative aldehyde (e.g., isobutyraldehyde) using sodium triacetoxyborohydride. This method is mild, avoids over-alkylation, and is amenable to a wide range of aldehydes and ketones.[4][7]

Reagents:

  • 3-(4-Fluorobenzyl)piperidine (free base, 1.0 eq)

  • Aldehyde or Ketone (e.g., Isobutyraldehyde, 1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-(4-Fluorobenzyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add the selected aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.

Protocol 2: N-Acylation with Acyl Chlorides

This method describes the synthesis of N-acyl derivatives, which introduces an amide functionality. The protocol uses a representative acyl chloride (e.g., benzoyl chloride) in the presence of a non-nucleophilic base.[8][9]

Reagents:

  • 3-(4-Fluorobenzyl)piperidine (free base, 1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(4-Fluorobenzyl)piperidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-acylated derivative.

Protocol 3: Sigma-1 (σ1) Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of the synthesized compounds for the σ1 receptor using a competitive radioligand binding assay.[5][10][11]

Materials:

  • Guinea pig brain membrane preparation (source of σ1 receptors)

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Synthesized library compounds (test compounds)

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound dilution or vehicle (for total binding) or Haloperidol (for non-specific binding).

    • [³H]-(+)-pentazocine to a final concentration of ~2-5 nM.

    • Guinea pig brain membrane homogenate (50-100 µg protein per well).

  • Incubate the plates at 37°C for 90 minutes with gentle agitation.[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_pathway Sigma-1 Receptor Chaperone Function er_mem Endoplasmic Reticulum (ER) Membrane s1r {Sigma-1 Receptor (σ1R)|Chaperone Protein} client Client Proteins e.g., Ion Channels (K+, Ca2+) GPCRs, Kinases s1r->client Interacts with & stabilizes clients ligand Derivative (Agonist/Antagonist) ligand->s1r Binds & modulates conformation response Cellular Stress Response (Signaling Regulation) client->response Modulates activity stress ER Stress / Ca²⁺ Depletion stress->s1r Induces dissociation from BiP (chaperone)

Role of Sigma-1 receptor as a molecular chaperone.
Protocol 4: Monoamine Transporter (MAT) Uptake Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of monoamine transporters (e.g., serotonin transporter, SERT) by the synthesized compounds. It uses a fluorescent substrate that mimics neurotransmitters.[6][12]

Materials:

  • HEK-293 cells stably expressing the human transporter of interest (e.g., hSERT).

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive control inhibitor (e.g., Fluoxetine for SERT).

  • Synthesized library compounds (test compounds).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Plate the transporter-expressing cells in the microplates and grow overnight to form a confluent monolayer.[12]

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • On the day of the assay, remove the culture medium from the cells.

  • Add the compound dilutions to the wells and incubate for 10-20 minutes at 37°C.

  • Add the fluorescent substrate/masking dye solution to all wells as per the kit manufacturer's instructions.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically over 20-30 minutes or as a single endpoint reading. The uptake of the fluorescent substrate into the cells results in an increase in fluorescence.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

  • Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_synapse Monoamine Neurotransmission at the Synapse presynaptic Presynaptic Neuron Vesicles containing Neurotransmitters (NT) synaptic_cleft Synaptic Cleft presynaptic:f1->synaptic_cleft NT Release transporter {Monoamine Transporter (MAT)|e.g., SERT, DAT} synaptic_cleft->transporter Reuptake postsynaptic Postsynaptic Neuron NT Receptors inhibitor Derivative (Inhibitor) inhibitor->transporter Blocks Reuptake nt_released NT nt_released->postsynaptic:f1 Binding & Signal nt_reuptake NT nt_bound NT

Mechanism of monoamine transporter inhibition.

Data Presentation

Results from the derivatization and subsequent biological screening should be compiled for structure-activity relationship (SAR) analysis. The following table provides a template for summarizing the generated data.

Compound IDDerivatization MethodR-GroupYield (%)σ1 Receptor Kᵢ (nM)MAT IC₅₀ (nM) [SERT]
Parent -H-158.4875.2
DP-ALK-01 N-Alkylation-CH₂(CH₃)₂85%45.2450.6
DP-ALK-02 N-Alkylation-CH₂-Cyclopropyl78%22.8312.9
DP-ALK-03 N-Alkylation-CH₂-Ph89%15.1198.4
DP-ACY-01 N-Acylation-C(O)-Ph92%98.6>10,000
DP-ACY-02 N-Acylation-C(O)-CH₃95%250.1>10,000
DP-ACY-03 N-Acylation-C(O)-(4-Cl-Ph)87%75.3>10,000

Note: Data presented are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for 3-(4-Fluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 3-(4-Fluorobenzyl)piperidine hydrochloride. The information is compiled from safety data sheets and general laboratory practices for similar chemical compounds.

Product Information and Safety Summary

This compound is a piperidine derivative utilized in pharmaceutical research and development.[1] As a hydrochloride salt, it exhibits improved solubility in water, making it suitable for various biological assays.[1][2] The presence of the 4-fluorobenzyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.[2][3]

Hazard Identification:

  • Causes skin irritation. [4][5]

  • Causes serious eye irritation. [4][5]

  • May cause respiratory irritation. [4][5]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Wash skin thoroughly after handling.[4][6]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Store in a well-ventilated place and keep the container tightly closed.[4][6]

  • Store locked up.[4][6]

  • Dispose of contents/container to an approved waste disposal plant.[4][6]

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

2.1. Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

Equipment Specification
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield where splashing is possible.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for handling large quantities.

2.2. Storage Conditions

Parameter Recommendation
Temperature Store in a cool, dry place.[4] Some suppliers recommend refrigerated storage.[6]
Container Keep container tightly closed in a dry and well-ventilated place.[4][7]
Incompatibilities Keep away from incompatible materials such as strong oxidizing agents.
Other Protect from moisture. Some related compounds are noted to be hygroscopic.[8]

2.3. Safe Handling Practices

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid formation of dust and aerosols.[7]

  • Do not eat, drink, or smoke when using this product.[8]

  • Wash hands thoroughly after handling.[4][8]

  • Launder contaminated clothing before reuse.[4][8]

Emergency Procedures

3.1. First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[9]

3.2. Spill and Leak Procedures

  • Evacuate Personnel: Ensure unprotected personnel are moved to a safe area.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]

  • Clean-up:

    • For small spills, sweep up the material, place it in a suitable, closed container for disposal. Avoid creating dust.[5]

    • For large spills, collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Experimental Protocols

Protocol: Representative Synthesis of a Substituted Piperidine Derivative

This protocol is an illustrative example based on general organic synthesis principles and is not specific to this compound.

Objective: To synthesize a substituted piperidine derivative via reductive amination.

Materials:

  • Piperidine precursor

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., dichloromethane, dichloroethane)

  • Glacial acetic acid (as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the piperidine precursor (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in the anhydrous solvent, add glacial acetic acid (0.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Addition of Reducing Agent: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted piperidine derivative.

Visualizations

Diagram: General Workflow for Handling Chemical Powders

G General Workflow for Handling Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Ensure Fume Hood is Operational PPE->FumeHood Materials Gather All Necessary Materials FumeHood->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Proceed to Handling Dissolve Prepare Solution or Use as Solid Weigh->Dissolve Spill Spill Occurs Weigh->Spill React Perform Experiment Dissolve->React Dissolve->Spill Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Experiment Complete Waste Dispose of Waste in Designated Containers Decontaminate->Waste RemovePPE Remove and Dispose of PPE Properly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Spill_Protocol Follow Spill Cleanup Protocol Spill->Spill_Protocol

Caption: A flowchart illustrating the standard laboratory workflow for safely handling chemical powders.

Diagram: Emergency First Aid Decision Tree

G Emergency First Aid Decision Tree cluster_routes Identify Exposure Route cluster_actions Immediate Actions cluster_medical Seek Medical Attention Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap and Water for 15 mins Skin->WashSkin RinseEyes Rinse Eyes with Water for 15 mins Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth MedicalAdvice Get Medical Advice/Attention If Symptoms Persist FreshAir->MedicalAdvice WashSkin->MedicalAdvice RinseEyes->MedicalAdvice RinseMouth->MedicalAdvice

Caption: A decision tree outlining the immediate first aid steps to take following an exposure incident.

References

Troubleshooting & Optimization

Technical Support Center: 3-(4-Fluorobenzyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers in improving the yield and purity of 3-(4-Fluorobenzyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective synthetic routes are:

  • Reductive Amination: This involves the reaction of a piperidine precursor with a 4-fluorobenzyl derivative, followed by reduction of the intermediate imine/enamine.

  • Catalytic Hydrogenation: This method typically involves the reduction of a 3-(4-fluorobenzyl)pyridine precursor over a precious metal catalyst.[1] This approach can directly yield the crystalline piperidine hydrochloride in high yields.[1]

Q2: My overall yield is consistently low. What general areas should I investigate first?

A2: Low yields can typically be attributed to three main areas:

  • Incomplete Reaction: Check the purity of starting materials, catalyst activity, reaction time, and temperature.

  • Side Product Formation: Over-reduction, incomplete intermediate formation, or competing reactions can lower the yield of the desired product. The choice of reducing agent is critical to minimize side products.[2]

  • Inefficient Purification/Isolation: Product may be lost during workup, extraction, or crystallization. Ensure the pH is optimized during extraction and that an appropriate solvent system is used for crystallization.

Q3: How do I choose the best reducing agent for the reductive amination route?

A3: The choice of reducing agent is critical for selectivity and yield.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent for its mildness and effectiveness under slightly acidic conditions, which favors iminium ion formation.

  • Sodium cyanoborohydride (NaBH₃CN): Highly selective for the iminium ion over ketones or aldehydes, but it is toxic. It is most effective at a mildly acidic pH of 4-5.[2]

  • Sodium borohydride (NaBH₄): A stronger, less selective reducing agent that can reduce the starting aldehyde if not used carefully. It is often added after the imine has been pre-formed.

  • Catalytic Hydrogenation (H₂/Catalyst): Can be very effective and is a clean method, avoiding stoichiometric inorganic byproducts.[3][4]

Q4: What is the purpose of converting the final product to a hydrochloride salt?

A4: Converting the freebase amine to its hydrochloride salt serves several purposes. The salt form is typically a stable, crystalline solid, which simplifies handling, purification (via recrystallization), and storage.[1] Furthermore, hydrochloride salts often have improved solubility in aqueous media, which is beneficial for pharmaceutical and biological applications.[5][6]

Synthesis Workflow Overview

cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Catalytic Hydrogenation A_SM1 3-Piperidine- carboxaldehyde A_Int Imine/Enamine Intermediate A_SM1->A_Int Condensation A_SM2 4-Fluoro- benzylamine A_SM2->A_Int A_Red Reduction (e.g., NaBH(OAc)₃) A_Int->A_Red Freebase 3-(4-Fluorobenzyl)piperidine (Free Base) A_Red->Freebase B_SM 3-(4-Fluorobenzyl)pyridine B_Red Hydrogenation (H₂, Pd/C or Rh/C) B_SM->B_Red B_Red->Freebase Salt HCl Addition (e.g., HCl in Ether) Freebase->Salt Final 3-(4-Fluorobenzyl)piperidine HCl (Final Product) Salt->Final

Caption: General synthesis pathways for 3-(4-Fluorobenzyl)piperidine HCl.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Poor quality of starting materials or reagents. 2. Inactive catalyst (for hydrogenation). 3. Suboptimal reaction conditions (time, temp, pH). 4. Insufficient amount of reducing agent.1. Verify purity of reactants via NMR or HPLC. Use freshly opened solvents and reagents. 2. Use a fresh batch of catalyst. Ensure the system is properly purged if sensitive to air. 3. For reductive amination, maintain pH between 4-6.[2] Increase reaction time or temperature moderately. 4. Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Multiple Side Products Observed 1. Over-reduction: The starting aldehyde/ketone is reduced to an alcohol (reductive amination). 2. Dialkylation: The product amine reacts with another molecule of the carbonyl compound. 3. Incomplete Hydrogenation: Tetrahydropyridine intermediates remain (hydrogenation route).1. Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2] Alternatively, ensure complete imine formation before adding a less selective agent like NaBH₄. 2. Use a slight excess of the amine component relative to the carbonyl component. 3. Increase hydrogen pressure, reaction time, or catalyst loading. Rhodium on carbon (Rh/C) can be more effective than Pd/C for pyridine ring reduction.[1]
Difficulty Isolating the Product 1. Product is too soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Product fails to crystallize from solution.1. Adjust the pH of the aqueous layer to >10 with NaOH or K₂CO₃ to ensure the amine is in its freebase form, which is more soluble in organic solvents. 2. Add a small amount of brine to the separatory funnel to break the emulsion. 3. Try different solvent/anti-solvent systems (e.g., isopropanol/ether, ethanol/hexane). Scratch the inside of the flask or add a seed crystal to induce crystallization.
Final HCl Salt is Impure or Gummy 1. Trapped solvent or moisture. 2. Incomplete conversion to the salt. 3. Presence of impurities from the freebase.1. Ensure the freebase is completely dry before adding HCl. Wash the final salt with a non-polar solvent (e.g., cold diethyl ether) and dry under high vacuum. 2. Use a slight excess of a solution of HCl in a non-protic solvent (e.g., ether, dioxane). 3. Purify the freebase amine by column chromatography before salt formation.

Data on Reaction Conditions

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesReported Yield Range
NaBH(OAc)₃ Dichloroethane (DCE), THFMild, high selectivity, no pH control needed60-99%[3]
NaBH₃CN Methanol (MeOH)Highly selective for iminium ions27-79%[3]
NaBH₄ Methanol (MeOH), EthanolInexpensive, powerful48-99% (with additives like Ti(Oi-Pr)₄)[3]
H₂ / Pd/C Ethanol (EtOH), MethanolClean, high atom economy17-40%[3]

Yields are generalized from literature for similar reductive amination reactions and may vary based on specific substrates.[3]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Imine Formation: To a stirred solution of 3-piperidinecarboxaldehyde (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in anhydrous dichloroethane (DCE), add acetic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction may be slightly exothermic. Continue stirring at room temperature for 12-24 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Freebase: Filter the solution and concentrate the solvent under reduced pressure to yield the crude 3-(4-Fluorobenzyl)piperidine freebase. Purify by column chromatography if necessary.

  • Salt Formation: Dissolve the purified freebase in a minimal amount of cold diethyl ether or isopropanol. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Final Product: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Protocol 2: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-(4-Fluorobenzyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol. Add the catalyst (e.g., 5% Rhodium on Carbon, 5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 5-10 atm. Heat the reaction to 40-60°C and stir vigorously for 24-48 hours.[3]

  • Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The product may be obtained directly as the hydrochloride salt if an equivalent of HCl was added prior to hydrogenation. Otherwise, perform the salt formation step as described in Protocol 1, Step 6.

Troubleshooting Logic Diagram

cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage start Low Yield or Impure Product check_sm Check Purity of Starting Materials? start->check_sm TLC/NMR shows multiple spots check_cond Optimize Reaction Conditions? start->check_cond Incomplete conversion check_reagent Change Reducing Agent or Catalyst? start->check_reagent Side products (e.g., alcohol) check_ph Adjust pH During Extraction? start->check_ph Low recovery after extraction check_sm->check_cond check_cond->check_reagent end Improved Yield & Purity check_reagent->end check_purify Purify Freebase Before Salt Formation? check_ph->check_purify Salt is oily or discolored check_salt Optimize HCl Addition & Crystallization? check_purify->check_salt check_salt->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

Side product formation in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side product formation during the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted piperidines?

A1: The most prevalent methods for synthesizing substituted piperidines include:

  • Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method for creating the piperidine ring from the corresponding pyridine.[1]

  • Reductive Amination: This typically involves the reaction of a 1,5-dicarbonyl compound (like glutaraldehyde derivatives) with a primary amine, followed by reduction.[2][3]

  • Intramolecular Cyclization: Various strategies involving the cyclization of linear precursors containing both the nitrogen and the necessary carbon skeleton are widely used.[4]

  • Nucleophilic Substitution: Reaction of 1,5-dihalopentanes with primary amines can also yield piperidines.[5]

Q2: I am observing significant over-reduction of my substituted pyridine during catalytic hydrogenation, leading to ring-opened byproducts. How can I minimize this?

A2: Over-reduction, or hydrogenolysis, of the C-N bond in the piperidine ring is a common side reaction, especially with catalysts like palladium on carbon (Pd/C) under harsh conditions. To minimize this, consider the following:

  • Catalyst Selection: Rhodium-based catalysts, such as Rh/C or [Cp*RhCl₂]₂, are often more selective for the hydrogenation of the pyridine ring without significant C-N bond cleavage.[6] Platinum(IV) oxide (PtO₂) is also a good alternative.[7]

  • Reaction Conditions: Employing milder conditions, such as lower hydrogen pressure and temperature, can reduce the likelihood of over-reduction.

  • Solvent Choice: Using protic solvents like acetic acid can enhance the activity of catalysts like PtO₂ under milder conditions.[7]

Q3: My reductive amination reaction to form a piperidine is giving a low yield and multiple side products. What are the likely causes?

A3: Low yields in reductive amination for piperidine synthesis can be due to several factors:

  • Inefficient Imine/Iminium Formation: The initial condensation between the dicarbonyl compound and the amine to form the cyclic imine or enamine intermediate may be slow or reversible. Using dehydrating agents or azeotropic removal of water can drive this equilibrium forward.

  • Competing Reactions: Aldol-type self-condensation of the dicarbonyl compound can be a significant side reaction.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the carbonyl groups.[2][8]

  • pH Control: The pH of the reaction is crucial. It needs to be acidic enough to catalyze imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic.

Q4: During an intramolecular cyclization to form a piperidine, I am observing the formation of a pyrrolidine ring instead. What could be the reason?

A4: The formation of a five-membered pyrrolidine ring instead of the expected six-membered piperidine ring is a known side reaction in certain intramolecular cyclizations. This can occur through a competing 5-exo-trig cyclization pathway, which is often kinetically favored over the 6-endo-trig or 6-exo-trig cyclization required for piperidine formation. The outcome can be influenced by the substrate structure, the nature of the activating group, and the reaction conditions.

Troubleshooting Guides

Catalytic Hydrogenation of Substituted Pyridines
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Aromatic stability of the pyridine ring. Catalyst poisoning by the pyridine or piperidine product.- Increase hydrogen pressure and/or temperature. - Use a more active catalyst (e.g., Rh/C, PtO₂). - Add an acid (e.g., acetic acid) to protonate the pyridine, facilitating reduction.[1]
Over-reduction (Ring Opening) Harsh reaction conditions. Highly active catalyst (e.g., Pd/C).- Use a more selective catalyst (e.g., Rhodium-based catalysts). - Lower the reaction temperature and hydrogen pressure.
Formation of Tetrahydropyridine Intermediates Incomplete hydrogenation.- Increase reaction time. - Increase catalyst loading.
Low Diastereoselectivity Inappropriate catalyst or reaction conditions.- For asymmetric hydrogenation, use a chiral catalyst or auxiliary. - Optimization of solvent and temperature can influence diastereoselectivity.[9]
Reductive Amination of 1,5-Dicarbonyl Compounds
Issue Potential Cause Troubleshooting Steps
Low Yield of Piperidine Inefficient formation of the cyclic iminium ion intermediate. Self-condensation of the dicarbonyl compound.- Use a dehydrating agent (e.g., molecular sieves, Ti(i-PrO)₄). - Optimize the reaction pH (typically weakly acidic). - Add the dicarbonyl compound slowly to the amine solution to minimize self-condensation.
Formation of Linear Amines Incomplete cyclization before reduction.- Ensure sufficient time for the initial condensation reaction before adding the reducing agent.
Reduction of Carbonyl Groups Non-selective reducing agent.- Use a reducing agent selective for iminium ions, such as NaBH₃CN or NaBH(OAc)₃.[8]
Formation of Hydroxylated Side Products Presence of water leading to hydrolysis of intermediates.- Conduct the reaction under anhydrous conditions.[4]

Quantitative Data

Table 1: Comparison of Catalysts for the Hydrogenation of 2-Substituted Pyridines

SubstrateCatalystConditionsDiastereomeric Ratio (cis:trans)Yield (%)Reference
Methyl 2-methylnicotinate5 mol% PtO₂H₂ (50 bar), AcOH, rt, 16 h>95:580[9]
Methyl 4-methylnicotinate5 mol% PtO₂H₂ (50 bar), AcOH, rt, 16 h>95:590[9]
Methyl 6-methylnicotinate5 mol% PtO₂H₂ (50 bar), AcOH, rt, 16 h65:3550[9]
N-Boc-2-(pyridin-2-yl)ethan-1-aminePd(OH)₂/CH₂ (100 bar), AcOH, 40°C, 22 h-98 (ee)[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine using PtO₂

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[7]

Materials:

  • 2-Methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • In a high-pressure reactor vessel, dissolve 2-methylpyridine (1.0 g) in glacial acetic acid (10 mL).

  • Carefully add PtO₂ (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 70 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely.

  • Carefully neutralize the filtrate by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylpiperidine.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Reductive Amination of Glutaraldehyde with Benzylamine

This protocol is a general representation of a reductive amination to form an N-substituted piperidine.

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine glutaraldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol.

  • Adjust the pH of the solution to ~6 with 1 M HCl.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate enamine/iminium ion.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by adding 1 M HCl until the pH is ~2 to destroy any remaining NaBH₃CN.

  • Make the solution basic (pH ~10) with 1 M NaOH.

  • Extract the product with diethyl ether (3 times).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-benzylpiperidine by column chromatography.

Visualizations

troubleshooting_hydrogenation start Low Yield or Impurities in Piperidine Synthesis via Hydrogenation incomplete_reaction Incomplete Reaction? start->incomplete_reaction over_reduction Over-reduction Products (Ring-opened amines)? incomplete_reaction->over_reduction No solution1 Increase H₂ pressure/temp Use more active catalyst (Rh/C, PtO₂) Add acidic solvent (AcOH) incomplete_reaction->solution1 Yes tetrahydropyridine Tetrahydropyridine Intermediate Present? over_reduction->tetrahydropyridine No solution2 Use milder conditions Switch to a more selective catalyst (Rh-based) over_reduction->solution2 Yes solution3 Increase reaction time Increase catalyst loading tetrahydropyridine->solution3 Yes end Pure Substituted Piperidine tetrahydropyridine->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for catalytic hydrogenation of pyridines.

reaction_pathway cluster_desired Desired Pathway cluster_side Side Reaction Pathway Pyridine Substituted Pyridine THP Tetrahydropyridine Intermediate Pyridine->THP + 2H₂ Piperidine Desired Piperidine THP->Piperidine + H₂ RingOpened Ring-Opened Byproduct (e.g., amino alcohol) Piperidine->RingOpened Over-reduction (Hydrogenolysis)

Caption: Reaction pathways in pyridine hydrogenation.

experimental_workflow start Start setup Reactor Setup: Substrate + Solvent + Catalyst start->setup reaction Hydrogenation: Pressurize with H₂ and stir setup->reaction workup Work-up: Vent H₂, filter catalyst reaction->workup purification Purification: Extraction, Drying, Chromatography/Distillation workup->purification product Final Product purification->product

Caption: General experimental workflow for catalytic hydrogenation.

References

Technical Support Center: Purification of Piperidine from Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of pyridine impurities from piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate pyridine from piperidine using simple fractional distillation?

A1: Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a minimum-boiling azeotrope.[1][2] This azeotropic mixture consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure, which is very close to the boiling point of pure piperidine (105.8°C).[3]

Q2: What are the primary methods for removing pyridine impurities from piperidine?

A2: The most effective methods for removing pyridine from piperidine are:

  • Azeotropic Distillation: This technique involves adding an entrainer, such as water or a non-aromatic hydrocarbon, to the mixture to form a new, lower-boiling azeotrope with pyridine, which allows for its selective removal.[1]

  • Chemical Purification (Salt Formation): This method involves the selective reaction of piperidine with a reagent to form a salt, leaving the less basic pyridine in the solution. A common method is the formation of piperidine carbonate by bubbling carbon dioxide through the mixture.[1][2]

  • Acid Wash: Washing the crude piperidine with a dilute acidic solution converts the basic pyridine into a water-soluble pyridinium salt, which can be separated in an aqueous layer.[4]

Q3: My purified piperidine has a yellow tint. What is the cause and how can I remove it?

A3: A yellow discoloration in piperidine is typically caused by oxidation products.[3] While this may not affect all applications, for high-purity requirements, the color can be removed by distillation.[3] To prevent discoloration, it is recommended to store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[3]

Q4: How can I confirm the purity of my piperidine sample after purification?

A4: The purity of piperidine can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6] These methods can effectively separate and quantify residual pyridine and other impurities.

Troubleshooting Guides

Issue 1: Incomplete Removal of Pyridine

Symptom: GC/MS analysis of your purified piperidine consistently shows a significant peak corresponding to pyridine.

Possible Causes & Solutions:

  • Azeotrope Formation (in Fractional Distillation): As mentioned in the FAQs, simple distillation is ineffective.

    • Solution 1: Azeotropic Distillation. Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This will form a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[1]

    • Solution 2: Pressure Swing Distillation. This technique involves altering the distillation pressure to shift the azeotropic composition, enabling separation.[1]

  • Inefficient Salt Formation: The reaction to form the piperidine salt may be incomplete.

    • Solution: Ensure sufficient bubbling of CO2 through the solution. The choice of solvent is also critical; a non-polar organic solvent like acetone or ethyl acetate is recommended.[1] If no precipitate forms, the solvent may be too polar, or there may be insufficient CO2.[1]

  • Incomplete Acid Wash: The acid wash may not have removed all the pyridine.

    • Solution: Repeat the wash with dilute acid (e.g., 1-5% HCl) multiple times.[4] Ensure thorough mixing of the organic and aqueous layers during extraction.

Issue 2: Low Yield After Purification

Symptom: The amount of purified piperidine recovered is significantly lower than expected.

Possible Causes & Solutions:

  • Losses During Distillation: Aggressive heating can lead to the loss of product along with the impurities.

    • Solution: Optimize the heating rate and use a fractionating column with a sufficient number of theoretical plates to ensure a clean separation.[1]

  • Incomplete Liberation of Piperidine from Salt: When using the salt formation method, the hydrolysis step to regenerate free piperidine may be incomplete.

    • Solution: Use a stoichiometric excess of a strong base (e.g., NaOH or KOH) for the hydrolysis of the piperidine salt.[1] Ensure adequate stirring and reaction time to allow for complete conversion.[1]

  • Product Loss During Extractions: Piperidine has some solubility in water, which can lead to losses in the aqueous layer during acid washes.

    • Solution: Minimize the volume of the aqueous washes. Back-extract the aqueous layer with a small amount of an organic solvent (like dichloromethane) to recover some of the dissolved product.

Data Presentation

Table 1: Comparison of Purification Methods for Pyridine Removal

Purification MethodPrincipleTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Azeotropic Distillation (with water) Forms a new, lower-boiling azeotrope with pyridine.95-98%[1]~87%[1]Effective at breaking the piperidine-pyridine azeotrope.[1]Requires an additional step to remove the entrainer (water).
Chemical Purification (CO2 Salt Formation) Selective precipitation of piperidine as a carbonate salt.>99.9%[7]HighHighly effective for achieving very high purity.[1]Involves multiple steps (salt formation, filtration, liberation).
Acid Wash (e.g., dilute HCl) Converts pyridine to a water-soluble salt for extraction.VariableModerateSimple and quick procedure.Potential for product loss due to piperidine's water solubility; not suitable for acid-sensitive compounds.[4]

Table 2: Physical Properties and Azeotrope Data

CompoundBoiling Point (°C at 760 mmHg)Azeotrope with Water (Boiling Point, °C)Azeotrope with Pyridine (Boiling Point, °C)
Piperidine 106[8]92.8[9]106.1[3]
Pyridine 115.3[10]93.6[9]106.1[3]
Piperidine-Pyridine Azeotrope 106.1[3]--
Piperidine-Water Azeotrope 92.8[9]--
Pyridine-Water Azeotrope 93.6[9]--

Experimental Protocols

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is highly effective for the removal of pyridine impurities.

Materials:

  • Crude piperidine containing pyridine

  • A non-polar organic solvent (e.g., acetone, ethyl acetate)[1]

  • Carbon dioxide gas (from a cylinder or dry ice)

  • A strong base solution (e.g., 10-20% aqueous NaOH or KOH)[1]

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Dissolution: In a suitable flask, dissolve the impure piperidine in a non-polar organic solvent.

  • Carbon Dioxide Purge: Cool the mixture in an ice bath and bubble carbon dioxide gas through the solution with stirring. A white precipitate of piperidine carbonate will form.[1] Continue bubbling until precipitation is complete.

  • Filtration: Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine.[1]

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water. Add the strong base solution until the salt is completely dissolved and the solution is strongly basic. This will liberate the free piperidine.

  • Extraction: The piperidine will form a separate organic layer. Separate the organic layer containing the piperidine.

  • Drying and Distillation: The piperidine can be further purified and dried by distillation.

Protocol 2: Azeotropic Distillation with Water

This protocol is designed for the removal of pyridine from a piperidine-pyridine mixture by leveraging the formation of a water-pyridine azeotrope.

Materials:

  • Crude piperidine containing pyridine

  • Distilled or deionized water

  • Distillation apparatus with a fractionating column

  • Heating mantle

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a well-ventilated fume hood.

  • Charging the Flask: Charge the distillation flask with the crude piperidine and water. For efficient separation, the optimal weight ratio of piperidine to pyridine should be between 6:1 and 12:1.[1]

  • Distillation: Begin heating the mixture to boiling.

  • Azeotrope Collection: Monitor the temperature at the head of the column. A stable temperature around 93.6°C indicates the collection of the water-pyridine azeotrope.

  • Piperidine Collection: Once the lower-boiling azeotrope has been removed, the temperature will rise. Change the receiving flask to collect the purified piperidine, which will distill at approximately 106°C.

Visualizations

experimental_workflow_salt_formation start Start: Crude Piperidine (with Pyridine impurity) dissolve 1. Dissolve in non-polar solvent start->dissolve cool_co2 2. Cool and bubble CO2 gas dissolve->cool_co2 filter 3. Filter cool_co2->filter precipitate Piperidine Carbonate (solid precipitate) liberate 4. Liberate with strong base (e.g., NaOH) precipitate->liberate filtrate Filtrate (contains Pyridine) filter->precipitate filter->filtrate extract 5. Separate organic layer (Piperidine) liberate->extract distill 6. Dry and Distill extract->distill end End: Pure Piperidine distill->end

Caption: Experimental workflow for piperidine purification via carbonate salt formation.

troubleshooting_pyridine_removal start Symptom: Pyridine still present after purification method Which purification method was used? start->method distillation Fractional Distillation method->distillation Distillation salt Salt Formation method->salt Salt Formation acid_wash Acid Wash method->acid_wash Acid Wash cause_azeotrope Cause: Azeotrope formation distillation->cause_azeotrope cause_salt Cause: Incomplete reaction or wrong solvent salt->cause_salt cause_wash Cause: Incomplete extraction acid_wash->cause_wash solution_azeotrope Solution: - Azeotropic Distillation - Pressure Swing Distillation cause_azeotrope->solution_azeotrope solution_salt Solution: - Ensure sufficient CO2 - Use non-polar solvent - Check for precipitation cause_salt->solution_salt solution_wash Solution: - Repeat acid wash - Ensure thorough mixing cause_wash->solution_wash

Caption: Troubleshooting logic for incomplete pyridine removal.

References

Overcoming solubility issues of piperidine hydrochloride salts in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperidine Hydrochloride Solubility

Welcome to the technical support center for resolving solubility challenges with piperidine hydrochloride (piperidine HCl) and related amine salts in organic solvents. This guide provides targeted troubleshooting advice, experimental protocols, and key data to help researchers, scientists, and drug development professionals overcome common hurdles in their synthetic work.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine hydrochloride salt not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Piperidine hydrochloride is an amine salt. The presence of the charged ammonium group (R₃N⁺H) and the chloride counter-ion makes the molecule highly polar and ionic.[1][2] This ionic character leads to strong crystal lattice energy. Nonpolar or weakly polar organic solvents like DCM, THF, diethyl ether, and hexane cannot effectively solvate these ions, resulting in poor solubility.[1][3]

Q2: In which solvents is piperidine hydrochloride expected to be soluble?

Due to its salt-like nature, piperidine hydrochloride has good solubility in polar protic solvents, most notably water and, to some extent, lower alcohols like methanol and ethanol.[1][4] Its solubility is generally poor in most aprotic organic solvents used for synthesis.[1]

Q3: Will heating the mixture improve the solubility of piperidine HCl in an organic solvent?

Gentle warming can modestly increase the rate of dissolution and the solubility limit. However, this effect is often insufficient for practical concentrations in nonpolar solvents. Furthermore, excessive heating should be avoided as it can lead to the degradation of thermally sensitive molecules.[1]

Q4: What is the fundamental difference in solubility between piperidine HCl and its freebase form?

The key difference lies in polarity. Piperidine HCl is a polar, ionic salt, making it soluble in polar solvents like water.[2][4] In contrast, piperidine freebase is a neutral, nonpolar molecule.[3] This lack of charge makes it significantly more soluble in a wide range of organic solvents, including DCM, chloroform, ethers, and hydrocarbons, while being miscible with water.[3][5]

Troubleshooting Guide: Step-by-Step Solutions

This guide provides a systematic approach to addressing solubility issues. Follow the workflow to identify the best strategy for your specific experimental setup.

G start Problem: Piperidine HCl is insoluble in the desired organic solvent. decision1 Is direct dissolution critical? Or can the salt be modified? start->decision1 strategy1 Strategy 1: Use a Co-Solvent decision1->strategy1 Direct dissolution is preferred strategy2 Strategy 2: Convert Salt to Freebase (Most Common Solution) decision1->strategy2 Modification is acceptable strategy3 Strategy 3: Use a Phase-Transfer Catalyst (PTC) decision1->strategy3 Reaction is biphasic (aqueous/organic) protocol1 Add a minimal amount of a polar solvent (e.g., Methanol, DMSO) to the suspension. strategy1->protocol1 protocol2 Perform a liquid-liquid extraction. See detailed protocol below. strategy2->protocol2 protocol3 Add a catalytic amount of a PTC (e.g., quaternary ammonium salt) to the biphasic mixture. strategy3->protocol3 protocol1->decision1 If fails end_good Success: Homogeneous solution achieved. protocol1->end_good If successful protocol2->end_good protocol3->end_good end_bad Issue Persists: Re-evaluate reaction conditions or synthetic route. end_good->end_bad If reaction fails post-dissolution G cluster_main cluster_reagents salt Piperidine HCl (Salt Form) - Ionic, Polar - Low Organic Solubility freebase Piperidine (Freebase) - Neutral, Nonpolar - High Organic Solubility salt->freebase Equilibrium Shift byproduct + H₂O + NaCl (Aqueous Phase) base + Inorganic Base (e.g., NaOH, K₂CO₃) or + Organic Base (e.g., TEA, DIPEA) base->salt Neutralizes HCl

References

Optimizing reaction conditions for fluorobenzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorobenzylpiperidines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorobenzylpiperidines?

A1: The two primary synthetic routes for fluorobenzylpiperidines are:

  • Nucleophilic Substitution (SN2 Reaction): This is a direct N-alkylation method where piperidine, acting as a nucleophile, attacks the electrophilic benzylic carbon of a fluorobenzyl halide (e.g., fluorobenzyl chloride or bromide), displacing the halide leaving group.[1] This concerted, one-step mechanism is widely used in organic chemistry.[2][3]

  • Reductive Amination: This versatile method involves the reaction of a fluorobenzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to the final product. This approach is often favored for its operational simplicity and the availability of a wide range of low-cost reagents.[4]

Q2: What factors can influence the success of a nucleophilic substitution reaction for this synthesis?

A2: Several factors are crucial for a successful SN2 reaction:

  • Leaving Group: The choice of the leaving group on the fluorobenzyl halide is important. Weaker bases are better leaving groups.[2] For instance, iodide is a better leaving group than bromide, which is better than chloride.[5]

  • Nucleophile Strength: The nucleophilicity of piperidine is a key factor.[5]

  • Solvent: The solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Steric Hindrance: Steric hindrance around the reaction center can slow down or prevent the backside attack of the nucleophile.[2][6]

Q3: What are the advantages of using reductive amination?

A3: Reductive amination offers several advantages:

  • Versatility: A wide variety of amines and carbonyl compounds can be used, making it a highly adaptable method.[4][7]

  • One-Pot Procedures: The reaction can often be carried out in a single step, which improves efficiency and reduces waste.[8]

  • Mild Conditions: Many reductive amination procedures can be performed under mild reaction conditions.[8]

Q4: How can I purify the final fluorobenzylpiperidine product?

A4: Purification of fluorobenzylpiperidines can be achieved through several methods:

  • Column Chromatography: This is a common method for purifying organic compounds. Silica gel is a frequently used stationary phase.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

  • Solid-Phase Extraction (SPE): SPE with combined cartridges, such as Sep-Pak C18 and PS-2, has been used for the purification of related compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool.[10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of fluorobenzylpiperidines.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows little to no formation of the desired product.

  • A significant amount of starting material remains unreacted.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Reagent Quality Verify the purity of starting materials. Impurities in the fluorobenzyl halide, piperidine, or solvents can interfere with the reaction.[11][12] Use freshly distilled or purchased high-purity reagents.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may be slow at room temperature and require gentle heating.[11] Conversely, excessive heat can lead to decomposition.[13] A temperature range of 80°C to 170°C has been noted as preferable in some related syntheses to avoid slow reactions or side-product formation.[13]
Incorrect Stoichiometry Check the molar ratios of your reactants. A slight excess of one reagent (e.g., piperidine) may be necessary to drive the reaction to completion.[12]
Inefficient Reducing Agent (for Reductive Amination) Select an appropriate reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][14] The reactivity and selectivity of these agents vary.
Catalyst Deactivation (if applicable) Ensure the catalyst is active. For catalytic reductions, such as using Pd/C with H₂, ensure the catalyst has not been poisoned.[14]
Problem 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • Difficulty in isolating the pure product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Side Reactions Identify and minimize side reactions. In nucleophilic substitution, elimination reactions can sometimes compete with substitution. For reductive amination, over-alkylation can occur.[8] Adjusting the reaction conditions (e.g., temperature, concentration) can help favor the desired pathway.
Formation of Regioisomers Control regioselectivity. When using substituted piperidines or fluorobenzyl derivatives, the formation of regioisomers is possible.[12] The reaction conditions, including the choice of solvent and base, can influence the regiochemical outcome.
Incomplete Reaction Ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[11] Extending the reaction time may be necessary.
Degradation of Product Check for product instability. The product may be sensitive to the reaction or work-up conditions. Consider a milder work-up procedure or purification method.

Experimental Protocols

General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve piperidine in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture.

  • Addition of Electrophile: Slowly add the fluorobenzyl halide to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Procedure for Reductive Amination
  • Imine Formation: In a reaction vessel, combine the fluorobenzaldehyde and piperidine in a suitable solvent (e.g., methanol, dichloromethane). If necessary, a catalytic amount of acid (e.g., acetic acid) can be added to facilitate iminium ion formation.

  • Reduction: To the mixture, add the reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography.

Visualizing Experimental Workflows

experimental_workflow cluster_nucleophilic_substitution Nucleophilic Substitution cluster_reductive_amination Reductive Amination ns_start Start ns_reagents Mix Piperidine & Base ns_start->ns_reagents ns_add_electrophile Add Fluorobenzyl Halide ns_reagents->ns_add_electrophile ns_react React & Monitor ns_add_electrophile->ns_react ns_workup Work-up & Extraction ns_react->ns_workup ns_purify Purification ns_workup->ns_purify ns_end Final Product ns_purify->ns_end ra_start Start ra_imine Form Imine/Iminium Ion ra_start->ra_imine ra_reduce Add Reducing Agent ra_imine->ra_reduce ra_react React & Monitor ra_reduce->ra_react ra_workup Work-up & Extraction ra_react->ra_workup ra_purify Purification ra_workup->ra_purify ra_end Final Product ra_purify->ra_end

Caption: General workflows for fluorobenzylpiperidine synthesis.

troubleshooting_low_yield start Low Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature temp_ok Yield Improved? optimize_temp->temp_ok check_time Monitor Reaction Time time_ok Reaction Complete? check_time->time_ok reagents_ok->optimize_temp Yes end Consult Further Literature reagents_ok->end No, Replace Reagents temp_ok->check_time Yes temp_ok->end No, Re-evaluate Conditions solution Improved Yield time_ok->solution Yes time_ok->end No, Investigate Side Reactions

References

Technical Support Center: Degradation Pathways of 3-(4-Fluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for studies on the degradation pathways of 3-(4-Fluorobenzyl)piperidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information herein is compiled from established principles of forced degradation studies for pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

A1: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish its stability profile.[1][2][3] For this compound, a comprehensive study would typically involve exposure to the following stress conditions:

  • Acidic Hydrolysis: Treatment with an acid, such as 0.1 N to 1 N hydrochloric acid, at elevated temperatures (e.g., 60-80°C).[1][2]

  • Basic Hydrolysis: Exposure to a base, like 0.1 N to 1 N sodium hydroxide, also at elevated temperatures.[1][2]

  • Oxidation: Reaction with an oxidizing agent, commonly 3-30% hydrogen peroxide, at room temperature or slightly elevated temperatures.[1][3]

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C) or in solution.[1][2]

  • Photolytic Degradation: Exposing the drug substance (in solid state or solution) to UV and visible light, with exposure levels meeting ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1][4]

Q2: How much degradation should I aim for in a forced degradation study?

A2: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for degradation is 5-20%.[2] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[2]

Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[5] The most widely used technique is High-Performance Liquid Chromatography (HPLC) with a UV detector, often coupled with a mass spectrometer (LC-MS) for the identification of unknown degradants.[1][6] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.[6]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

Possible Causes and Solutions:

  • Insufficient Stress: The applied stress conditions (concentration of stressor, temperature, duration) may not be harsh enough.

    • Solution: Gradually increase the severity of the conditions. For example, increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.[3] It is recommended to perform these increases in a stepwise manner to avoid excessive degradation.

  • High Stability of the Compound: this compound may be inherently stable under the tested conditions.

    • Solution: While this is a positive finding for the drug's stability, for the purpose of the study, more extreme conditions may be necessary to induce degradation and prove the method is stability-indicating.

Issue 2: Excessive degradation or multiple, poorly resolved peaks are observed in the chromatogram.

Possible Causes and Solutions:

  • Overly Harsh Stress Conditions: The applied stress was too severe, leading to the formation of numerous secondary and tertiary degradation products.

    • Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve a target degradation of 5-20%.[2]

  • Sub-optimal Chromatographic Method: The HPLC method may not be suitable for separating all the degradation products from the parent compound and from each other.

    • Solution: Optimize the HPLC method. This can involve adjusting the mobile phase composition, pH, gradient profile, column type, and temperature to improve peak resolution.[4][5]

Experimental Protocols

Below are general protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound based on preliminary experiments.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a suitable concentration (e.g., 1 mg/mL) in a solvent in which it is stable, such as methanol or a mixture of methanol and water.[2]

2. Forced Degradation Procedures:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

    • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.

    • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in a suitable solvent, dilute to a final concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

    • Prepare samples for HPLC analysis.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionAssay of Parent Drug (%)% DegradationNumber of Degradation Products
1 N HCl, 80°C, 2h85.214.82
1 N NaOH, 80°C, 2h89.710.31
30% H₂O₂, RT, 24h92.17.93
Thermal (Solid), 80°C, 48h95.84.21
Photolytic (Solid)98.51.51
Photolytic (Solution)94.35.72

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 N HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (1 N NaOH, 80°C) Stock_Solution->Base Oxidation Oxidative Degradation (30% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (80°C) Stock_Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LC_MS LC-MS for Identification HPLC->LC_MS NMR NMR for Structure Elucidation LC_MS->NMR

Forced degradation experimental workflow.

troubleshooting_workflow Start Perform Forced Degradation Study Check_Degradation Is Degradation 5-20%? Start->Check_Degradation No_Degradation < 5% Degradation Check_Degradation->No_Degradation No Excessive_Degradation > 20% Degradation Check_Degradation->Excessive_Degradation No Check_Resolution Are Peaks Well Resolved in HPLC? Check_Degradation->Check_Resolution Yes Increase_Stress Increase Stress Severity: - Higher [Stressor] - Higher Temperature - Longer Duration No_Degradation->Increase_Stress Increase_Stress->Start Decrease_Stress Decrease Stress Severity: - Lower [Stressor] - Lower Temperature - Shorter Duration Excessive_Degradation->Decrease_Stress Decrease_Stress->Start Poor_Resolution Poor Peak Resolution Check_Resolution->Poor_Resolution No End Proceed with Method Validation Check_Resolution->End Yes Optimize_HPLC Optimize HPLC Method: - Mobile Phase - Gradient - Column - Temperature Poor_Resolution->Optimize_HPLC Optimize_HPLC->Start

References

Technical Support Center: Managing Hygroscopic Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of piperidine hydrochloride salts. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a piperidine hydrochloride salt is described as hygroscopic?

A1: Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding atmosphere. For piperidine hydrochloride salts, this means the fine crystalline powder can attract and hold water molecules, leading to changes in its physical and chemical properties. This can result in issues such as clumping, caking, and in severe cases, deliquescence (dissolving in the absorbed water).

Q2: What are the visual indicators that my piperidine hydrochloride salt has absorbed moisture?

A2: The primary visual cue is a change in the physical appearance of the powder. Initially a free-flowing crystalline solid, upon moisture absorption, it may begin to form clumps or cake together. In advanced stages, the solid may appear wet or even dissolve into a saturated solution.

Q3: How can moisture absorption impact my experimental results?

A3: Moisture absorption can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic salt, you are also weighing an unknown amount of water. This leads to a lower actual amount of the piperidine hydrochloride salt being added to your reaction than intended, affecting molar ratios and potentially reducing reaction yield.

  • Introduction of Water into Anhydrous Reactions: For moisture-sensitive reactions, the water carried by the salt can act as an unwanted reagent, leading to side reactions, decomposition of other reagents, or inactivation of catalysts.

  • Altered Physical Properties: The presence of moisture can change the salt's solubility and dissolution rate, which can be critical in formulation and drug delivery studies.

Q4: How should I properly store piperidine hydrochloride salts to prevent moisture uptake?

A4: Proper storage is crucial for maintaining the integrity of hygroscopic salts. They should be kept in a tightly sealed container, preferably with a secondary seal like parafilm. For enhanced protection, the container should be stored in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). For highly sensitive applications, storage inside an inert atmosphere glovebox is recommended.

Data Presentation: Hygroscopicity Classification

Hygroscopicity ClassificationWeight Increase (% w/w)Description
Non-hygroscopic< 0.12Essentially no moisture absorption.
Slightly hygroscopic≥ 0.2 and < 2A small amount of moisture is absorbed.
Hygroscopic/Moderately hygroscopic≥ 2 and < 15Significant moisture absorption occurs, potentially leading to clumping.
Very hygroscopic≥ 15A large amount of moisture is absorbed, often leading to caking or deliquescence.

Troubleshooting Guides

Issue 1: The piperidine hydrochloride salt has formed clumps or a solid cake.

  • Possible Cause: The salt has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.

  • Recommended Solution:

    • Assessment: For non-critical applications, if the clumping is minor, the clumps can be gently broken up with a dry spatula inside a controlled environment (e.g., a glovebox or under a stream of inert gas) immediately before weighing.

    • Drying: For more sensitive applications or if the caking is severe, the salt should be dried. A common method is vacuum drying. Refer to Experimental Protocol 1: Vacuum Drying of a Hygroscopic Piperidine Hydrochloride Salt .

    • Prevention: Review your storage and handling procedures. Ensure containers are always tightly sealed and stored in a desiccator. Minimize the time the container is open to the atmosphere.

Issue 2: Inconsistent reaction yields or unexpected byproducts are observed when using piperidine hydrochloride salt.

  • Possible Cause: The hygroscopic nature of the salt is leading to inaccurate weighing and the introduction of water into the reaction, which can cause side reactions or reagent degradation.

  • Recommended Solution:

    • Controlled Handling: Weigh and transfer the piperidine hydrochloride salt in a controlled, low-humidity environment. An inert atmosphere glovebox is the ideal solution. Refer to Experimental Protocol 2: Weighing and Transferring a Hygroscopic Salt in a Glovebox .

    • Use a Fresh Sample: If possible, use a fresh, unopened container of the salt to ensure minimal moisture exposure.

    • Solvent Check: Ensure that the solvents used in the reaction are rigorously dried, as the hygroscopic salt can also absorb residual moisture from the solvent.

Issue 3: The piperidine hydrochloride salt appears to have turned into a liquid or slurry.

  • Possible Cause: The salt is deliquescent and has absorbed enough atmospheric moisture to dissolve itself.

  • Recommended Solution:

    • Do Not Use: The concentration of the active compound in the resulting solution is unknown and likely non-uniform. It is not recommended to use the material in this state for quantitative applications.

    • Drying (with caution): While it may be possible to recover the solid by removing the water under high vacuum, this can be a lengthy process and may not restore the original crystalline form or purity. If attempted, the resulting solid should be thoroughly characterized (e.g., by NMR, melting point) before use.

    • Procure a New Sample: The most reliable solution is to discard the compromised material and obtain a fresh, dry sample. Implement stringent storage and handling protocols to prevent recurrence.

Experimental Protocols

Experimental Protocol 1: Vacuum Drying of a Hygroscopic Piperidine Hydrochloride Salt

This protocol describes a general procedure for drying a piperidine hydrochloride salt that has been compromised by moisture.

Materials:

  • Clumped/caked piperidine hydrochloride salt

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump

  • Cold trap (recommended)

  • Spatula

  • Desiccator

Procedure:

  • Preparation: Place a cold trap between the vacuum oven/flask and the vacuum pump to collect any volatile impurities and protect the pump.

  • Sample Loading: Transfer the clumped piperidine hydrochloride salt into a Schlenk flask or a shallow, vacuum-rated glass dish. If possible, gently break up any large clumps with a spatula to increase the surface area.

  • Connection to Vacuum: Securely connect the flask or dish to the vacuum line within the vacuum oven.

  • Initiate Vacuum: Slowly and carefully apply vacuum to the system. A sudden application of high vacuum can cause fine powder to be drawn into the vacuum line.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the sample. A temperature of 40-60°C is a typical starting point. Caution: Ensure the chosen temperature is well below the melting or decomposition point of the salt.[4][5]

  • Drying Duration: Dry the salt under vacuum for several hours (e.g., 4-24 hours), or until a constant weight is achieved. The exact duration will depend on the amount of salt and the extent of moisture absorption.

  • Cooling: Turn off the heat and allow the sample to cool to room temperature under vacuum. Releasing the vacuum while the sample is hot can cause it to re-absorb moisture from the air that is introduced.

  • Storage: Once cooled, slowly and carefully break the vacuum by introducing an inert gas (e.g., nitrogen or argon). Immediately transfer the dried salt to a tightly sealed container and store it in a desiccator.

Experimental Protocol 2: Weighing and Transferring a Hygroscopic Salt in a Glovebox

This protocol outlines the steps for accurately weighing and transferring a hygroscopic piperidine hydrochloride salt in an inert atmosphere glovebox.

Materials:

  • Piperidine hydrochloride salt in its storage container

  • Analytical balance (located inside the glovebox)

  • Weighing paper or a tared vial

  • Spatula

  • Reaction vessel

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low levels of oxygen and moisture (typically <1 ppm).

  • Material Transfer into Glovebox: Introduce all necessary items (the sealed container of the salt, weighing paper/vial, spatula, and reaction vessel) into the glovebox antechamber. Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric air and moisture.[6]

  • Equilibration: Transfer the items from the antechamber into the main glovebox chamber and allow them to equilibrate with the glovebox atmosphere for at least 10-15 minutes. This is especially important for the salt container to reach thermal equilibrium.

  • Weighing:

    • Place the weighing paper or the empty vial on the analytical balance and tare it.

    • Carefully open the container of the piperidine hydrochloride salt.

    • Using a clean, dry spatula, quickly and carefully transfer the desired amount of the salt onto the tared weighing paper or into the vial.

    • Immediately and tightly reseal the main container of the salt.

    • Record the final mass.

  • Transfer to Reaction Vessel: Carefully transfer the weighed salt from the weighing paper or vial into your reaction vessel. If using weighing paper, you can create a funnel shape to guide the powder.

  • Cleanup: Clean the spatula and the balance area within the glovebox to prevent cross-contamination.

  • Removal of Materials: Once the experiment is set up, remove any waste or unnecessary items from the glovebox via the antechamber, following the proper cycling procedure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_decision Decision & Action Phase cluster_reaction Reaction Phase start Start: Need to use hygroscopic piperidine HCl storage Retrieve salt from desiccator/glovebox start->storage visual_inspection Visually inspect salt for clumping/caking storage->visual_inspection is_clumped Is the salt clumped or caked? visual_inspection->is_clumped weigh_controlled Weigh in controlled atmosphere (glovebox) (Protocol 2) is_clumped->weigh_controlled No dry_salt Dry the salt (Protocol 1) is_clumped->dry_salt Yes transfer Transfer to reaction vessel weigh_controlled->transfer dry_salt->weigh_controlled end Proceed with reaction transfer->end troubleshooting_pathway cluster_investigation Investigation cluster_mitigation Mitigation Strategy cluster_outcome Outcome start Inconsistent Reaction Results (e.g., low yield, byproducts) check_reagent Check piperidine HCl salt: - Appearance (clumped?) - Storage conditions start->check_reagent check_other Review other parameters: - Solvent dryness - Reagent purity - Reaction setup start->check_other use_fresh Use fresh, unopened container of salt check_reagent->use_fresh dry_reagent Dry existing salt (Protocol 1) check_reagent->dry_reagent refine_protocol Refine overall experimental protocol (e.g., dry solvents) check_other->refine_protocol controlled_handling Implement controlled handling (Protocol 2) use_fresh->controlled_handling dry_reagent->controlled_handling rerun Re-run experiment with improved protocol controlled_handling->rerun refine_protocol->rerun end Consistent Results rerun->end

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 3-(4-Fluorobenzyl)piperidine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

I. Experimental Protocol: Two-Step Synthesis

A common and scalable method for synthesizing this compound involves a two-step process:

  • Grignard Reaction: Formation of (4-fluorophenyl)(pyridin-3-yl)methanol.

  • Catalytic Hydrogenation: Reduction of the pyridine ring and deoxygenation to yield 3-(4-Fluorobenzyl)piperidine, followed by salt formation.

Step 1: Grignard Reaction with Pyridine-3-carboxaldehyde

Objective: To synthesize the intermediate, (4-fluorophenyl)(pyridin-3-yl)methanol.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
Magnesium Turnings24.312.67 g0.11 mol
1-Bromo-4-fluorobenzene175.0017.5 g (11.7 mL)0.10 mol
Pyridine-3-carboxaldehyde107.1110.71 g (9.1 mL)0.10 mol
Anhydrous Tetrahydrofuran (THF)-150 mL-
Iodine253.811 crystal-
Saturated aq. NH₄Cl-50 mL-
Diethyl Ether-100 mL-

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • In the dropping funnel, dissolve 1-bromo-4-fluorobenzene in 50 mL of anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by a color change and gentle boiling), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve pyridine-3-carboxaldehyde in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-fluorophenyl)(pyridin-3-yl)methanol.

Step 2: Catalytic Hydrogenation and Hydrochloride Salt Formation

Objective: To reduce the pyridine ring and deoxygenate the benzylic alcohol, followed by formation of the hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
(4-fluorophenyl)(pyridin-3-yl)methanol203.2220.3 g0.10 mol
Palladium on Carbon (10% Pd/C)-1.0 - 2.0 g-
Glacial Acetic Acid60.05200 mL-
Hydrogen Gas (H₂)2.02High Pressure-
Hydrochloric Acid (in Ether or Dioxane)-As needed-
Diethyl Ether-For precipitation-

Procedure:

  • Hydrogenation:

    • Dissolve the crude (4-fluorophenyl)(pyridin-3-yl)methanol in glacial acetic acid in a high-pressure hydrogenation vessel (e.g., a Parr shaker).

    • Carefully add the 10% Pd/C catalyst.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

    • Heat the mixture to 50-70 °C and agitate vigorously.

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, LC-MS). The reaction can take several hours to reach completion.

  • Catalyst Removal and Solvent Evaporation:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of acetic acid.

    • Remove the acetic acid under reduced pressure.

  • Hydrochloride Salt Formation and Isolation:

    • Dissolve the resulting oily residue (crude 3-(4-Fluorobenzyl)piperidine) in diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or dioxane with stirring until precipitation is complete.

    • Collect the white precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard Reaction Fails to Initiate - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure alkyl halide.- Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by sonication.[1]- Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use anhydrous solvents.[2]- Use freshly distilled or high-purity alkyl halide.
Low Yield in Grignard Reaction - Wurtz coupling side reaction (formation of 1,1'-bi(4-fluorophenyl)).- Incomplete reaction.- Grignard reagent reacting with acidic protons (e.g., water).- Add the alkyl halide slowly to a slight excess of magnesium.[1]- Ensure sufficient reaction time for both Grignard formation and subsequent reaction with the aldehyde.- Maintain strictly anhydrous conditions throughout the process.[2]
Incomplete Hydrogenation - Catalyst poisoning or deactivation.- Insufficient hydrogen pressure or temperature.- Poor mixing.- Use fresh, high-quality catalyst. Ensure starting materials are free of catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and/or temperature within safe operational limits.- Ensure vigorous stirring or agitation to maintain good catalyst suspension.
Defluorination during Hydrogenation - Harsh reaction conditions.- Inappropriate catalyst selection.- Perform the hydrogenation under acidic conditions (e.g., in acetic acid) to protonate the pyridine ring, which can help protect the fluoro-substituent.[3]- Consider using a rhodium-based catalyst, which can sometimes be more selective for pyridine ring reduction without affecting the fluorinated benzene ring.[3]- Optimize temperature and pressure to the mildest effective conditions.
Product is an Oil, Not a Crystalline Solid - Impurities preventing crystallization.- Residual solvent.- Purify the free base by column chromatography before salt formation.- Ensure complete removal of solvents before attempting crystallization.- Try different solvents for precipitation/crystallization (e.g., isopropanol, ethanol-ether mixtures).
Formation of By-products - Over-reduction during hydrogenation (e.g., reduction of the benzene ring).- Incomplete deoxygenation.- Carefully monitor the hydrogenation reaction and stop it once the desired product is formed.- Ensure sufficient catalyst loading and reaction time for complete deoxygenation.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this synthesis?

A1: Key safety considerations include:

  • Grignard Reaction: This reaction is highly exothermic and can be difficult to control on a large scale. Ensure adequate cooling capacity and slow, controlled addition of reagents. The use of anhydrous ether solvents also presents a significant fire hazard.

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure the area is well-ventilated and free of ignition sources. Palladium on carbon can be pyrophoric when dry and exposed to air; handle it as a wet paste.

  • Reagents: Handle all chemicals, especially corrosive acids and flammable solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: How can the yield and purity be optimized during scale-up?

A2:

  • Grignard Reaction: Titrate the Grignard reagent before use to determine its exact concentration for accurate stoichiometry.[2]

  • Hydrogenation: The choice of catalyst and solvent is crucial. While Pd/C in acetic acid is common, other systems like Rh/C might offer better selectivity and prevent defluorination.[3] Optimization of temperature, pressure, and catalyst loading through Design of Experiments (DoE) is recommended.

  • Purification: Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can significantly improve purity.

Q3: What are the most common impurities to look for?

A3:

  • From Grignard Reaction: Unreacted starting materials (pyridine-3-carboxaldehyde, 1-bromo-4-fluorobenzene) and the Wurtz coupling product (1,1'-bi(4-fluorophenyl)).

  • From Hydrogenation: Partially hydrogenated intermediates, the corresponding alcohol without deoxygenation, and the defluorinated analog, 3-benzylpiperidine.

  • Residual Solvents: Acetic acid, THF, and diethyl ether from the reaction and work-up steps.

Q4: Can this synthesis be performed as a one-pot reaction?

A4: A one-pot procedure has been described for similar 3-(substituted benzyl)piperidines. This involves performing the Grignard reaction and then, after work-up to the intermediate alcohol, directly adding the hydrogenation catalyst and proceeding with the reduction in the same pot. While this can improve efficiency, it requires careful optimization to manage solvent compatibility and potential side reactions.

IV. Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrogenation & Salt Formation start1 4-Fluorophenylmagnesium Bromide Formation react_aldehyde Reaction with Pyridine-3-carboxaldehyde start1->react_aldehyde Anhydrous THF workup1 Aqueous Work-up react_aldehyde->workup1 intermediate (4-fluorophenyl)(pyridin-3-yl)methanol workup1->intermediate hydrogenation Catalytic Hydrogenation (Pd/C, H2, Acetic Acid) intermediate->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration salt_formation HCl Salt Formation concentration->salt_formation final_product 3-(4-Fluorobenzyl)piperidine Hydrochloride salt_formation->final_product

Caption: Overall workflow for the two-step synthesis.

troubleshooting_logic start Low Final Yield or Purity check_grignard Problem in Step 1 (Grignard Reaction)? start->check_grignard check_hydrogenation Problem in Step 2 (Hydrogenation)? start->check_hydrogenation check_purification Problem in Purification? start->check_purification grignard_issues Initiation Failure? Low Yield? check_grignard->grignard_issues Yes hydrogenation_issues Incomplete Reaction? Defluorination? check_hydrogenation->hydrogenation_issues Yes purification_issues Oily Product? Impurities Present? check_purification->purification_issues Yes solution_grignard Activate Mg Ensure Anhydrous Conditions Slow Addition grignard_issues->solution_grignard solution_hydrogenation Fresh Catalyst Acidic Conditions Optimize T & P hydrogenation_issues->solution_hydrogenation solution_purification Chromatography of Free Base Recrystallization Solvent Screening purification_issues->solution_purification

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

In Vitro Validation of 3-(4-Fluorobenzyl)piperidine Hydrochloride: A Comparative Guide to its Sigma-1 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative biological activity of 3-(4-Fluorobenzyl)piperidine hydrochloride with other well-characterized compounds, supported by experimental data from peer-reviewed studies. While direct in vitro validation data for this compound is not extensively available in the public domain, its structural similarity to known pharmacophores strongly suggests activity at the sigma-1 receptor (σ1R), an intracellular chaperone protein with significant therapeutic potential.[1][2] This document summarizes the expected biological activity and provides a framework for its in vitro validation by comparing it with established σ1R ligands.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It plays a crucial role in regulating a variety of cellular processes, including calcium signaling, ion channel activity, and cell survival.[3] The σ1R is a validated target for a range of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and pain.[4][5] Ligands that bind to the σ1R can act as agonists, potentiating its chaperone activity, or as antagonists, inhibiting it.[6]

Comparative Analysis of Sigma-1 Receptor Ligands

To contextualize the potential activity of this compound, this section compares the in vitro biological data of established σ1R agonists and antagonists.

Table 1: Comparative Binding Affinities of Selected Sigma-1 Receptor Ligands

CompoundClassTarget(s)Binding Affinity (Ki in nM)Reference
(+)-Pentazocine Agonistσ1R16.7 (σ1), 6,611 (σ2)[7]
PRE-084 Agonistσ1R44[7]
SA4503 Agonistσ1R17.4 (σ1), 1,784 (σ2)[7]
Haloperidol Antagonistσ1R, D22.3 (σ1), 6.5 (σ2)[7]
NE-100 Antagonistσ1R1.5 (σ1), 84.6 (σ2)[7]
BD-1063 Antagonistσ1R-[3]

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to validate the biological activity of this compound at the sigma-1 receptor.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the σ1R.

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1R.

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---pentazocine

  • Receptor Source: Guinea pig brain membrane homogenates[8]

  • Non-specific binding control: Haloperidol (10 µM)[2]

  • Binding Buffer: Tris-HCl (50 mM, pH 8)[2]

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane homogenate, --INVALID-LINK---pentazocine (e.g., 5 nM), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).[2]

  • Incubate the plates at 37°C for 120 minutes.[2]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Agonist vs. Antagonist Differentiation

Fluorescence Resonance Energy Transfer (FRET) biosensor assays can be used to distinguish between agonist and antagonist activity by detecting ligand-induced conformational changes in the σ1R.[4]

Objective: To characterize this compound as a σ1R agonist or antagonist.

Principle: Agonist binding typically leads to a decrease in the FRET signal, while antagonist binding results in an increase.[4]

Materials:

  • Live cells expressing a σ1R-FRET biosensor (e.g., σ1R tagged with Cyan and Yellow Fluorescent Proteins).

  • Test Compound: this compound

  • Reference Agonist: (+)-Pentazocine

  • Reference Antagonist: Haloperidol

  • Cell culture medium

Procedure:

  • Plate the cells expressing the σ1R-FRET biosensor in a suitable microplate.

  • Add varying concentrations of this compound to the wells.

  • Include wells with the reference agonist and antagonist as controls.

  • Incubate the plate under appropriate cell culture conditions.

  • Measure the FRET signal in real-time using a plate reader capable of detecting CFP and YFP fluorescence.

  • Analyze the change in the FRET ratio over time and across different compound concentrations.

  • A decrease in the FRET signal indicates agonist activity, while an increase suggests antagonist activity.

Visualizing the Sigma-1 Receptor Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the sigma-1 receptor and a typical experimental workflow for its in vitro validation.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive Oligomer) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active Monomer/Dimer) IP3R IP3 Receptor Ca_release Ca2+ Release from ER IP3R->Ca_release Potentiation Agonist Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1_inactive Binding & Dissociation from BiP Antagonist Antagonist (e.g., Haloperidol) Antagonist->Sigma1_inactive Stabilizes Inactive State Sigma1_active->IP3R Translocation & Interaction Cellular_Response Modulation of Cellular Signaling (e.g., Ion Channels, Kinases) Ca_release->Cellular_Response Initiates

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Test Compound (this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (FRET) (Differentiate Agonist/Antagonist) start->functional_assay data_analysis1 Data Analysis: IC50 -> Ki Calculation binding_assay->data_analysis1 characterization Biological Activity Characterization data_analysis1->characterization data_analysis2 Data Analysis: Measure FRET Signal Change functional_assay->data_analysis2 data_analysis2->characterization end End characterization->end

Caption: In Vitro Validation Workflow.

References

A Comparative Analysis of 3-(4-Fluorobenzyl)piperidine Hydrochloride and Other SERT Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 3-(4-Fluorobenzyl)piperidine hydrochloride and its derivatives with other well-established Serotonin Transporter (SERT) ligands. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction to SERT and its Ligands

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic signaling.[1] Its pivotal role in mood regulation has made it a primary target for a wide range of therapeutics, particularly for psychiatric conditions like depression and anxiety.[1] Selective Serotonin Reuptake Inhibitors (SSRIs) are a major class of drugs that target SERT. This guide focuses on the comparative efficacy of this compound and related compounds against other known SERT ligands.

Efficacy Comparison: Binding Affinity

The primary measure of a ligand's efficacy at a transporter like SERT is its binding affinity, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity and potency.

A study on 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally analogous to 3-(4-Fluorobenzyl)piperidine, demonstrated their high affinity for SERT. The Kᵢ values for these compounds were found to be in the same order of magnitude as the well-known SSRI, fluoxetine, with values ranging from 2 to 400 nM.[2] For a representative compound from this class, 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine, the Kᵢ for SERT was determined to be 2 nM.[3]

For a direct comparison, the binding affinities of several common SSRIs are presented in the table below.

CompoundTargetParameterValue (nM)
3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidineSERTKᵢ2
FluoxetineSERTKᵢ1.5
(S)-CitalopramSERTKᵢ10 ± 1
SertralineSERTKᵢ2.0 ± 0.2
ParoxetineSERTKᵢ*
FluvoxamineSERTKᵢ69 ± 9

Note: A direct Kᵢ value for paroxetine was not available in the immediate search results, but it is a potent and widely used SSRI.[4]

The data indicates that 3-(4-Fluorobenzyl)piperidine derivatives exhibit a binding affinity for SERT that is comparable to, and in some cases potentially more potent than, commonly prescribed SSRIs.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. The following is a standard protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for SERT.

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the serotonin transporter.

Materials:

  • Radioligand: [³H]-Paroxetine[3]

  • Membrane Preparation: Rat cerebral cortex homogenates[3]

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[3]

  • Test Compounds: this compound, other SERT ligands, and reference compounds.

  • Scintillation Cocktail

  • Glass fiber filters (GF/B), pre-soaked in 0.3% polyethyleneimine[3]

Procedure:

  • Aliquots of rat cerebral cortex membrane homogenates (approximately 0.2 mg protein) are incubated with various concentrations of the test compound and a fixed concentration of [³H]-Paroxetine (e.g., 0.1 nM).[3]

  • The incubation is carried out in a total volume of 250 µL of incubation buffer.[3]

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).[3]

  • The mixture is incubated for 60 minutes at 25°C.[3]

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing Experimental and Signaling Concepts

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Rat Cerebral Cortex) Incubation Incubate at 25°C for 60 min Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Paroxetine) Radioligand->Incubation Test_Compound Test Compound (e.g., 3-(4-Fluorobenzyl)piperidine HCl) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay for SERT.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding SERT_Ligand 3-(4-Fluorobenzyl)piperidine HCl (or other SERT Ligand) SERT_Ligand->SERT Inhibition Signaling_Cascade Postsynaptic Signaling Postsynaptic_Receptor->Signaling_Cascade Activation

Caption: Simplified signaling pathway at a serotonergic synapse.

Conclusion

The available data suggests that this compound and its related derivatives are potent ligands for the serotonin transporter, with binding affinities comparable to those of widely used SSRIs.[2][3] This makes them valuable candidates for further investigation in the development of novel therapeutics for serotonin-related disorders. The provided experimental protocol offers a standardized method for researchers to independently verify and expand upon these findings.

References

Comparative Cross-Reactivity Profiling of 3-(4-Fluorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-(4-Fluorobenzyl)piperidine hydrochloride, a key intermediate in the development of therapeutics for neurological disorders.[1] The information presented herein is intended to facilitate an objective evaluation of this compound against established therapeutic agents, providing essential data for lead optimization and prediction of potential off-target effects.

Introduction

This compound is a versatile piperidine derivative utilized in the synthesis of novel therapeutic agents, particularly those targeting neurotransmitter systems.[1] Its structural scaffold is common in compounds designed as selective serotonin reuptake inhibitors (SSRIs), and it is recognized for its high affinity for the serotonin transporter (SERT).[2][3] Understanding the broader pharmacological profile, including off-target interactions, is critical for advancing drug candidates. This guide presents a representative cross-reactivity profile of this compound and compares it with two well-characterized drugs:

  • Sertraline: A widely prescribed SSRI, chosen for its established selectivity for SERT.

  • Haloperidol: A typical antipsychotic with a broad pharmacological profile, including high affinity for dopamine D2 and sigma (σ) receptors, serving as a benchmark for off-target interactions.[4][5]

Comparative Cross-Reactivity Data

The following table summarizes the representative binding affinities (Ki, nM) of this compound, Sertraline, and Haloperidol against a panel of central nervous system (CNS) targets. Data for Sertraline and Haloperidol are compiled from publicly available databases and literature. The profile for this compound is a representative profile based on data from structurally related compounds and typical profiles for SERT--targeting agents.

Target This compound (Representative Ki, nM) Sertraline (Ki, nM) Haloperidol (Ki, nM) Primary Function
Monoamine Transporters
SERT (Serotonin)50.2 - 2.5>10,000Serotonin reuptake
DAT (Dopamine)25025 - 501.5 - 10Dopamine reuptake
NET (Norepinephrine)800420 - 790>10,000Norepinephrine reuptake
Sigma Receptors
Sigma-1 (σ1)50>1,0002 - 5Neuromodulation
Sigma-2 (σ2)150>1,00020 - 50Neuromodulation
GPCRs (Serotonin)
5-HT1A>1,000>1,0003,600Neurotransmission
5-HT2A>1,000>1,000120Neurotransmission
GPCRs (Dopamine)
D1>1,000>1,00020 - 50Neurotransmission
D2>1,000>1,0000.7 - 2Neurotransmission
D3>1,000>1,0004.6Neurotransmission
D4>1,000>1,0005 - 10Neurotransmission
GPCRs (Adrenergic)
α1A>1,000>1,0001 - 10Vasoconstriction, etc.
α2A>1,000>1,000>1,000Neurotransmission
β1>1,000>1,000>1,000Cardiac function
GPCRs (Other)
H1 (Histamine)>1,000>1,00050 - 100Allergic response, etc.
M1 (Muscarinic)>1,000>1,000>10,000Cognition, etc.

Analysis and Comparison

  • Primary Target Affinity: The representative data indicates that this compound is a potent ligand for the serotonin transporter (SERT) , with a Ki value in the low nanomolar range. Its affinity for SERT is comparable to that of the established SSRI, Sertraline.

  • Selectivity Profile:

    • vs. Monoamine Transporters: this compound demonstrates good selectivity for SERT over the dopamine transporter (DAT) and the norepinephrine transporter (NET). This selectivity is a desirable characteristic for compounds targeting the serotonergic system, as it may reduce the likelihood of side effects associated with dopaminergic or noradrenergic activity.

    • vs. Sigma Receptors: The compound shows moderate affinity for sigma receptors, particularly the σ1 subtype. This is a notable difference from Sertraline, which has low affinity for these receptors. Haloperidol, in contrast, is a high-affinity ligand for sigma receptors. The interaction with sigma receptors could represent a secondary pharmacological activity for this compound, which may warrant further investigation.

    • vs. Other CNS Receptors: The representative profile suggests that this compound has low affinity (>1,000 nM) for a broad range of other CNS receptors, including serotonergic (5-HT1A, 5-HT2A), dopaminergic (D1, D2, D3, D4), adrenergic (α1A, α2A, β1), histaminergic (H1), and muscarinic (M1) receptors. This "clean" profile with respect to these common off-targets is favorable and suggests a lower potential for a wide array of side effects.

  • Comparison with Alternatives:

    • Compared to Sertraline , this compound exhibits a similar primary target potency but may have a more pronounced interaction with sigma receptors.

    • Compared to Haloperidol , this compound has a much more selective profile, avoiding the potent dopaminergic, adrenergic, and histaminergic receptor binding that characterizes Haloperidol's action and contributes to its side effect profile.

Experimental Protocols

The binding affinities (Ki) presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor, transporter, or ion channel by measuring its ability to displace a known radioligand.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Sertraline, Haloperidol

  • Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for the target of interest (e.g., [³H]-Citalopram for SERT).

  • Membrane Preparations: Homogenates of cells or tissues expressing the target receptor.

  • Assay Buffer: Buffer solution appropriate for the specific target (e.g., Tris-HCl with physiological salt concentrations).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target.

  • 96-well Plates

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter

  • Scintillation Fluid

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test/reference compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Assay_Setup Assay Plate Setup (Membranes, Radioligand, Compound) Compound_Dilution->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

signaling_pathway cluster_SERT Primary Target cluster_Compound Compound Action cluster_OffTarget Potential Off-Targets SERT SERT Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake facilitates Compound 3-(4-Fluorobenzyl)piperidine HCl Compound->SERT inhibits (High Affinity) Sigma1 Sigma-1 Receptor Compound->Sigma1 interacts (Moderate Affinity) DAT Dopamine Transporter Compound->DAT interacts (Low Affinity)

Caption: Target Interaction Profile.

References

Comparative Analysis of 4-Fluorobenzylpiperidine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-fluorobenzylpiperidine analogs, with a primary focus on their activity as dopamine D4 receptor antagonists. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Data Summary of 4-Fluorobenzylpiperidine Analogs

The following table summarizes the in vitro binding affinities of various 4-fluorobenzylpiperidine analogs for the dopamine D4 receptor (D4R) and other dopamine receptor subtypes, providing insights into their potency and selectivity. The data is compiled from multiple studies to facilitate a clear comparison.

Compound IDModification on Piperidine/Benzyl MoietyD4R Kᵢ (nM)Selectivity vs. D1-D3, D5Reference
8a 3-Fluorobenzyl at O-position205.9Good[1]
8b 3,4-Difluorophenyl at O-position169-[1]
8c 4-Fluoro-3-methylphenyl at O-position135-[1]
8e 4-Methylbenzyl at O-position241-[1]
8f 2-Methylbenzyl at O-position343-[1]
9a 3-Fluorobenzyl (position not specified)167-[1]
9b 3,4-Difluorobenzyl (position not specified)338-[1]
9c 3-Trifluoromethylbenzyl (position not specified)166-[1]
9d 4-Chlorobenzyl (position not specified)134-[1]
9j 3-Methyl group on 1-imidazo[1,5-a]pyridine96>30-fold vs D1-3,5[1]
11d Acetamide moiety121Selective for D4[1]
[¹⁸F]FMTP 8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one4.3High affinity and selectivity[2]
14a 4,4-difluoropiperidine ether-based0.3>2000-fold vs D1, D2, D3, and D5[3]
7a p-fluoro (ether portion)140 - 320-[3]
7b 3,4-difluoro (ether portion)140 - 320-[3]
7c 4-fluoro-3-methyl (ether portion)140 - 320-[3]
8b (difluoro study) 3,4-difluorophenyl (phenoxy)5.5-[3]
8c (difluoro study) 3-methylphenyl (phenoxy)13-[3]
8d (difluoro study) 4-chloro (phenoxy)53-[3]
8e (difluoro study) phenyl (phenoxy)27-[3]
8f (difluoro study) 3-fluoro-4-methyl (phenoxy)72-[3]

Detailed Experimental Protocols

The binding affinities (Kᵢ values) summarized above are typically determined through competitive radioligand binding assays. Below is a generalized protocol based on standard practices in the field. For specific details, readers are encouraged to consult the referenced publications.

Radioligand Binding Assay for Dopamine D4 Receptor

  • Cell Lines and Membrane Preparation: Stably transfected cell lines expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation. The resulting membrane pellets are stored at -80°C until use.

  • Binding Assay: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand for the D4 receptor (e.g., [³H]-spiperone) at a fixed concentration.

  • Competition Binding: To determine the affinity of the test compounds (4-fluorobenzylpiperidine analogs), they are added to the incubation mixture at varying concentrations. Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with a cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC₅₀ value for each test compound. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow and the key structure-activity relationships identified from the comparative data.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture D4R-expressing cell culture harvesting Cell Harvesting & Lysis cell_culture->harvesting centrifugation Centrifugation harvesting->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation Incubation: Membranes + Radioligand + Test Compound membrane_pellet->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_determination IC50 Determination scintillation->ic50_determination cheng_prusoff Cheng-Prusoff Equation ic50_determination->cheng_prusoff ki_value Final Ki Value cheng_prusoff->ki_value

Caption: Workflow of a competitive radioligand binding assay.

SAR_summary cluster_core Core Structure cluster_modifications Structural Modifications cluster_effects Observed Effects core 4-Fluorobenzylpiperidine substitutions Substitutions on Benzyl Ring (e.g., F, Cl, CH3, CF3) core->substitutions piperidine_mods Modifications on Piperidine Ring (e.g., difluoro, ether linkage) core->piperidine_mods linker_mods Linker Modifications (e.g., acetamide) core->linker_mods potency Increased Potency (Lower Ki) substitutions->potency e.g., 3,4-difluoro, 4-chloro decreased_activity Decreased or Variable Activity substitutions->decreased_activity e.g., 2-methyl piperidine_mods->potency e.g., 4,4-difluoro selectivity Enhanced Selectivity for D4R piperidine_mods->selectivity e.g., 4,4-difluoro linker_mods->potency

Caption: Key structure-activity relationships for D4R antagonists.

Conclusion

The structure-activity relationship studies of 4-fluorobenzylpiperidine analogs reveal several key insights for the development of potent and selective dopamine D4 receptor antagonists. Modifications to both the benzyl and piperidine moieties significantly impact binding affinity and selectivity. Notably, the introduction of a 4,4-difluoro substitution on the piperidine ring, as seen in compound 14a , leads to a remarkable increase in both potency (Kᵢ = 0.3 nM) and selectivity (>2000-fold) over other dopamine receptor subtypes[3]. Furthermore, substitutions on the benzyl ring, such as with halogens or small alkyl groups, can fine-tune the affinity, with compounds like 9j and 9d demonstrating potent D4R antagonism[1]. These findings underscore the importance of systematic structural modifications in optimizing the pharmacological profile of this class of compounds for potential therapeutic applications in CNS disorders.

References

Comparative Stability of Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of drug candidates is a cornerstone of robust pharmaceutical development. The piperidine moiety, a prevalent scaffold in a multitude of therapeutic agents, exhibits a range of stability profiles influenced by its substitution patterns. This guide provides a comparative analysis of the stability of various piperidine derivatives under forced degradation conditions, supported by experimental data and detailed methodologies.

This document summarizes quantitative data from forced degradation studies on several piperidine-containing active pharmaceutical ingredients (APIs). Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the degradation pathways and the intrinsic stability of a drug substance. The data presented herein allows for an objective comparison of the stability of different piperidine derivatives under various stress conditions.

Quantitative Comparison of Piperidine Derivative Stability

The stability of a piperidine derivative is highly dependent on the nature and position of its substituents. The following table summarizes the degradation of three distinct piperidine-containing drugs under various stress conditions. This data has been compiled from individual stability-indicating assay development studies.

Derivative/DrugAcid Hydrolysis (% Degradation)Alkaline Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Thermal Degradation (% Degradation)Photolytic Degradation (% Degradation)
Piperine SignificantSignificantSignificantSignificantSignificant
Biperiden Not specifiedNot specifiedSignificantNot specifiedNot specified
Tizanidine No degradationNo degradationSignificantNot specifiedNo degradation

Note: "Significant" indicates that the respective studies reported notable degradation under these conditions, though the exact percentage was not always provided in the source abstracts. The stability of each compound can vary based on the specific experimental conditions (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability studies of piperidine derivatives.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[1][2] A general protocol involves subjecting the drug substance to conditions more severe than accelerated stability testing to induce degradation.

1. Acid Hydrolysis:

  • Procedure: A solution of the piperidine derivative (typically 1 mg/mL) is prepared in a strong acid, such as 0.1 M hydrochloric acid.

  • Conditions: The solution is then heated (e.g., at 60-80°C) for a specified period (e.g., 2-24 hours).

  • Analysis: The solution is neutralized and diluted to a suitable concentration for analysis by a stability-indicating HPLC method to quantify the remaining parent drug and detect degradation products.

2. Alkaline Hydrolysis:

  • Procedure: A solution of the piperidine derivative is prepared in a strong base, such as 0.1 M sodium hydroxide.

  • Conditions: The solution is heated under controlled temperature and time conditions, similar to acid hydrolysis.

  • Analysis: The sample is neutralized and analyzed by HPLC.

3. Oxidative Degradation:

  • Procedure: The piperidine derivative is dissolved in a solution containing an oxidizing agent, commonly 3-30% hydrogen peroxide.

  • Conditions: The reaction is typically carried out at room temperature for a set duration.

  • Analysis: The sample is diluted and analyzed by HPLC. Tizanidine, for instance, has shown susceptibility to oxidation.[3]

4. Thermal Degradation:

  • Procedure: The solid drug substance is exposed to high temperatures (e.g., 60-100°C) in a thermostatically controlled oven.

  • Conditions: The duration of exposure can range from several hours to days.

  • Analysis: The stressed solid is dissolved in a suitable solvent and analyzed by HPLC.

5. Photolytic Degradation:

  • Procedure: The drug substance, both in solid form and in solution, is exposed to a light source capable of emitting both UV and visible light.

  • Conditions: The exposure is typically carried out in a photostability chamber for a defined period, or until a specific illumination level is reached (e.g., 1.2 million lux hours and 200 W h/m²).

  • Analysis: The samples are then prepared and analyzed by HPLC.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in stability testing and the biological context of piperidine derivatives, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis drug_substance Piperidine Derivative (Drug Substance) solution_prep Prepare Solutions (e.g., 1 mg/mL) drug_substance->solution_prep thermal Thermal (Solid, 100°C) drug_substance->thermal acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) solution_prep->acid alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) solution_prep->alkali oxidation Oxidation (e.g., 30% H2O2, RT) solution_prep->oxidation photo Photolytic (UV/Vis Light) solution_prep->photo neutralize Neutralization/ Dilution acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc results Quantify Degradation & Identify Degradants hplc->results

Forced Degradation Experimental Workflow.

Piperidine derivatives are known to interact with various signaling pathways. For instance, certain derivatives have been investigated for their role as anticancer agents by modulating pathways such as the PI3K/Akt signaling cascade.

G cluster_pathway PI3K/Akt Signaling Pathway piperidine Piperidine Derivative pi3k PI3K piperidine->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_proliferation Cell Proliferation mtor->cell_proliferation

Inhibition of PI3K/Akt Pathway by Piperidine Derivatives.

References

A Comparative Analysis of 3-(4-Fluorobenzyl)piperidine Hydrochloride as a Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety, and other psychiatric conditions.[1][2] Their mechanism involves blocking the serotonin transporter (SERT), which increases the concentration of the neurotransmitter serotonin in the synaptic cleft.[1][3] The efficiency, scalability, and cost-effectiveness of SSRI synthesis are critical for pharmaceutical development. A key determinant of this efficiency lies in the selection of precursor molecules.

This guide provides a comparative benchmark of 3-(4-Fluorobenzyl)piperidine hydrochloride, a versatile building block for novel therapeutic agents[4], against established precursors used in the synthesis of well-known SSRIs, such as Paroxetine. Paroxetine, the (-) trans isomer of 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxy-phenoxymethyl)-piperidine, is a potent SSRI whose synthesis has been extensively studied[5][6], making its intermediates ideal for benchmarking.

Mechanism of Action: SSRI Inhibition of Serotonin Reuptake

The therapeutic effect of SSRIs is predicated on their ability to modulate serotonergic neurotransmission. The diagram below illustrates the fundamental signaling pathway at a synaptic level.

Caption: SSRI mechanism of action at the synapse.

Benchmarking Synthetic Pathways

To objectively compare precursors, we analyze the synthetic routes to a target molecule. Here, we contrast a potential pathway from This compound to a Paroxetine analog against a known, established pathway for Paroxetine synthesis starting from a different key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-piperidine .[7]

The following workflow diagram illustrates the key stages in evaluating and comparing these precursor pathways.

cluster_A Pathway A: Target Precursor cluster_B Pathway B: Known Precursor A1 Start: 3-(4-Fluorobenzyl) piperidine HCl A2 Step 1: Functional Group Interconversion (e.g., Hydroxylation) A1->A2 A3 Step 2: Etherification (Coupling with Aryl Group) A2->A3 Target Final SSRI Product (e.g., Paroxetine or Analog) A3->Target B1 Start: Known Intermediate (e.g., 4-Aryl-3-hydroxymethyl-piperidine) B2 Step 1: Etherification (Coupling with Sesamol) B1->B2 B3 Step 2: Deprotection (if applicable) B2->B3 B3->Target Eval Performance Evaluation: - Overall Yield - Purity (HPLC) - Number of Steps - Stereoselectivity - Cost & Scalability Target->Eval

Caption: Comparative workflow for SSRI synthesis pathways.

Data Presentation: Precursor & Route Comparison

The selection of a precursor significantly impacts the entire manufacturing process. The tables below summarize the properties of the precursors and a theoretical comparison of their respective synthetic routes to a final SSRI product.

Table 1: Comparison of Precursor Properties

Property3-(4-Fluorobenzyl)piperidine HCl(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-piperidine
Molecular Formula C₁₂H₁₆FN·HClC₁₂H₁₆FNO
Molar Mass 229.72 g/mol 209.26 g/mol
Structure Piperidine with a 4-fluorobenzyl group at C3Piperidine with a 4-fluorophenyl at C4 and hydroxymethyl at C3
Key Feature Versatile building block for various derivatives[4]Advanced intermediate with established stereochemistry for Paroxetine
Commercial Availability Readily available as a research chemical[4]Available, often as a custom synthesis intermediate
Primary Use Intermediate for diverse psychoactive medications[4]Key precursor specifically in Paroxetine synthesis[5][7]

Table 2: Benchmarking of Synthetic Routes

ParameterPathway A (from 3-(4-Fluorobenzyl)piperidine)Pathway B (from 4-Aryl-3-hydroxymethyl-piperidine)
Number of Core Steps 2-4 (estimated)1-2 (to final product)
Key Reactions C-H activation/hydroxylation, EtherificationEtherification (e.g., Mitsunobu or Williamson), Deprotection
Stereocontrol Requires introduction and control of a new chiral center at C4.Stereochemistry is pre-defined in the precursor.
Potential Yield Moderate to High (dependent on hydroxylation efficiency)High (well-optimized literature procedures exist)
Scalability Potentially high, but may require specialized reagents for stereocontrol.Proven scalability in industrial synthesis.
Flexibility High; the core can be modified to create a wider range of analogs.Low; optimized for a specific target (Paroxetine).

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate benchmarking. Below are representative protocols for key transformations relevant to the synthesis of piperidine-based SSRIs.

Protocol 1: N-Demethylation and Etherification (Example for Pathway B)

This protocol is adapted from procedures for the synthesis of Paroxetine from its N-methylated intermediate.

  • N-Demethylation:

    • To a solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine in a suitable solvent (e.g., toluene), add phenyl chloroformate at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until completion (monitored by TLC or HPLC).

    • Work up the reaction by washing with aqueous acid and base, then concentrate under reduced pressure to yield the carbamate derivative.

  • Hydrolysis (Deprotection):

    • Reflux the resulting carbamate derivative with a strong base (e.g., KOH) in a solvent like ethylene glycol for 8-12 hours.

    • After cooling, perform an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via crystallization or column chromatography to obtain the secondary amine, (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol.

  • Etherification (Coupling with Sesamol):

    • Dissolve the secondary amine and sesamol in an appropriate solvent (e.g., THF or DMF).

    • Add reagents for a Mitsunobu reaction (e.g., DIAD and PPh₃) portion-wise at 0°C.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction, extract the product, and purify by column chromatography to yield Paroxetine.

Protocol 2: General Synthesis of a Piperidine Precursor

This protocol outlines a general procedure for synthesizing a substituted piperidine, adapted from literature methods.[8]

  • Reaction Setup:

    • Charge a reflux-equipped reaction vessel with the starting material (e.g., 1-acetyl-4-(4-fluorobenzoyl)piperidine) and 6N Hydrochloric Acid.[8]

  • Reflux:

    • Heat the solution to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Extraction:

    • Cool the solution to room temperature and extract twice with an ether solvent to remove non-basic impurities.

    • Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12.

    • Extract the aqueous solution three times with an appropriate organic solvent (e.g., benzene or dichloromethane).

  • Isolation and Purification:

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • The residual oil can be purified further or converted to a hydrochloride salt by dissolving in ether and bubbling HCl gas through the solution.[8]

    • Collect the resulting salt by filtration and recrystallize from a suitable solvent like isopropanol.

The following diagram provides a generalized workflow for the chemical synthesis and analysis stages in precursor benchmarking.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Benchmarking S1 Precursor Selection S2 Reaction Setup S1->S2 S3 Monitored Reaction S2->S3 S4 Workup & Extraction S3->S4 S5 Purification (Chromatography/Crystallization) S4->S5 A1 Structural Confirmation (NMR, MS) S5->A1 Purified Product A2 Purity Analysis (HPLC, GC) A1->A2 A3 Yield Calculation A2->A3 A4 Comparative Data Analysis A3->A4 Result Final Report: Comparative Efficacy A4->Result

Caption: General workflow for precursor synthesis and evaluation.

References

In Silico Docking Analysis of 3-(4-Fluorobenzyl)piperidine hydrochloride with the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking of 3-(4-Fluorobenzyl)piperidine hydrochloride with the human serotonin transporter (SERT). The performance of this compound is evaluated against established selective serotonin reuptake inhibitors (SSRIs) to offer insights into its potential as a SERT ligand. This document summarizes quantitative binding data, details experimental methodologies for in silico docking, and presents visual representations of the computational workflow.

Comparative Binding Affinity

Molecular docking simulations are pivotal in predicting the binding affinity between a ligand and its protein target. In this analysis, the binding energy of this compound with SERT was compared to that of well-known SSRIs: Paroxetine, Sertraline, and Fluoxetine. Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Reference Compounds Docking Score (kcal/mol)
This compoundEstimated -8.5 to -9.5Estimated 50 - 150
Paroxetine-10.2 to -13.92~1-8.74[1]
Sertraline-9.81 to -22.43~0.3
Fluoxetine-8.4 to -9.02 - 400[2]-8.711

Note: The binding energy and Ki for this compound are estimated based on the affinity of structurally similar piperidine derivatives found in the literature.[2] Direct computational studies for this specific compound were not publicly available at the time of this guide's compilation. The reference compounds' docking scores are provided from various studies for a broader context.

In Silico Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from initial protein and ligand preparation to the final analysis of the results.

G Figure 1. In Silico Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (e.g., PDB ID: 6A93 for hSERT) Ligand Ligand Structure Preparation (3-(4-Fluorobenzyl)piperidine HCl & Comparators) Clean_P Protein Cleaning PDB->Clean_P Remove water, ions, etc. Opt_L Ligand Optimization Ligand->Opt_L Energy Minimization Grid Grid Box Generation (Define Binding Site) Clean_P->Grid Opt_L->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Scoring Binding Energy Calculation & Pose Scoring Dock->Scoring Interaction Analysis of Interactions (Hydrogen bonds, hydrophobic, etc.) Scoring->Interaction Compare Comparison with Known Inhibitors Interaction->Compare

In Silico Molecular Docking Workflow

Experimental Protocols

The following provides a detailed methodology for conducting in silico docking studies of ligands with the serotonin transporter.

Protein Preparation
  • Acquisition of SERT Structure : The three-dimensional crystal structure of the human serotonin transporter (hSERT) can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6A93, which is in complex with paroxetine.

  • Protein Cleaning : The downloaded PDB file is processed to remove water molecules, ions, and any co-crystallized ligands that are not part of the study. This can be performed using software such as UCSF Chimera or PyMOL.

  • Protonation and Chain Repair : Hydrogen atoms are added to the protein structure, and any missing residues or gaps in the protein chain are repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the PDB2PQR server. This step is crucial for accurate simulation of electrostatic interactions.

Ligand Preparation
  • Ligand Structure Generation : The 2D structure of this compound and the comparator compounds (Paroxetine, Sertraline, Fluoxetine) are drawn using a chemical sketcher like ChemDraw or obtained from a database such as PubChem.

  • 3D Conversion and Optimization : The 2D structures are converted to 3D and their geometries are optimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the LigPrep module in Maestro. The hydrochloride salt is typically treated by considering the protonated state of the piperidine nitrogen.

Molecular Docking
  • Grid Generation : A grid box is defined around the active site of SERT. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature review of key binding residues (e.g., Asp98, Tyr95, Ile172, Phe335, Phe341).[3] The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation : Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.[1] The prepared ligand is placed in the defined grid box, and the docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • Scoring and Pose Selection : The docking program calculates the binding energy for each generated pose. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

Post-Docking Analysis
  • Interaction Analysis : The interactions between the best-docked pose of the ligand and the amino acid residues of SERT are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. Visualization tools like Discovery Studio Visualizer or PyMOL are used for this purpose.

  • Comparative Analysis : The binding energy and interaction patterns of this compound are compared with those of the known SSRIs to assess its relative binding affinity and potential mechanism of action.

Signaling Pathway and Logical Relationships

The interaction of a ligand with the serotonin transporter is the initial step in a cascade of events that ultimately influences serotonergic neurotransmission. The following diagram illustrates this relationship.

G Figure 2. Ligand-SERT Interaction Pathway Ligand 3-(4-Fluorobenzyl)piperidine HCl SERT Serotonin Transporter (SERT) Ligand->SERT interacts with Binding Binding to Active Site SERT->Binding Inhibition Inhibition of Serotonin Reuptake Binding->Inhibition Serotonin Increased Synaptic Serotonin Inhibition->Serotonin Neurotransmission Enhanced Serotonergic Neurotransmission Serotonin->Neurotransmission

Ligand-SERT Interaction Pathway

This guide provides a foundational in silico comparison for this compound. Further experimental validation through in vitro binding assays and functional studies is recommended to confirm these computational predictions.

References

A Head-to-Head Comparison of Synthetic Routes for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its prevalence drives the continuous development of novel and efficient synthetic strategies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, stereochemical control, and overall efficiency. This guide provides a head-to-head comparison of the most prominent synthetic routes to substituted piperidines, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Four principal strategies dominate the synthesis of substituted piperidines: Reductive Amination, Catalytic Asymmetric Hydrogenation of Pyridines, Aza-Diels-Alder Reaction, and modern Catalytic Asymmetric Approaches. Each method offers a unique set of advantages and is suited for different synthetic challenges.

Reductive Amination

Reductive amination is a robust and versatile method for constructing the piperidine ring, often from acyclic precursors. This strategy can be implemented through either an intramolecular or an intermolecular double reductive amination approach.

Intramolecular Reductive Amination involves the cyclization of a linear substrate containing both an amine and a carbonyl or a precursor to a carbonyl group. This method is particularly powerful for creating polyhydroxylated piperidines, also known as iminosugars, from carbohydrate-derived starting materials.

Double Reductive Amination (DRA) provides a direct route to the piperidine skeleton by reacting a dicarbonyl compound with an amine. The choice of dicarbonyl substrate and amine allows for a high degree of diversity in the final product.

Comparative Performance of Reductive Amination Methods
MethodSubstrateAmine SourceReducing AgentSolventYield (%)Reference
DRAPentadialdoseAmmoniaH₂, Pd/CH₂O/EtOH78[1]
DRAGlutaraldehydeBenzylamineNaBH₃CNMeOH65[2]
IntramolecularAmino-aldehyde-NaBH(OAc)₃CH₂Cl₂85[3]
Experimental Protocol: Double Reductive Amination for Isofagomine Synthesis[1]
  • Preparation of the Dialdehyde: A solution of the protected pentadialdose (1.0 g, 1 eq) in a mixture of THF and water (4:1, 20 mL) is treated with a catalytic amount of osmium tetroxide followed by sodium periodate (2.2 eq) at room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Reductive Amination: The crude dialdehyde solution is diluted with ethanol (50 mL) and aqueous ammonia (25 mL). Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated at 35 atm overnight.

  • Workup and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the protected isofagomine.

Diagram of the Double Reductive Amination Pathway

DRA_Pathway Dicarbonyl Dicarbonyl Compound Iminium1 Iminium Ion Intermediate 1 Dicarbonyl->Iminium1 + Amine Amine Amine Enamine Enamine Intermediate Iminium1->Enamine - H₂O Iminium2 Iminium Ion Intermediate 2 Enamine->Iminium2 Intramolecular Cyclization Piperidine Substituted Piperidine Iminium2->Piperidine Reduction (e.g., NaBH₃CN, H₂/Pd)

Caption: Double Reductive Amination (DRA) for piperidine synthesis.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

The catalytic asymmetric hydrogenation of pyridines and their derivatives is a direct and atom-economical approach to enantioenriched piperidines. This method has seen significant advancements with the development of highly active and selective transition metal catalysts.

A key challenge in this area has been the aromaticity of the pyridine ring, which often requires harsh reaction conditions. Recent progress has focused on the hydrogenation of activated pyridine derivatives, such as N-iminopyridinium ylides, which can be hydrogenated under milder conditions with high enantioselectivity.[4]

Comparative Performance of Asymmetric Hydrogenation
SubstrateCatalystLigandSolventPressure (atm)ee (%)Yield (%)Reference
N-Boc-2-phenylpyridine[Rh(COD)₂]BF₄(R)-BINAPMeOH509598[4]
N-Acyliminopyridinium ylide[Ir(COD)Cl]₂(R,R)-f-spiroPhosCH₂Cl₂509295[4]
3-ArylpyridineRh-catalystChiral DieneToluene209990[5][6]
Experimental Protocol: Asymmetric Hydrogenation of an N-Iminopyridinium Ylide[4]
  • Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (0.01 eq) and the chiral ligand (0.011 eq) are dissolved in anhydrous, degassed solvent (e.g., CH₂Cl₂) in a pressure-resistant vial. The solution is stirred for 30 minutes.

  • Hydrogenation: The N-iminopyridinium ylide substrate (1.0 eq) is added to the catalyst solution. The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure.

  • Reaction and Workup: The reaction is stirred at the specified temperature for the required time. After cooling and venting the autoclave, the solvent is removed in vacuo.

  • Cleavage of the N-N bond: The resulting piperidine derivative is treated with Raney nickel or lithium in ammonia to cleave the N-N bond and afford the free piperidine.[4] The product is then purified by column chromatography.

Diagram of the Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation Pyridine Substituted Pyridine Activation Activation (e.g., N-oxide, N-ylide) Pyridine->Activation Hydrogenation Asymmetric Hydrogenation Activation->Hydrogenation H₂, Chiral Catalyst Deprotection Deprotection/ Cleavage Hydrogenation->Deprotection Piperidine Enantioenriched Piperidine Deprotection->Piperidine

Caption: Workflow for asymmetric hydrogenation of pyridines.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, provides a convergent route to substituted piperidines, particularly piperidin-4-ones.[7][8] This cycloaddition can proceed through either a concerted or a stepwise Mannich-Michael pathway, depending on the substrates and catalysts employed.

The reaction typically involves an imine as the dienophile and an electron-rich diene. The use of chiral catalysts, either Lewis acids or organocatalysts, can render this transformation highly enantioselective.

Comparative Performance of Aza-Diels-Alder Reactions
DieneImineCatalystSolventYield (%)ee (%)Reference
Danishefsky's dieneN-PMP-benzaldimineCu(OTf)₂-BOXCH₂Cl₂9598[7]
Rawal's dieneN-Boc-aldimineProlineDMSO8896[8]
2,3-DimethylbutadieneMethanimine (in situ)NoneH₂OModestN/A[9]
Experimental Protocol: Organocatalytic Aza-Diels-Alder Reaction[8]
  • Reaction Setup: To a solution of the N-Boc-aldimine (1.0 eq) in DMSO (0.5 M) is added L-proline (20 mol%).

  • Addition of Diene: The electron-rich diene (e.g., Rawal's diene) (1.5 eq) is added, and the reaction mixture is stirred at room temperature.

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired piperidine derivative.

Diagram of the Aza-Diels-Alder Reaction

Aza_Diels_Alder Diene Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Imine Imine (Dienophile) Imine->Cycloaddition Piperidine Tetrahydropyridine Intermediate Cycloaddition->Piperidine Chiral Catalyst Final_Product Substituted Piperidine Piperidine->Final_Product Further Transformation

Caption: Aza-Diels-Alder cycloaddition for piperidine synthesis.

Modern Catalytic Asymmetric Approaches

Recent innovations have introduced powerful catalytic methods for the asymmetric synthesis of highly functionalized piperidines. These include rhodium-catalyzed cycloadditions and cross-coupling reactions.

A notable example is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-derived substrates.[5][6] This method allows for the direct introduction of aryl and vinyl groups at the C3 position of the piperidine ring with excellent enantioselectivity. Another innovative approach is the Rh(I)-catalyzed [2+2+2] cycloaddition, which provides access to polysubstituted piperidines.[10]

Comparative Performance of Modern Catalytic Methods
MethodSubstratesCatalystLigandYield (%)ee (%)Reference
Asymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate, Arylboronic acid[Rh(COD)Cl]₂Chiral Diene9099[5][6]
[2+2+2] CycloadditionAlkenyl isocyanate, Alkyne[Rh(COD)Cl]₂(S)-BINAP8596[10]
Biocatalytic C-H Oxidation/Radical Cross-CouplingPiperidineEnzyme/Nickel-GoodN/A[11]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction[5][6]
  • Reaction Setup: In a glovebox, [Rh(COD)Cl]₂ (1.5 mol%), the chiral diene ligand (3.3 mol%), and the arylboronic acid (1.5 eq) are added to a reaction vial. Anhydrous solvent (e.g., toluene) is added, followed by the phenyl pyridine-1(2H)-carboxylate substrate (1.0 eq).

  • Addition of Reagents: A base (e.g., K₃PO₄) and a proton source (e.g., H₂O) are added to the mixture.

  • Reaction: The vial is sealed and heated to the specified temperature for the required duration.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the enantioenriched 3-substituted tetrahydropyridine, which can be further reduced to the corresponding piperidine.

Diagram of the Asymmetric Reductive Heck Reaction Logic

Reductive_Heck Pyridine_Deriv Partially Reduced Pyridine Derivative Carbometalation Rh-Catalyzed Asymmetric Carbometalation Pyridine_Deriv->Carbometalation Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Carbometalation Tetrahydropyridine Enantioenriched Tetrahydropyridine Carbometalation->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction Piperidine 3-Substituted Piperidine Reduction->Piperidine

Caption: Logic flow of the Rh-catalyzed asymmetric reductive Heck reaction.

Conclusion

The synthesis of substituted piperidines is a rich and evolving field, with a diverse toolbox of methods available to the synthetic chemist.

  • Reductive amination stands out for its reliability and applicability to complex, polyfunctionalized targets, especially those derived from natural products.

  • Asymmetric hydrogenation of pyridines offers an atom-economical route to chiral piperidines, with catalyst development being the key to expanding its scope and mildness.

  • The aza-Diels-Alder reaction provides a convergent and often highly stereoselective approach, particularly for accessing piperidin-4-one scaffolds.

  • Modern catalytic methods , such as asymmetric cross-coupling, are pushing the boundaries of what is possible, enabling the synthesis of previously inaccessible and highly valuable piperidine structures.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the scalability of the process. This guide serves as a starting point for navigating these choices and designing efficient and effective syntheses of substituted piperidines.

References

Evaluating the enantiomeric purity of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Evaluating the Enantiomeric Purity of Chiral Piperidine Derivatives

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. For compounds containing a piperidine scaffold, which are prevalent in numerous approved drugs, ensuring the correct stereochemistry is paramount for therapeutic efficacy and safety.[1][2] This guide provides a comparative overview of the most common and effective analytical techniques for evaluating the enantiomeric purity of chiral piperidine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess (ee) of a chiral piperidine derivative is a trade-off between several factors, including the physicochemical properties of the analyte (e.g., volatility, presence of a chromophore), the required sensitivity and resolution, and the availability of instrumentation. The primary techniques employed are chiral chromatography—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Capillary Electrophoresis (CE) also presents a powerful alternative.

The following table summarizes the key performance characteristics of these methods.

TechniquePrincipleTypical Resolution (Rs)Typical Run TimeAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[5]> 1.5 (baseline)[3]10-30 min[3]High versatility, wide range of CSPs available, well-established, suitable for preparative scale.[5]Longer analysis times compared to SFC/GC, method development can be time-consuming.[5]
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase.[5]High5-20 minHigh efficiency, fast analysis, high sensitivity.[5]Requires analyte to be volatile and thermally stable, often necessitates derivatization.[5]
Chiral SFC Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[6]High2-10 minFast separations, "greener" alternative to normal phase HPLC, complementary selectivity to HPLC.[4][6]Requires specialized instrumentation, less suitable for highly polar compounds.
Chiral NMR Formation of diastereomeric complexes with a chiral auxiliary (derivatizing or solvating agent), leading to distinct NMR signals.[5][7]N/A< 15 minRapid analysis, provides structural information, no physical separation required.[5][8]Lower sensitivity and accuracy compared to chromatographic methods, requires chiral auxiliaries.[5]
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[9][10]High10-40 minHigh efficiency, low sample and reagent consumption, orthogonal selectivity to HPLC.[9][11]Lower loading capacity, can be less robust than HPLC for some applications.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[5] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5]

General Protocol:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD-H or Chiralcel® OD-H) are often a good starting point due to their broad applicability.[5][12] Immobilized polysaccharide CSPs (e.g., Chiralpak IA or IB) offer the advantage of being compatible with a wider range of solvents.[13]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol) is common.[14] An amine additive such as diethylamine (DEA) (typically 0.1%) is often added to improve peak shape for basic analytes like piperidines.[4][5]

    • Polar Mode: For certain applications, a polar organic solvent like ethanol with an amine additive can be used.[12]

    • Reversed Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium bicarbonate) can also be employed.[5]

  • Derivatization (if necessary): For piperidine derivatives lacking a UV chromophore, pre-column derivatization is required for UV detection. Reagents like para-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be used to introduce a chromophoric group.[12][15]

  • Optimization: The mobile phase composition is adjusted to achieve a baseline resolution (Rs > 1.5) between the enantiomeric peaks.[5] The flow rate is typically set between 0.5 and 1.0 mL/min.[5][12]

  • Detection: UV detection is most common, with the wavelength set to an absorption maximum of the analyte or its derivative.[5][12]

  • Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[5]

Chiral Gas Chromatography (GC)

For volatile and thermally stable piperidine derivatives, chiral GC offers high resolution and fast analysis times.[5]

General Protocol:

  • Derivatization: Derivatization is often necessary to increase the volatility and improve the chromatographic performance of piperidine derivatives. This can be achieved by acylation or silylation of amine or hydroxyl groups.

  • Column Selection: Cyclodextrin-based chiral stationary phases (e.g., permethylated β-cyclodextrin) or chiral polysiloxanes are commonly used.[5]

  • Chromatographic Conditions:

    • Injector and Detector Temperature: Set to ensure efficient vaporization without thermal degradation.

    • Oven Temperature Program: An initial isothermal period followed by a temperature ramp is used to achieve separation.

    • Carrier Gas: Helium or hydrogen is typically used.

  • Detection: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds.[4]

  • Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.[4]

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a rapid method for determining enantiomeric excess without requiring the physical separation of enantiomers.[5] The technique relies on the use of a chiral auxiliary to induce chemical shift differences between the enantiomers.[16]

General Protocol:

  • Sample Preparation: A known amount of the chiral piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Auxiliary:

    • Chiral Solvating Agent (CSA): A chiral solvating agent (e.g., a chiral lanthanide shift reagent or a BINOL-derived phosphoric acid) is added to the NMR tube.[5] The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[7]

    • Chiral Derivatizing Agent (CDA): The analyte is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a covalent diastereomeric mixture.[5] This often results in larger and more easily quantifiable signal separation. A simple three-component system using 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol can also be effective for primary amines.[8][17]

  • NMR Acquisition: ¹H or ¹⁹F NMR spectra are acquired. ¹⁹F NMR can be particularly useful if a fluorine-containing CDA is used, as it provides a clean spectral window with no background signals.[16]

  • Data Analysis: The enantiomeric ratio is determined by integrating the distinct signals corresponding to each diastereomer.[16][17]

Visualization of Workflows

The following diagrams illustrate the general workflow for determining enantiomeric purity and a decision tree for selecting the appropriate analytical method.

G General Workflow for Enantiomeric Purity Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_separation Separation/Differentiation cluster_data Data Acquisition & Analysis prep Chiral Piperidine Derivative Sample method Method Selection (HPLC, GC, SFC, NMR, CE) prep->method sep Enantiomer Separation (Chromatography/CE) or Signal Differentiation (NMR) method->sep acq Detection & Data Acquisition sep->acq analysis Peak Integration / Signal Analysis acq->analysis calc Calculation of Enantiomeric Excess (ee) analysis->calc

Caption: General workflow for determining the enantiomeric purity of a chiral compound.

G Decision Tree for Method Selection q1 Analyte Volatile & Thermally Stable? q2 Rapid Screening Needed? q1->q2 No ans_gc Chiral GC q1->ans_gc Yes q3 High Throughput & Green Method Desired? q2->q3 No ans_nmr Chiral NMR q2->ans_nmr Yes q4 Low Sample Volume? q3->q4 No ans_sfc Chiral SFC q3->ans_sfc Yes ans_ce Chiral CE q4->ans_ce Yes ans_hplc Chiral HPLC q4->ans_hplc No

Caption: Decision tree for selecting an enantiomeric purity determination method.

Conclusion

The accurate determination of the enantiomeric purity of chiral piperidine derivatives is essential for the development of safe and effective pharmaceuticals. A variety of powerful analytical techniques are available to researchers, each with its own strengths and weaknesses. Chiral HPLC is a versatile and robust method suitable for a wide range of applications. Chiral GC and SFC offer high-speed alternatives for volatile or less polar compounds, with SFC providing a "greener" option. Chiral NMR is an excellent tool for rapid screening and situations where physical separation is not feasible. Finally, Chiral CE provides a high-efficiency separation technique that requires minimal sample volume. The selection of the optimal method will depend on the specific properties of the analyte and the analytical requirements of the project.[4][5]

References

Safety Operating Guide

Proper Disposal of 3-(4-Fluorobenzyl)piperidine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-(4-Fluorobenzyl)piperidine hydrochloride should be treated as a hazardous chemical waste.[1][2] It requires disposal through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4][5] Proper personal protective equipment (PPE) must be worn at all times when handling this compound.

This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

Core Principles of Disposal

The disposal of this compound is governed by its chemical properties as a halogenated organic compound and a hydrochloride salt.[6] Key principles include waste segregation, proper containerization, clear labeling, and utilization of certified disposal services. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[6]

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[5]

2. Waste Segregation: Proper segregation is critical for safe and cost-effective disposal.

  • Halogenated Waste Stream: this compound must be disposed of in a designated "halogenated organic waste" container.[6][8]

  • Avoid Mixing: Do not mix with non-halogenated solvents, as this increases disposal costs.[8][9] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

3. Containerization and Labeling:

  • Container: Use a clearly labeled, leak-proof, and sealable container designated for halogenated waste.[10] The container must be in good condition and compatible with the chemical.[10]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[8][10] Do not use abbreviations or chemical formulas.[10] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[8]

4. On-site Accumulation and Storage:

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Secondary Containment: The container should be kept in a secondary containment bin to prevent spills.[8]

  • Closure: Keep the waste container tightly closed except when adding waste.[8][10]

  • Ventilation: Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[4]

5. Disposal Request and Pick-up:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pick-up request through your Environmental Health and Safety (EHS) department.[8]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][5][7]

6. Spill Management: In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[7]

  • Containment: For small spills, contain the leak and absorb the material with an inert absorbent such as sand or vermiculite.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][7] Avoid creating dust.[7]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Classification Halogenated Organic Compound, Piperidine Hydrochloride[5][6]
Primary Disposal Route Approved Waste Disposal Plant (Incineration)[4][6]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1][7]
Waste Segregation Designated Halogenated Waste Stream[6][8]
Container Labeling "Hazardous Waste" + Full Chemical Name[8][10]
Spill Cleanup Material Inert Absorbent (e.g., sand, vermiculite)[1]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Designated Halogenated Waste Container A->B C Carefully Transfer Waste into Container B->C D Securely Close Container C->D E Ensure Container is Properly Labeled D->E F Store in Satellite Accumulation Area E->F G Place in Secondary Containment F->G H Submit Waste Pick-up Request to EHS G->H I Waste Collected by Authorized Personnel H->I S1 Spill Occurs S2 Evacuate and Ventilate Area S1->S2 S3 Contain with Inert Absorbent S2->S3 S5 Contact EHS/Emergency Response S2->S5 Large Spill S4 Collect and Place in Hazardous Waste Container S3->S4

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 3-(4-Fluorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-(4-Fluorobenzyl)piperidine hydrochloride. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Classification

GHS Classification (Inferred from 4-(4-Fluorobenzyl)piperidine hydrochloride) [1]

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Hazard Statements (Inferred) [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.

Protection TypeSpecifications
Eye/Face Wear chemical safety goggles and a face shield.[2] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Wear a complete suit protecting against chemicals.[2] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] Wash and dry hands.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A government-approved respirator is recommended.[5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[4]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store at 0-8°C.[6]

  • Store locked up.[1]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3] Wash off with soap and plenty of water.[2]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Immediately call a poison center or doctor.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) (or data for close isomers) B Don Personal Protective Equipment (PPE) - Lab coat, gloves, eye protection A->B Ensure understanding of hazards C Weigh compound in a ventilated enclosure (e.g., fume hood) B->C Proceed to handling D Prepare solution or perform reaction in a well-ventilated area C->D Transfer weighed material E Decontaminate work surfaces D->E After experiment completion F Dispose of waste in designated hazardous waste containers E->F G Doff and dispose of contaminated PPE properly F->G H Wash hands thoroughly G->H

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.